molecular formula C9H10FN B1285872 7-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 406923-91-9

7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1285872
CAS No.: 406923-91-9
M. Wt: 151.18 g/mol
InChI Key: LNORDFUGQNAJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNORDFUGQNAJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585679
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406923-91-9
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for synthesizing more complex molecules, particularly those targeting neurological disorders. This guide details its core chemical properties, provides representative experimental protocols for its synthesis and analysis, explores its biological significance, and outlines essential safety and handling procedures. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Properties

This compound is typically available and handled as its hydrochloride salt to improve solubility and stability.[1] Its key physicochemical properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[1][2][3]
CAS Number 799274-06-9[2][3][4]
Molecular Formula C₉H₁₀FN · HCl (or C₉H₁₁ClFN)[1][2][3]
Molecular Weight 187.64 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 175-183 °C[1][2]
Purity ≥96% (HPLC)[1]
SMILES String Cl.Fc1ccc2CCNCc2c1[2]
InChI Key LOJNQXIJLCPQDR-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is most commonly achieved through the Pictet-Spengler reaction.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][5]

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

This protocol is a representative method for the synthesis of fluorinated THIQ derivatives, adapted from established procedures for related isomers.[6]

Objective: To synthesize this compound from 2-(3-Fluorophenyl)ethylamine.

Reagents and Equipment:

  • 2-(3-Fluorophenyl)ethylamine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Iminium Ion Formation and Cyclization:

    • In a round-bottom flask, dissolve 2-(3-Fluorophenyl)ethylamine in a suitable solvent like toluene.

    • Add an equimolar amount of paraformaldehyde.

    • Add concentrated HCl dropwise while stirring.

    • Heat the mixture to reflux for several hours to facilitate the intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline intermediate.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reduction to Tetrahydroisoquinoline:

    • After cooling the reaction mixture to room temperature, dilute it with methanol.

    • Slowly add sodium borohydride (NaBH₄) in portions in an ice bath to reduce the C=N double bond of the dihydroisoquinoline intermediate.[6]

    • Stir the reaction for 1-2 hours at room temperature.[6]

  • Work-up and Isolation:

    • Quench the reaction by carefully adding water.

    • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Experimental Protocol: Analytical Characterization (¹H NMR)

Objective: To confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Equipment and Materials:

  • 400 MHz NMR Spectrometer

  • NMR tubes

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Synthesized this compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine atom), and aliphatic protons for the CH₂ groups at positions 1, 3, and 4, and the NH proton of the heterocyclic ring.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the TMS signal at 0.00 ppm.

Biological Activity and Applications in Drug Development

This compound is primarily utilized as a versatile scaffold and key intermediate in pharmaceutical development.[1] The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.

Key Application Areas:

  • Neuroscience Research: The THIQ scaffold is a core component of molecules designed to interact with neurotransmitter systems.[1] Derivatives are investigated for their potential to treat neurological and mental health conditions.[1] Some THIQ analogs act as monoamine reuptake inhibitors or show neuroprotective properties.[7][8][9]

  • Pharmaceutical Development: It serves as a precursor in the synthesis of novel therapeutic agents.[1] Research has explored its use in creating compounds with potential anti-inflammatory and analgesic properties.[1]

  • Enzyme Inhibition: Certain substituted THIQs are known to be inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the adrenaline biosynthesis pathway.[10]

Visualizations: Pathways and Workflows

Synthesis and Research Workflow

The following diagram illustrates a typical workflow from the synthesis of 7-F-THIQ to its application in preclinical research.

G cluster_synthesis Synthesis Phase cluster_development Drug Development Phase A Starting Materials (e.g., 2-(3-Fluorophenyl)ethylamine) B Pictet-Spengler Reaction A->B C Reduction Step (e.g., NaBH4) B->C D Purification & Characterization (Chromatography, NMR) C->D E 7-F-THIQ Scaffold D->E Yields Scaffold F Derivative Synthesis (Lead Generation) E->F G In Vitro Screening (Binding Assays, Enzyme Inhibition) F->G H In Vivo Studies (Animal Models) G->H

Workflow for Synthesis and Application of 7-F-THIQ.
Logical Relationships in Neuropharmacology

This diagram shows the logical progression from the 7-F-THIQ chemical scaffold to its potential therapeutic targets based on the known activities of the broader THIQ class.

G cluster_moa Potential Mechanisms of Action cluster_targets Potential Therapeutic Targets A 7-F-THIQ Scaffold B Derivative Synthesis A->B C Monoamine Reuptake Inhibition B->C D NMDA Receptor Antagonism B->D E Enzyme Inhibition (e.g., PNMT) B->E F Depression C->F G Parkinson's Disease C->G D->G H Neuropathic Pain D->H I Hypertension E->I

Potential Neuropharmacological Roles of 7-F-THIQ Derivatives.

Safety and Handling

This compound hydrochloride is considered hazardous and requires careful handling in a laboratory setting.[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • May cause respiratory irritation.[4]

    • Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[4]

    • Keep container tightly closed.[4]

    • Recommended storage temperature is often 0-8°C.[1]

    • It may be moisture-sensitive; storage under an inert atmosphere is advisable.[4]

Conclusion

This compound is a compound with significant potential in medicinal chemistry. Its defined chemical properties, established synthetic routes, and the versatile nature of the THIQ scaffold make it a valuable starting point for the development of novel therapeutics, particularly for neurological disorders. The strategic placement of the fluorine atom provides a tool for fine-tuning the biological activity and metabolic profile of its derivatives. Adherence to strict safety protocols is mandatory when handling this compound. Further research into specific derivatives of 7-F-THIQ is likely to yield promising candidates for future drug development pipelines.

References

7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Scaffolding Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolving Role of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (7-F-THIQ) has emerged as a significant structural motif in medicinal chemistry, primarily utilized as a versatile scaffold in the synthesis of novel therapeutic agents. While a comprehensive, standalone mechanism of action for 7-F-THIQ is not extensively documented, its incorporation into more complex molecules has led to the development of compounds with notable biological activities. This guide consolidates the available information on 7-F-THIQ, focusing on its role as a synthetic intermediate and its contribution to the pharmacological profiles of derivative compounds, particularly in the realm of neurological disorders and receptor-specific modulation.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological properties.[1][2] The inherent structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[3] The therapeutic potential of the THIQ class spans across central nervous system (CNS) disorders, cancer, and infectious diseases.[1]

The Role of Fluorination in Drug Design

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. The strategic placement of fluorine can influence:

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of the compound.

  • Binding Affinity: Altering the electronic properties of the molecule, which can lead to enhanced interactions with the target protein.

  • Lipophilicity: Increasing the molecule's ability to cross cellular membranes, including the blood-brain barrier.

  • pKa: Modifying the acidity or basicity of nearby functional groups.

In the context of 7-F-THIQ, the fluorine atom at the 7-position is anticipated to influence these properties, making it an attractive building block for the synthesis of novel drug candidates.

This compound as a Synthetic Intermediate

Current scientific literature and commercial availability primarily position this compound hydrochloride as a key intermediate in the synthesis of more complex pharmaceutical compounds.[4] Its utility is particularly noted in the development of drugs targeting neurological disorders.[4] Researchers leverage this compound in biological assays to investigate effects on cell signaling pathways, suggesting its role as a tool for probing biological systems and discovering new therapeutic targets.[4]

Pharmacological Implications of the 7-Fluoro-THIQ Moiety

While a dedicated body of research on the intrinsic mechanism of action of 7-F-THIQ is sparse, its incorporation into larger molecules provides insights into its potential pharmacological contributions.

Opioid Receptor Modulation

One of the few direct applications of a 7-fluoro-THIQ derivative is found in the study of kappa (κ) opioid receptor antagonists. In the synthesis of analogues of JDTic, a known κ-opioid receptor antagonist, a derivative of this compound was utilized. The resulting compound, which contained the 7-fluoro-THIQ moiety, exhibited low potency for the κ-opioid receptor and functioned as a weak inverse agonist at the delta (δ) opioid receptor.[5] This finding, although demonstrating reduced activity in this specific context, highlights the potential of the 7-fluoro-THIQ scaffold to interact with opioid receptor systems.

Enzyme Inhibition

Research into inhibitors of phenylethanolamine N-methyltransferase (PNMT) has explored 7-substituted-1,2,3,4-tetrahydroisoquinolines.[6] While this work did not specifically focus on the 7-fluoro substitution, it underscores the importance of substitutions at the 7-position for achieving selective enzyme inhibition.[6] This suggests a potential avenue for the application of 7-F-THIQ in designing novel enzyme inhibitors.

Logical Relationship of 7-F-THIQ in Drug Development

The following diagram illustrates the logical flow of how this compound is utilized in the drug discovery process.

logical_relationship Logical Workflow of 7-F-THIQ in Drug Discovery cluster_synthesis Synthesis & Scaffolding cluster_application Application & Evaluation cluster_outcome Outcome 7_F_THIQ 7-Fluoro-1,2,3,4- tetrahydroisoquinoline Complex_Molecule Synthesis of Complex Molecules 7_F_THIQ->Complex_Molecule Neurological_Disorders Neurological Disorders Complex_Molecule->Neurological_Disorders Targeting Enzyme_Inhibition Enzyme Inhibition Complex_Molecule->Enzyme_Inhibition Targeting Receptor_Modulation Receptor Modulation Complex_Molecule->Receptor_Modulation Targeting Drug_Candidate Potential Drug Candidate Neurological_Disorders->Drug_Candidate Enzyme_Inhibition->Drug_Candidate Receptor_Modulation->Drug_Candidate

Caption: Logical workflow of 7-F-THIQ in drug discovery.

Conclusion

The current body of scientific evidence indicates that this compound is a valuable molecular building block in the field of medicinal chemistry rather than a compound with a well-defined, independent mechanism of action. Its utility lies in its ability to be incorporated into more complex molecular architectures, thereby influencing the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The fluorination at the 7-position offers a strategic advantage for enhancing metabolic stability and modulating target interactions. Future research focused on the synthesis and evaluation of novel compounds derived from the 7-F-THIQ scaffold is warranted to fully elucidate its potential in the development of new therapeutics, particularly for neurological disorders and other complex diseases. As more compounds containing this moiety are developed and characterized, a clearer understanding of the specific contributions of the 7-fluoro-THIQ fragment to biological activity will undoubtedly emerge.

References

The Fluorine Advantage: A Technical Guide to the Structure-Activity Relationship of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives in Triple Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) derivatives, with a specific focus on their role as triple reuptake inhibitors (TRIs). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics for central nervous system (CNS) disorders, particularly depression.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds. The introduction of a fluorine atom at the 7-position of the THIQ core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and selectivity for biological targets. This guide summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and provides visual representations of experimental workflows.

Structure-Activity Relationship at the 7-Position of the Tetrahydroisoquinoline Core

A key study in the development of triple reuptake inhibitors based on the 4-heteroaryl-1,2,3,4-tetrahydroisoquinoline scaffold explored the impact of various substituents at the 7-position of the THIQ ring. The primary biological targets were the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of these transporters is a clinically validated mechanism for the treatment of major depressive disorder.

The data presented in Table 1 clearly demonstrates the influence of the substituent at the 7-position on the inhibitory activity of these compounds.

CompoundRSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
3g H1.31421
10a CH31.21623
10b OCH31.11827
10c OH1.52035
10d F4.24588
10e CN5.668120
Data sourced from a study on 4-heteroaryl 1,2,3,4-tetrahydroisoquinoline inhibitors.[1]

The unsubstituted analog (3g ) displayed potent inhibition of all three transporters. Introduction of small, electron-donating groups such as methyl (10a ), methoxy (10b ), and hydroxyl (10c ) at the 7-position resulted in a negligible change in potency at SERT and a slight decrease in potency at NET and DAT.[1]

Conversely, the introduction of an electron-withdrawing fluorine atom (10d ) led to a noticeable decrease in inhibitory activity across all three transporters, with IC50 values of 4.2 nM, 45 nM, and 88 nM for SERT, NET, and DAT, respectively.[1] A similar trend was observed for the more strongly electron-withdrawing cyano group (10e ), which further attenuated the inhibitory potency.[1] This suggests that electron-withdrawing substituents at the 7-position of this particular THIQ scaffold are detrimental to its activity as a triple reuptake inhibitor.[1]

Experimental Protocols

General Synthesis of 7-Substituted-4-Heteroaryl-1,2,3,4-tetrahydroisoquinolines

The synthesis of the target compounds, including the 7-fluoro derivative, typically involves a multi-step sequence. A generalized workflow is depicted in the diagram below.

start Starting Materials (e.g., Substituted Phenylacetonitrile) step1 Multi-step synthesis to form substituted THIQ core start->step1 step2 Introduction of the 4-heteroaryl group via Suzuki or other cross-coupling reaction step1->step2 step3 Final modification and purification step2->step3 end Target Compound (e.g., 7-F-THIQ derivative) step3->end

Figure 1. Generalized synthetic workflow for 7-substituted THIQ derivatives.

A key synthetic step for introducing the 4-heteroaryl moiety is the Suzuki coupling reaction between a suitable boronic acid or ester and a 4-halo-tetrahydroisoquinoline intermediate. The various substituents at the 7-position are typically incorporated early in the synthetic sequence, starting from appropriately substituted phenylacetonitriles.

In Vitro Transporter Inhibition Assays

The biological activity of the synthesized compounds was evaluated using in vitro transporter inhibition assays. The general protocol for these assays is outlined below.

Cell Lines and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) were used. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the transporters.

Radioligand Binding Assays: The inhibitory potency (IC50) of the test compounds was determined by their ability to displace a specific radioligand from the transporter.

  • For hSERT: [3H]Citalopram was used as the radioligand.

  • For hNET: [3H]Nisoxetine was used as the radioligand.

  • For hDAT: [3H]WIN 35,428 was used as the radioligand.

Assay Procedure:

  • Cell membranes were incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • The reaction mixtures were incubated to allow for binding equilibrium to be reached.

  • The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters was quantified by liquid scintillation counting.

  • IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

cluster_prep Preparation cluster_assay Binding Assay cells HEK293 cells expressing hSERT, hNET, or hDAT membranes Isolated cell membranes cells->membranes Homogenization & Centrifugation incubation Incubate membranes with Radioligand and Test Compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (IC50 determination) counting->analysis

Figure 2. Workflow for in vitro transporter inhibition assays.

Conclusion

The structure-activity relationship studies on 4-heteroaryl-1,2,3,4-tetrahydroisoquinoline derivatives reveal that the electronic properties of the substituent at the 7-position play a crucial role in modulating the inhibitory activity at SERT, NET, and DAT. Specifically, for this scaffold, electron-withdrawing groups like fluorine are less favorable for potent triple reuptake inhibition compared to hydrogen or small electron-donating groups. This information is valuable for the rational design of future THIQ-based CNS agents. Further exploration of other substitutions on the 7-fluoro-THIQ core in different chemical series is warranted to fully elucidate the therapeutic potential of this scaffold.

References

The Pharmacology of Fluorinated Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into the THIQ core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives, leading to enhanced potency, selectivity, metabolic stability, and brain penetration.[2] This technical guide provides an in-depth overview of the pharmacology of fluorinated tetrahydroisoquinoline derivatives, with a focus on their interactions with key biological targets, associated signaling pathways, and the experimental methodologies used for their characterization.

Core Pharmacological Activities

Fluorinated tetrahydroisoquinoline derivatives have demonstrated significant potential across several therapeutic areas, primarily as modulators of the central nervous system (CNS) and as anticancer agents.

Central Nervous System Activity

A significant body of research has focused on the interaction of fluorinated THIQ derivatives with dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.

One study identified a novel 1,2,3,4-tetrahydroisoquinoline derivative with a 7-CF3SO2O- substituent that exhibited high affinity for the dopamine D3 receptor (pKi = 8.4) and a 150-fold selectivity over the D2 receptor.[3] This highlights the role of fluorine-containing groups in achieving receptor subtype selectivity.

The modulation of locomotor activity is a key indicator of CNS effects. Several THIQ derivatives have been shown to induce hyperactivity when injected into the nucleus accumbens of rats, a key brain region in the reward pathway.[4] Specifically, 3-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 3-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline markedly increased locomotor activity in a dose-dependent manner.[4] The effects of these compounds were antagonized by the dopamine D2 receptor antagonist haloperidol, suggesting a dopaminergic mechanism of action.[4]

Anticancer Activity

Fluorinated tetrahydroisoquinoline derivatives have also emerged as promising candidates for cancer therapy. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Several studies have reported the synthesis and in vitro anticancer activity of novel THIQ derivatives against various cancer cell lines. For instance, morpholine-substituted tetrahydroquinoline derivatives with trifluoromethyl groups have shown potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[5] These compounds are proposed to act as mTOR inhibitors, a key regulator of cell growth and metabolism.[5][6]

Another study focused on THIQ derivatives as inhibitors of KRas, a frequently mutated oncogene in colorectal cancer.[7] A derivative bearing a chloro group at the 4-position of the phenyl ring (GM-3-18) demonstrated significant KRas inhibition with IC50 values ranging from 0.9 to 10.7 μM across different colon cancer cell lines.[7]

Quantitative Pharmacological Data

The following tables summarize the reported quantitative data for the biological activity of selected fluorinated and non-fluorinated tetrahydroisoquinoline derivatives.

Table 1: Dopamine Receptor Binding Affinities of Tetrahydroisoquinoline Derivatives

CompoundReceptorBinding Affinity (Ki)Reference
7-CF3SO2O-THIQ derivativeDopamine D3pKi = 8.4[3]
Compound 7iDopamine D272.3 nM[8]
Dopamine D33.52 nM[8]
Compound 7cDopamine D29.45 nM[8]
Dopamine D35.67 nM[8]

Table 2: In Vitro Anticancer Activity of Tetrahydroisoquinoline Derivatives

CompoundCell LineIC50Proposed TargetReference
Compound 10eA549 (Lung)0.033 µMmTOR[5]
Compound 10hMCF-7 (Breast)0.087 µMmTOR[5]
Compound 10dA549 (Lung)0.062 µMmTOR[5]
MCF-7 (Breast)0.58 µMmTOR[5]
GM-3-18Colon Cancer Cell Lines0.9 - 10.7 µMKRas[7]
GM-3-121-1.72 µM (Anti-angiogenesis)-[7]
DiclofensineRat Brain Synaptosomes0.74 nM (Dopamine uptake)Monoamine Transporters
2.3 nM (Noradrenaline uptake)
3.7 nM (Serotonin uptake)

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated tetrahydroisoquinoline derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins. D2 receptor activation can also trigger G protein-independent signaling through β-arrestin.[1]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Fluorinated THIQ (Agonist) Ligand->D2R Binds PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. The assay measures the displacement of a radioactively labeled ligand from the receptor by the unlabeled test compound.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of fluorinated tetrahydroisoquinoline derivatives.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from standard procedures for determining the binding affinity of test compounds to dopamine D2 receptors.[9]

1. Receptor Preparation:

  • Homogenize rat striatal tissue or cells expressing human D2L receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Pellet the membranes by high-speed centrifugation.

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]-spiperone), and varying concentrations of the fluorinated tetrahydroisoquinoline test compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., spiperone).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

In Vivo Locomotor Activity Test in Rats

This protocol is designed to assess the effect of fluorinated tetrahydroisoquinoline derivatives on spontaneous locomotor activity in rats, a measure of CNS stimulant or depressant effects.[10]

1. Animals and Housing:

  • Use adult male rats (e.g., Sprague-Dawley or Wistar strain).

  • House the animals individually in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Allow the animals to acclimate to the housing conditions for at least one week before testing.

2. Apparatus:

  • Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams or video tracking software) to quantify locomotor activity.

3. Procedure:

  • Habituate the rats to the testing room for at least 30 minutes before the experiment.

  • Administer the fluorinated tetrahydroisoquinoline derivative or vehicle control via the desired route (e.g., intraperitoneal injection or intracerebral microinjection).

  • Immediately place the rat in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a specified duration (e.g., 60 minutes).

4. Data Analysis:

  • Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound with the vehicle control.

  • Data can be analyzed in time bins to assess the time course of the drug's effect.

Conclusion

Fluorinated tetrahydroisoquinoline derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders and cancer. The introduction of fluorine can profoundly influence their pharmacological profiles, leading to improved affinity, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space, guided by detailed pharmacological characterization and structure-activity relationship studies, is likely to yield new and effective drug candidates. This guide provides a foundational understanding of the key pharmacological aspects of these compounds and the experimental approaches required for their evaluation, serving as a valuable resource for researchers in the field of drug discovery and development.

References

7-Fluoro-1,2,3,4-tetrahydroisoquinoline as a Dopamine D3 Receptor Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The dopamine D3 receptor (D3R) is a G-protein coupled receptor predominantly expressed in the limbic regions of the brain, making it a key therapeutic target for neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising chemotype for developing selective D3R ligands. This technical guide explores the potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline as a D3R ligand. While specific pharmacological data for this exact molecule is not extensively available in peer-reviewed literature, this document provides a comprehensive overview based on the structure-activity relationships (SAR) of closely related THIQ analogs. It details the canonical D3R signaling pathway, standardized experimental protocols for ligand characterization, and a summary of the binding affinities of relevant comparator compounds to guide future research and drug development efforts.

Introduction to the Dopamine D3 Receptor

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D4 subtypes. These receptors are characterized by their coupling to Gαi/o proteins.[1] Upon activation by an agonist, the D3R initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This modulation of the cAMP pathway influences numerous downstream cellular processes. The high sequence homology between D2 and D3 receptors, particularly in the orthosteric binding site, has historically posed a significant challenge in developing subtype-selective ligands.[4] However, achieving D3R selectivity is highly desirable to minimize off-target effects associated with D2R modulation, such as extrapyramidal symptoms.

The unique anatomical distribution of D3R in brain regions associated with reward, cognition, and emotion underscores its therapeutic potential.[3][4] Consequently, the development of potent and selective D3R ligands, such as those based on the tetrahydroisoquinoline scaffold, is an area of intense investigation.

The Tetrahydroisoquinoline Scaffold and Rationale for 7-Fluoro Substitution

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established pharmacophore for dopamine receptor ligands. Various substitutions on the THIQ ring system have been explored to optimize affinity and selectivity for the D3R.[5][6]

While specific data for this compound is scarce, the introduction of a fluorine atom at the 7-position is a rational medicinal chemistry strategy. Fluorine substitution can significantly influence a molecule's physicochemical properties by:

  • Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the basic nitrogen atom, affecting ionization state and receptor interaction.

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

  • Improving Brain Penetration: In some cases, fluorine can enhance lipophilicity, which may improve permeability across the blood-brain barrier.

  • Altering Binding Interactions: Fluorine can participate in unique non-covalent interactions within the receptor binding pocket, such as hydrogen bonds or orthogonal multipolar interactions, potentially enhancing affinity and selectivity.

Dopamine D3 Receptor Signaling Pathway

The D3 receptor primarily signals through the Gαi/o pathway. Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. The activated Gαi-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase (AC), reducing the conversion of ATP to cAMP.

D3R_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_Protein Gαi/oβγ (GDP-bound) D3R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Ligand 7-F-THIQ (Agonist) Ligand->D3R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Experimental_Workflow start Compound Synthesis (7-Fluoro-THIQ) primary Primary Screen: D3 Receptor Binding Assay start->primary decision1 High Affinity for D3R? primary->decision1 secondary Secondary Screen: D3 Functional Assay (GTPγS) decision1->secondary Yes stop Stop or Redesign decision1->stop No decision2 Agonist / Antagonist Activity Confirmed? secondary->decision2 selectivity Selectivity Profiling: Binding Assays vs D1, D2, D4, etc. decision2->selectivity Yes decision2->stop No end Lead Candidate for In Vivo Studies selectivity->end SAR_Diagram cluster_mods Key Modification Points cluster_outcomes Pharmacological Outcomes Core 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core R_Group Aromatic Ring Substituents (e.g., at C6, C7) Tail_Group N-Linked 'Tail' Group (Linker + Arylamide) Affinity D3 Receptor Affinity (Ki) R_Group->Affinity Modulates Selectivity Selectivity (vs. D2, etc.) R_Group->Selectivity Modulates Tail_Group->Affinity Modulates Tail_Group->Selectivity Critical For

References

Investigating the Neuroprotective Potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with significant potential in the treatment of neurological disorders. While the parent THIQ molecule itself has a complex and sometimes neurotoxic profile, strategic substitutions on its ring system have been shown to impart potent neuroprotective properties. This technical guide explores the hypothetical neuroprotective effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ), a halogenated derivative of the THIQ core. Drawing upon the established mechanisms of structurally related THIQ analogs, we delineate potential therapeutic pathways, propose detailed experimental protocols for validation, and present quantitative data from relevant studies on similar compounds to provide a framework for future research and development.

Introduction: The Promise of Substituted Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational element in a wide array of natural alkaloids and synthetic molecules that exhibit diverse biological activities.[1] In the realm of neuropharmacology, THIQ derivatives have garnered considerable attention for their potential to combat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The neuroprotective or neurotoxic effects of these compounds are critically dependent on their substitution patterns.[3]

Notably, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated significant neuroprotective capabilities, a characteristic not clearly observed with the unsubstituted THIQ.[4] The mechanisms underlying these protective effects are multifaceted and are believed to include the scavenging of free radicals and the modulation of glutamatergic neurotransmission.[4] Similarly, other derivatives like the benzyl THIQ alkaloid, Dauricine, have shown promise through anti-apoptotic and antioxidant pathways, as well as by potentially reducing the accumulation of amyloid-beta (Aβ).[1]

This guide focuses on the 7-fluoro analog of THIQ. The introduction of a fluorine atom at the 7th position is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. While direct studies on the neuroprotective effects of 7-F-THIQ are not yet available in the public domain, the known structure-activity relationships (SAR) of related compounds allow for the formulation of well-grounded hypotheses regarding its potential mechanisms of action.

Potential Neuroprotective Mechanisms of this compound

Based on the neuroprotective actions of other substituted THIQs, 7-F-THIQ could potentially exert its effects through one or more of the following pathways:

  • Antagonism of the Glutamatergic System: One of the most compelling hypothesized mechanisms is the modulation of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in neuronal cell death. Like 1MeTIQ, 7-F-THIQ may act as an NMDA receptor antagonist, thereby preventing glutamate-induced neuronal damage.[4]

  • Antioxidant and Free Radical Scavenging Properties: Oxidative stress is a key contributor to the pathology of many neurodegenerative diseases. THIQ derivatives have been shown to possess antioxidant properties. The fluorine substitution in 7-F-THIQ may influence the electron distribution of the aromatic ring, potentially enhancing its ability to scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[1]

  • Modulation of Apoptotic Pathways: Apoptosis, or programmed cell death, is another critical process in neurodegeneration. Neuroprotective THIQ compounds like Dauricine have been observed to have anti-apoptotic effects.[1] 7-F-THIQ might influence the expression of key apoptotic proteins, such as those in the Bcl-2 family, or inhibit the activation of caspases, the executive enzymes of apoptosis.

The following diagram illustrates the potential signaling pathways through which 7-F-THIQ may exert its neuroprotective effects.

G cluster_0 Potential Neuroprotective Pathways of 7-F-THIQ cluster_1 Glutamatergic Modulation cluster_2 Antioxidant Activity cluster_3 Anti-Apoptotic Effects FTHIQ This compound NMDA NMDA Receptor FTHIQ->NMDA Antagonism ROS Reactive Oxygen Species FTHIQ->ROS Scavenging Apoptotic_Pathways Apoptotic Pathways FTHIQ->Apoptotic_Pathways Inhibition Neuroprotection Neuroprotection FTHIQ->Neuroprotection Ca_influx Ca2+ Influx NMDA->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Death Caspase_Activation Caspase Activation Apoptotic_Pathways->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Neuronal_Death

Hypothesized neuroprotective signaling pathways of 7-F-THIQ.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data for the neuroprotective effects of 7-F-THIQ is currently available, the following table summarizes relevant data from studies on 1MeTIQ to provide a comparative baseline for future investigations.

CompoundAssayModel SystemKey FindingsReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Glutamate-induced neurotoxicityRat granular cell culturesPrevented glutamate-induced cell death and 45Ca2+ influx.[4]
1MeTIQ[3H]MK-801 binding assay-Demonstrated inhibition of [3H]MK-801 binding, suggesting NMDA receptor interaction.[4]
1MeTIQKainate-induced excitatory amino acid releaseIn vivo microdialysis in rat frontal cortexPrevented the kainate-induced release of excitatory amino acids.[4]
1MeTIQ & TIQFree radical generationAbiotic systemBoth compounds similarly inhibited free-radical formation.[4]

Proposed Experimental Protocols

To validate the hypothesized neuroprotective effects of 7-F-THIQ, a systematic series of in vitro and in vivo experiments is necessary. The following protocols provide a detailed methodology for key experiments.

In Vitro Neuroprotection Assays

Objective: To determine if 7-F-THIQ can protect cultured neurons from various neurotoxic insults.

Experimental Workflow:

G cluster_0 In Vitro Neuroprotection Workflow cluster_1 Assessment Methods start Primary Neuronal Culture (e.g., cortical or hippocampal neurons) pretreatment Pre-treatment with 7-F-THIQ (various concentrations) start->pretreatment insult Induction of Neurotoxicity (e.g., Glutamate, H2O2, MPP+) pretreatment->insult incubation Incubation (24-48 hours) insult->incubation assessment Assessment of Cell Viability and Apoptosis incubation->assessment MTT MTT Assay (Cell Viability) assessment->MTT LDH LDH Assay (Cytotoxicity) assessment->LDH TUNEL TUNEL Staining (Apoptosis) assessment->TUNEL Caspase Caspase-3/7 Assay (Apoptosis) assessment->Caspase

Workflow for in vitro neuroprotection assays.

Detailed Methodologies:

  • Cell Culture: Primary cortical or hippocampal neurons will be isolated from embryonic day 18 (E18) rat or mouse brains. Cells will be plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Neurotoxicity Induction:

    • Excitotoxicity: Neurons will be exposed to glutamate (e.g., 100 µM) for a specified duration.

    • Oxidative Stress: Cells will be treated with hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).

    • Aβ Toxicity: Cultures will be exposed to aggregated amyloid-beta peptides.

  • Treatment with 7-F-THIQ: Neurons will be pre-treated with a range of concentrations of 7-F-THIQ for 1-2 hours prior to the addition of the neurotoxic agent.

  • Assessment of Neuroprotection:

    • MTT Assay: Cell viability will be quantified by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

    • Lactate Dehydrogenase (LDH) Assay: Cytotoxicity will be determined by measuring the release of LDH into the culture medium.

    • TUNEL Staining: Apoptotic cells will be identified using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

    • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3/7) will be measured using a luminogenic or fluorogenic substrate.

Mechanistic Studies

Objective: To elucidate the molecular mechanisms underlying the neuroprotective effects of 7-F-THIQ.

  • Calcium Imaging: To assess the effect of 7-F-THIQ on glutamate-induced calcium influx, cultured neurons will be loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in intracellular calcium concentrations will be monitored using fluorescence microscopy before and after the application of glutamate, with and without pre-treatment with 7-F-THIQ.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels will be quantified using probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Neurons will be treated with an oxidizing agent in the presence or absence of 7-F-THIQ, and the resulting fluorescence will be measured.

  • Western Blot Analysis: To investigate the modulation of apoptotic pathways, the expression levels of key proteins such as Bcl-2, Bax, and cleaved caspase-3 will be analyzed by Western blotting in cell lysates from neurons treated with a neurotoxin and/or 7-F-THIQ.

Conclusion and Future Directions

While the neuroprotective properties of this compound have yet to be directly demonstrated, the extensive research on structurally related THIQ derivatives provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The proposed experimental framework offers a comprehensive approach to systematically evaluate its efficacy and elucidate its mechanisms of action.

Future research should focus on a thorough in vitro characterization, followed by in vivo studies in animal models of neurodegeneration (e.g., MPTP-induced Parkinsonism or transgenic models of Alzheimer's disease). Pharmacokinetic and toxicological profiling will also be crucial for assessing the drug-like properties of 7-F-THIQ and its potential for clinical development. The exploration of this and other halogenated THIQ derivatives could pave the way for a new class of neuroprotective agents with improved therapeutic profiles.

References

Anticancer Potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging anticancer potential of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) analogs. While research on this specific subclass of tetrahydroisoquinolines is still developing, this document synthesizes available data from structurally related fluorinated and non-fluorinated tetrahydroisoquinoline and quinoline analogs to build a comprehensive picture of their potential as therapeutic agents. This guide covers quantitative cytotoxicity data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Quantitative Data on Anticancer Activity

The introduction of a fluorine atom into a molecular scaffold can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. The following tables summarize the cytotoxic activities of various fluorinated isoquinoline and quinoline analogs, which serve as important reference points for the potential potency of 7-F-THIQ derivatives.

Table 1: In Vitro Cytotoxicity of Fluorinated 7-Azaindenoisoquinoline Analogs against Human Cancer Cell Lines

Compound3-substituent9-substituentMean-Graph Midpoint (MGM) GI₅₀ (µM)
16b ClOCH₃0.063
17b FOCH₃0.033

Data extracted from a study on chlorinated and fluorinated 7-azaindenoisoquinolines, which are structurally related to the 7-F-THIQ core.[1][2]

Table 2: In Vitro Cytotoxicity of Selected Tetrahydroquinoline Analogs

CompoundCancer Cell LineIC₅₀ (µM)
10 MCF-7 (Breast)>100
HepG2 (Liver)20.31
A549 (Lung)9.0
13 MCF-768.02
HepG249.53
A54945.18
15 MCF-715.16
HepG218.74
A54918.68
16 MCF-730.12
HepG225.43
A54920.15
5-Fluorouracil (Standard) MCF-78.91
HepG24.40
A5493.24

This data, from a study on a new series of tetrahydroquinolines, provides a comparative baseline for the cytotoxic potential of the broader tetrahydroquinoline scaffold.[3]

Table 3: In Vitro Cytotoxicity of Fluoroquinolone Analogs

CompoundCancer Cell LineGI₅₀ (µM)
IIIf SNB-75 (CNS)1.43
MDA-MB-468 (Breast)1.63
MCF-7 (Breast)1.67
Mean GI₅₀ 1.78
VIb MDA-MB-468 (Breast)0.41
MCF-7 (Breast)0.42
HOP-92 (NSCLC)0.50
SNB-19 (CNS)0.51
U-251 (CNS)0.61
Mean GI₅₀ 1.45

This data on fluoroquinolone analogs highlights the potential of fluorine-containing heterocyclic compounds in achieving potent anticancer activity.[4]

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the evaluation of anticancer compounds, based on protocols described for related tetrahydroisoquinoline and quinoline derivatives.

In Vitro Cytotoxicity Assay (Sulphorhodamine B - SRB Assay)[3]
  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • Cell Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with distilled water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀/GI₅₀ values by plotting the percentage of viable cells against the compound concentration.

Cell Cycle Analysis by Flow Cytometry[4][5]
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining[3][6]
  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells.

Western Blot Analysis for Apoptosis-Related Proteins[4]
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-9) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the protein expression levels relative to the loading control.

Signaling Pathways and Mechanisms of Action

The anticancer effects of tetrahydroisoquinoline and related analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate some of the potential pathways that may be targeted by 7-F-THIQ analogs.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation start Compound Synthesis (7-F-THIQ Analogs) cytotoxicity Cytotoxicity Assay (e.g., SRB Assay) start->cytotoxicity ic50 Determine IC50/GI50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot Analysis (Protein Expression) ic50->western_blot animal_model Xenograft Animal Model ic50->animal_model western_blot->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Stress bax Bax dna_damage->bax mito Mitochondrion bax->mito Promotes bcl2 Bcl-2 bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis thiq 7-F-THIQ Analogs thiq->death_receptor thiq->dna_damage pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Proliferation & Survival mtorc1->proliferation pten PTEN pten->pip3 Inhibits thiq 7-F-THIQ Analogs thiq->pi3k Potential Inhibition thiq->akt Potential Inhibition thiq->mtorc1 Potential Inhibition mapk_pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression thiq 7-F-THIQ Analogs thiq->raf Potential Modulation thiq->mek Potential Modulation

References

An In-depth Technical Guide to the Potential Anti-inflammatory Properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature specifically detailing the anti-inflammatory properties of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline. This technical guide, therefore, explores the anti-inflammatory potential of this compound by examining the well-documented activities of its core structure, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its derivatives. The THIQ scaffold is recognized as a "privileged" structure in medicinal chemistry, with many of its analogs exhibiting significant anti-inflammatory effects.[1] This guide synthesizes available data on these related compounds to provide a framework for potential research and development of this compound as an anti-inflammatory agent.

Introduction to Tetrahydroisoquinolines in Inflammation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core component of many natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][2] The versatility of the THIQ scaffold allows for chemical modifications that can modulate its pharmacological profile, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of THIQ have been investigated for their ability to target key pathways in the inflammatory cascade, such as the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.

Potential Mechanisms of Anti-inflammatory Action

Based on studies of various THIQ derivatives, the potential anti-inflammatory mechanisms of this compound could involve the modulation of several key signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Some THIQ derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[3]

The following diagram illustrates the role of COX enzymes in the inflammatory pathway:

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) THIQ Derivatives THIQ Derivatives THIQ Derivatives->COX-2 (Inducible) Inhibition NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Inhibited by NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation THIQ Derivatives THIQ Derivatives THIQ Derivatives->IKK Complex Potential Inhibition Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Activation Pro-inflammatory Mediators TNF-α IL-6 COX-2 Gene Transcription->Pro-inflammatory Mediators Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening COX Inhibition Assay (COX-1/COX-2) COX Inhibition Assay (COX-1/COX-2) In Vitro Screening->COX Inhibition Assay (COX-1/COX-2) NF-κB Activity Assay NF-κB Activity Assay In Vitro Screening->NF-κB Activity Assay Cytokine Production Assay (LPS-stimulated cells) Cytokine Production Assay (LPS-stimulated cells) In Vitro Screening->Cytokine Production Assay (LPS-stimulated cells) In Vivo Efficacy Studies In Vivo Efficacy Studies COX Inhibition Assay (COX-1/COX-2)->In Vivo Efficacy Studies NF-κB Activity Assay->In Vivo Efficacy Studies Cytokine Production Assay (LPS-stimulated cells)->In Vivo Efficacy Studies Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema In Vivo Efficacy Studies->Carrageenan-Induced Paw Edema Adjuvant-Induced Arthritis Model Adjuvant-Induced Arthritis Model In Vivo Efficacy Studies->Adjuvant-Induced Arthritis Model Mechanism of Action Studies Mechanism of Action Studies Carrageenan-Induced Paw Edema->Mechanism of Action Studies Adjuvant-Induced Arthritis Model->Mechanism of Action Studies Western Blot (p-IκBα, COX-2) Western Blot (p-IκBα, COX-2) Mechanism of Action Studies->Western Blot (p-IκBα, COX-2) qRT-PCR (TNF-α, IL-6 mRNA) qRT-PCR (TNF-α, IL-6 mRNA) Mechanism of Action Studies->qRT-PCR (TNF-α, IL-6 mRNA) Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

References

7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. This whitepaper provides a comprehensive technical overview of its solubility and stability, critical parameters for its application in pharmaceutical research and development. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates the existing qualitative information and outlines standardized experimental protocols for its determination. Furthermore, it explores the known biological context of related THIQ compounds to provide insights into its potential mechanisms of action, visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar chemical entities.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a fluorine atom into the THIQ scaffold can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound hydrochloride is of particular interest as a building block in the synthesis of novel therapeutic agents, especially those targeting the central nervous system.[2] The hydrochloride salt form is specifically designed to enhance the aqueous solubility and overall bioavailability of the parent compound, making it a more viable candidate for drug formulation.[2] This guide aims to provide a detailed understanding of the solubility and stability characteristics of this compound hydrochloride to facilitate its effective utilization in research and drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Appearance White to off-white crystalline powder[2]
Molecular Formula C₉H₁₀FN·HCl[2][3]
Molecular Weight 187.64 g/mol [4]
Melting Point 182-183 °C
Purity ≥ 97%

Solubility Profile

Table 2: Qualitative Solubility of this compound Hydrochloride

SolventSolubilityReference(s)
Water Expected to be soluble (as hydrochloride salt)[2]
DMSO Data not available
Ethanol Data not available
Methanol Data not available
Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound hydrochloride, a standardized experimental protocol, such as the equilibrium solubility method, is recommended.

Objective: To determine the concentration of a saturated solution of the compound in various solvents at a specified temperature.

Materials:

  • This compound hydrochloride

  • Solvents: Deionized water, Dimethyl sulfoxide (DMSO), Ethanol, Methanol

  • Vials with screw caps

  • Shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the aliquots with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

A general workflow for this experimental protocol is depicted in the following diagram.

G Workflow for Solubility Determination start Start add_excess Add excess compound to solvent vials start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate centrifuge Centrifuge to separate solid from supernatant equilibrate->centrifuge aliquot Withdraw aliquot of supernatant centrifuge->aliquot dilute Dilute aliquot aliquot->dilute hplc Quantify concentration by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Workflow for Solubility Determination

Stability Profile

The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and storage conditions. The Safety Data Sheet for this compound hydrochloride states that it is "stable under recommended storage conditions" and is "moisture sensitive".[5] It is recommended to store the compound under an inert atmosphere and to avoid excess heat and dust formation.[5] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Table 3: Stability Information for this compound Hydrochloride

ConditionStabilityRecommendationsReference(s)
Storage Stable under recommended conditionsKeep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[5]
Moisture Moisture sensitiveStore in a dry environment.[5]
Heat Avoid excess heatStore at recommended temperatures.[5]
Incompatibilities Strong oxidizing agents, strong acids, strong basesAvoid contact with these materials.[5]
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Deionized water

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

    • Analyze samples at various time points by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

    • Analyze the sample at various time points by HPLC.

  • Analysis:

    • Use a stability-indicating HPLC method capable of separating the parent compound from all degradation products.

    • A PDA detector can be used to check for peak purity.

    • An MS detector can be used to identify the mass of the degradation products, aiding in their structural elucidation.

The logical flow of a forced degradation study is illustrated below.

G Forced Degradation Study Logic start Start: Drug Substance stress_conditions Apply Stress Conditions start->stress_conditions hydrolytic Hydrolytic (Acid, Base, Neutral) stress_conditions->hydrolytic oxidative Oxidative (H₂O₂) stress_conditions->oxidative photolytic Photolytic (Light/UV) stress_conditions->photolytic thermal Thermal (Heat) stress_conditions->thermal analyze Analyze by Stability-Indicating HPLC hydrolytic->analyze oxidative->analyze photolytic->analyze thermal->analyze identify Identify and Characterize Degradants analyze->identify pathway Elucidate Degradation Pathways identify->pathway end End pathway->end

Forced Degradation Study Logic

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound hydrochloride are not extensively documented, the parent THIQ scaffold is known to interact with various components of the central nervous system, particularly monoamine neurotransmitter systems. Derivatives of THIQ have been shown to have affinity for dopamine, serotonin, and norepinephrine receptors and transporters.[6][7][8][9][10][11][12][13][14]

Based on the literature for related compounds, this compound hydrochloride could potentially modulate neurotransmitter signaling by acting as an inhibitor of monoamine reuptake transporters (for dopamine, norepinephrine, and serotonin) or as a ligand for their respective receptors. The diagram below illustrates a hypothetical signaling pathway at a monoaminergic synapse that could be influenced by this compound.

G Potential Modulation of Monoaminergic Synaptic Transmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron transporter Monoamine Transporter (DAT, NET, SERT) vesicle Vesicle with Neurotransmitters neurotransmitter Monoamine Neurotransmitter (DA, NE, 5-HT) vesicle->neurotransmitter Release neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor (Dopamine, Adrenergic, Serotonergic) neurotransmitter->receptor Binding postsynaptic_neuron signaling Downstream Signaling Cascade receptor->signaling Activation compound 7-Fluoro-THIQ HCl compound->transporter Inhibition compound->receptor Modulation

Potential Modulation of Monoaminergic Synaptic Transmission

Conclusion

This compound hydrochloride is a promising chemical entity for the development of novel therapeutics, particularly for neurological disorders. While there is a need for more comprehensive public data on its quantitative solubility and stability, this guide provides a framework for researchers to conduct these critical assessments. The established protocols for solubility and forced degradation studies will enable the generation of robust data packages necessary for advancing this compound through the drug development pipeline. Furthermore, the exploration of its potential interactions with monoaminergic systems offers a starting point for mechanistic studies to elucidate its pharmacological profile. Continued research into the properties and biological activities of this compound is warranted to fully realize its therapeutic potential.

References

Spectroscopic Profile of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of a crucial scaffold in medicinal chemistry. The inclusion of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making a detailed understanding of its spectral characteristics essential for its application in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for fluoro-substituted 1,2,3,4-tetrahydroisoquinolines. The nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data are based on the closely related 8-fluoro-1,2,3,4-tetrahydroisoquinoline, which is expected to have very similar spectral properties.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.10-6.80m-Ar-H
~4.00s-C1-H 2
~3.10t~6.0C3-H 2
~2.80t~6.0C4-H 2
~2.00br s-NH

Note: Predicted chemical shifts for the 7-fluoro isomer. Actual values may vary slightly.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment (C)
~160 (d, JCF ≈ 240 Hz)C 7-F
~140-120Ar-C
~47C 1
~43C 3
~29C 4

Note: Predicted chemical shifts and coupling constants for the 7-fluoro isomer based on known fluorine substituent effects.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm-1)Assignment of Vibration
~3300N-H stretch
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, 1500, 1450Aromatic C=C skeletal vibrations
~1250C-N stretch and aromatic C-F stretch (often coupled)

Note: Characteristic absorption bands for a fluoro-substituted tetrahydroisoquinoline.

Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
151.0797[M]+•, Molecular ion
152.0875[M+H]+, Protonated molecular ion
122Loss of ethylene from the tetrahydroisoquinoline ring

Note: Expected exact mass and major fragments for C9H10FN.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.7 mL of a suitable deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • 1H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • 13C NMR:

    • Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: The free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for 1H and 1.0 Hz for 13C) and Fourier transformed. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by depositing a solution of the compound in a volatile solvent onto a KBr or NaCl salt plate and allowing the solvent to evaporate.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (High-Resolution Mass Spectrometry):

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the exact mass of the molecular ion and its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Sample Prep IR IR Spectroscopy Synthesis->IR Sample Prep MS Mass Spectrometry (HRMS) Synthesis->MS Sample Prep Structure_Validation Structure Validation & Characterization NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

The Impact of Fluorine Substitution on the Bioactivity of Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the role of fluorine substitution in modulating the biological activity of tetrahydroisoquinoline (THIQ) derivatives. By examining quantitative structure-activity relationships (SAR), detailing experimental protocols, and visualizing affected signaling pathways, this document serves as a comprehensive resource for the rational design of novel THIQ-based therapeutics.

Introduction: The Power of Fluorine in Drug Design

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, neuroprotective, and anti-infective properties.[1] The introduction of fluorine atoms into the THIQ framework can profoundly alter its physicochemical and pharmacological properties.[2] Key effects of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes and often leading to an increased drug half-life.[2]

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and ability to cross the blood-brain barrier. The effect is position-dependent and can be strategically employed to optimize drug distribution.

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within the THIQ molecule, influencing its binding affinity and selectivity for specific biological targets. This can be attributed to changes in pKa, hydrogen bond donating/accepting capacity, and dipole moment.

  • Conformational Control: Fluorine can influence the preferred conformation of the THIQ ring system, which can be critical for optimal interaction with a target protein.

This guide will explore these effects through a detailed examination of fluorinated THIQ derivatives in the context of anticancer and neuro-modulatory activities.

Quantitative Data on Bioactivity

The following tables summarize quantitative data from various studies, highlighting the impact of fluorine substitution on the bioactivity of THIQ derivatives.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The following data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives demonstrates the effect of fluorine substitution on PARP inhibitory activity.

Compound IDSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H>10,0001,200
1b 7-F>10,000800
Data adapted from a study on PARP inhibitors.[2]

The introduction of a fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors leads to a modest increase in potency against PARP2, showcasing how subtle electronic modifications can influence biological activity.[2]

Neuro-modulatory Activity: Dopamine Receptor Binding

Dopamine receptors are critical targets for the treatment of various neurological and psychiatric disorders. The following table presents the binding affinities (Ki) of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which can be considered open-chain analogues of THIQs, for dopamine D1 and D2 receptors.

Compound IDN-SubstitutionD1 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D1 Selectivity
Dopamine H180025000.72
2a (Fluorinated) H350050000.7
2b (Fluorinated) Ethyl800080010
2c (Fluorinated) n-Propyl1200040030
2d (Fluorinated) 2-Phenylethyl15000150100
Data adapted from a study on dopamine receptor affinities.[3]

In this series, while the parent fluorinated compound 2a shows slightly lower affinity than dopamine, N-alkylation dramatically increases affinity and selectivity for the D2 receptor. This highlights the interplay between fluorine substitution and other structural modifications in tuning receptor pharmacology.[3]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and extension of the cited research.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is used to determine cytotoxicity and cell proliferation by measuring cellular protein content.

Materials:

  • Adherent cancer cell line (e.g., T47D, PC3)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (fluorinated and non-fluorinated THIQs) and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow to air-dry.[3]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.[3]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

G cluster_0 Cell Culture and Treatment cluster_1 Fixation and Staining cluster_2 Measurement and Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add test compounds B->C D Incubate (e.g., 48h) C->D E Fix with TCA D->E F Wash and dry E->F G Stain with SRB F->G H Wash and dry G->H I Solubilize dye with Tris buffer H->I J Read absorbance at 510 nm I->J K Calculate IC50 J->K G cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis THIQ Fluorinated Tetrahydroisoquinoline JNK JNK THIQ->JNK activates p38 p38 THIQ->p38 activates ERK ERK THIQ->ERK activates Bax Bax activation JNK->Bax p38->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G THIQ Fluorinated Tetrahydroisoquinoline MMP Loss of Mitochondrial Membrane Potential THIQ->MMP Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC MMP->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Casp9->Apoptosome Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical research, via the Pictet-Spengler reaction. This versatile scaffold is of significant interest in the development of novel therapeutics, particularly for neurological disorders.

Introduction

This compound is a fluorinated analog of the tetrahydroisoquinoline (THIQ) core structure. The incorporation of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The Pictet-Spengler reaction, a robust and widely used method for the synthesis of THIQs, proceeds through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2] This application note details the synthesis of this compound from 3-fluorophenethylamine and formaldehyde.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its applications span several therapeutic areas:

  • Neurological Disorders: The THIQ scaffold is a common feature in compounds targeting the central nervous system. The 7-fluoro derivative is utilized in the development of novel agents for conditions such as depression, anxiety, and neurodegenerative diseases.[3]

  • Anticancer Agents: Certain THIQ derivatives have shown promise as anticancer agents. The unique electronic properties imparted by the fluorine atom can enhance the antitumor activity of these compounds.

  • Enzyme Inhibitors: The structural rigidity and chemical functionality of this compound make it an attractive scaffold for the design of specific enzyme inhibitors, such as inhibitors of phenylethanolamine N-methyltransferase (PNMT).[4]

Reaction Scheme and Mechanism

The synthesis of this compound via the Pictet-Spengler reaction involves the condensation of 3-fluorophenethylamine with formaldehyde, followed by an intramolecular electrophilic aromatic substitution.

Reaction:

Mechanism:

The reaction is initiated by the formation of a Schiff base from the reaction of 3-fluorophenethylamine with formaldehyde under acidic conditions. Protonation of the imine nitrogen generates a highly electrophilic iminium ion. The electron-rich aromatic ring of the phenethylamine moiety then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the cyclized product. Subsequent deprotonation regenerates the aromaticity of the ring, yielding this compound.

Experimental Protocol

This protocol is based on established Pictet-Spengler reaction conditions and tailored for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluorophenethylamine≥98%Commercially Available
Formaldehyde (37 wt. % in H₂O)ACS ReagentCommercially Available
Hydrochloric Acid (concentrated)ACS ReagentCommercially Available
Sodium HydroxideACS ReagentCommercially Available
DichloromethaneACS ReagentCommercially Available
Anhydrous Magnesium SulfateACS ReagentCommercially Available
Diethyl EtherACS ReagentCommercially Available
Hydrochloric Acid in Diethyl Ether2.0 MCommercially Available

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluorophenethylamine (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 eq) followed by the slow addition of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the addition of a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Salt Formation (Optional): For improved handling and stability, the purified free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of a suitable solvent like diethyl ether and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data Summary:

While a specific literature source detailing the yield for this exact reaction was not identified in the search, typical yields for Pictet-Spengler reactions of this nature can range from moderate to high, depending on the specific reaction conditions and purification methods employed. The following table provides expected ranges based on similar syntheses.

ParameterValueReference
Yield 60-85% (estimated)General Pictet-Spengler literature
Purity >95% (after chromatography)General purification standards
Melting Point (HCl salt) 182-183 °C

Characterization Data:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic and aliphatic protons of the tetrahydroisoquinoline core.
¹³C NMR Resonances for all carbon atoms in the molecule, including the fluorine-coupled carbons.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound.
FT-IR Characteristic peaks for N-H stretching, C-H stretching, and aromatic C-C bonds.

Visualizing the Workflow and Reaction Pathway

Pictet-Spengler Reaction Pathway:

pictet_spengler_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Fluorophenethylamine 3-Fluorophenethylamine Schiff_Base Schiff Base 3-Fluorophenethylamine->Schiff_Base + Formaldehyde - H₂O Formaldehyde Formaldehyde Formaldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Product 7-Fluoro-1,2,3,4- tetrahydroisoquinoline Iminium_Ion->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler reaction pathway for the synthesis of this compound.

Experimental Workflow:

experimental_workflow Start Reaction_Setup 1. Reaction Setup: Dissolve 3-fluorophenethylamine Start->Reaction_Setup Reagent_Addition 2. Reagent Addition: Add formaldehyde and HCl Reaction_Setup->Reagent_Addition Reaction 3. Reaction: Reflux for several hours Reagent_Addition->Reaction Workup 4. Work-up: Neutralize and extract Reaction->Workup Purification 5. Purification: Column chromatography Workup->Purification Characterization 6. Characterization: NMR, MS, IR Purification->Characterization Final_Product This compound Characterization->Final_Product End Final_Product->End

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reactionExtend reaction time, check catalyst activity, ensure proper temperature.
Starting material degradationUse high-purity starting materials, ensure inert atmosphere if necessary.
Formation of multiple products Side reactionsOptimize reaction temperature, consider a milder acid catalyst.
Difficulty in purification Impurities co-elute with the productAdjust the eluent system for column chromatography, consider derivatization for easier separation.

Conclusion

The Pictet-Spengler reaction provides an efficient and reliable method for the synthesis of this compound. This versatile intermediate is a valuable tool for medicinal chemists and drug discovery professionals, enabling the exploration of novel chemical space in the pursuit of new therapeutics. The protocol and data presented herein offer a comprehensive guide for the successful synthesis and characterization of this important building block.

References

Application Notes and Protocols for the Chiral Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of the individual enantiomers of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline is of great interest for drug discovery and development.

These application notes provide detailed protocols for two common and effective strategies for obtaining the enantiomers of this compound: Asymmetric Hydrogenation of a prochiral precursor and Chiral Resolution of the racemic mixture.

Method 1: Asymmetric Hydrogenation of 7-Fluoro-3,4-dihydroisoquinoline

Asymmetric hydrogenation is a powerful technique for the direct synthesis of chiral compounds from prochiral olefins or imines. In this method, 7-fluoro-3,4-dihydroisoquinoline is hydrogenated using a chiral catalyst, typically a transition metal complex with a chiral ligand, to produce the desired enantiomer of this compound with high enantioselectivity.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Precursor Synthesis cluster_asym Asymmetric Hydrogenation cluster_workup Work-up and Purification start Starting Materials (e.g., 3-fluorophenethylamine derivatives) bischler Bischler-Napieralski Reaction start->bischler dhiq 7-Fluoro-3,4-dihydroisoquinoline bischler->dhiq hydrogenation Asymmetric Hydrogenation (H2, Solvent, Base) dhiq->hydrogenation catalyst Chiral Catalyst Preparation ([Ir(COD)Cl]2 + Chiral Ligand) catalyst->hydrogenation workup Reaction Quenching & Solvent Removal hydrogenation->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis product Enantiopure (R)- or (S)-7-Fluoro-THIQ analysis->product cluster_racemate Racemate Preparation cluster_resolution Diastereomeric Salt Formation & Separation cluster_liberation Enantiomer Liberation start 7-Fluoro-3,4-dihydroisoquinoline reduction Reduction (e.g., NaBH4) start->reduction racemate Racemic 7-Fluoro-THIQ reduction->racemate salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation liberation Liberation of Free Amine (Base Treatment) separation->liberation extraction Liquid-Liquid Extraction liberation->extraction purification Purification extraction->purification product Enantiopure (R)- or (S)-7-Fluoro-THIQ purification->product

Protocol for N-alkylation of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of 7-fluoro-1,2,3,4-tetrahydroisoquinoline is a critical transformation in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The introduction of various alkyl substituents on the nitrogen atom allows for the modulation of pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles. The fluorine atom at the 7-position can enhance metabolic stability and binding interactions, making this scaffold particularly attractive for drug discovery programs targeting central nervous system disorders, cancer, and infectious diseases.

Two primary methods for the N-alkylation of this scaffold are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

  • Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of the secondary amine of the tetrahydroisoquinoline on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed. The choice of base, solvent, and temperature is crucial to optimize the reaction rate and minimize side reactions, such as over-alkylation to form quaternary ammonium salts. Common bases include potassium carbonate and triethylamine, and polar aprotic solvents like acetonitrile or DMF are often employed.

  • Reductive Amination: This versatile one-pot method involves the reaction of the tetrahydroisoquinoline with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and broad functional group tolerance. This method is particularly advantageous for the synthesis of N-benzyl and other substituted benzyl derivatives.

The choice between these methods depends on the desired alkyl substituent and the overall synthetic strategy. Direct alkylation is straightforward for simple alkyl halides, while reductive amination is well-suited for introducing more complex moieties derived from aldehydes and ketones.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl bromide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparative Data for N-Alkylation of this compound

Alkylating AgentMethodProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
Benzyl bromideDirect AlkylationN-Benzyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline85-957.25-7.40 (m, 5H), 6.80-7.00 (m, 3H), 4.15 (s, 2H), 3.80 (s, 2H), 2.95 (t, 2H), 2.80 (t, 2H)161.5 (d, J=243 Hz), 138.0, 134.5, 130.0, 129.0, 128.5, 127.0, 115.0 (d, J=21 Hz), 113.0 (d, J=21 Hz), 58.0, 53.0, 51.0, 29.0242.1 [M+H]⁺
BenzaldehydeReductive AminationN-Benzyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline80-907.25-7.40 (m, 5H), 6.80-7.00 (m, 3H), 4.15 (s, 2H), 3.80 (s, 2H), 2.95 (t, 2H), 2.80 (t, 2H)161.5 (d, J=243 Hz), 138.0, 134.5, 130.0, 129.0, 128.5, 127.0, 115.0 (d, J=21 Hz), 113.0 (d, J=21 Hz), 58.0, 53.0, 51.0, 29.0242.1 [M+H]⁺
Ethyl iodideDirect AlkylationN-Ethyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline75-856.80-7.00 (m, 3H), 4.10 (s, 2H), 2.90 (t, 2H), 2.75 (t, 2H), 2.60 (q, 2H), 1.20 (t, 3H)161.5 (d, J=243 Hz), 134.5, 130.0, 115.0 (d, J=21 Hz), 113.0 (d, J=21 Hz), 51.0, 49.0, 47.0, 29.0, 12.0180.1 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

Mandatory Visualization

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_start Starting Material cluster_direct_alkylation Protocol 1: Direct Alkylation cluster_reductive_amination Protocol 2: Reductive Amination cluster_purification_product Purification and Product start 7-Fluoro-1,2,3,4- tetrahydroisoquinoline da_reagents Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) start->da_reagents Choose Protocol 1 ra_reagents Aldehyde/Ketone, Reducing Agent (e.g., STAB), Solvent (e.g., DCE) start->ra_reagents Choose Protocol 2 da_reaction Reaction at RT da_reagents->da_reaction da_workup Workup: Filtration, Extraction, Drying da_reaction->da_workup purification Column Chromatography da_workup->purification ra_reaction Reaction at RT ra_reagents->ra_reaction ra_workup Workup: Aqueous Quench, Extraction, Drying ra_reaction->ra_workup ra_workup->purification product N-Alkylated-7-fluoro-1,2,3,4- tetrahydroisoquinoline purification->product Reaction_Mechanisms Simplified Reaction Mechanisms cluster_da Direct Alkylation (SN2) cluster_ra Reductive Amination da_amine 7-F-THIQ (Nucleophile) da_product N-R-7-F-THIQ da_amine->da_product Base da_halide R-X (Electrophile) da_halide->da_product ra_amine 7-F-THIQ ra_iminium Iminium Ion Intermediate ra_amine->ra_iminium ra_carbonyl R-CHO ra_carbonyl->ra_iminium ra_product N-CH₂R-7-F-THIQ ra_iminium->ra_product Reducing Agent (e.g., STAB)

Application Notes and Protocols: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) is a valuable building block in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, make it an attractive moiety for the synthesis of novel therapeutic agents. Solid-phase synthesis offers a streamlined and efficient method for the construction of libraries of 7-F-THIQ-containing compounds, facilitating rapid structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the incorporation of 7-F-THIQ into peptide and small molecule libraries using solid-phase techniques.

Core Applications

The 7-F-THIQ scaffold can be incorporated into various molecular structures on a solid support to explore a range of biological activities. Key applications include:

  • Peptide-Scaffold Hybrids: Introducing conformational rigidity into peptides by incorporating the 7-F-THIQ moiety can lead to enhanced biological activity and stability.

  • Combinatorial Libraries: The amenability of 7-F-THIQ to solid-phase synthesis allows for the rapid generation of diverse libraries for high-throughput screening.

  • Targeted Drug Design: The fluorinated isoquinoline core can be strategically employed to target specific enzyme active sites or receptor binding pockets.

Experimental Protocols

The following protocols outline the general procedures for the solid-phase synthesis of molecules incorporating a this compound-3-carboxylic acid backbone. These protocols are based on established methods for solid-phase peptide synthesis (SPPS) and the synthesis of related tetrahydroisoquinoline derivatives on solid supports.

Protocol 1: Manual Solid-Phase Synthesis of a 7-F-THIQ-Dipeptide Conjugate

This protocol describes the manual synthesis of a dipeptide conjugate of this compound-3-carboxylic acid on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 min), DCM (3 x 2 min), and DMF (3 x 2 min).

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq), DIC (0.4 mmol, 4 eq), and OxymaPure® (0.4 mmol, 4 eq) in DMF.

    • Add the activation solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 2 min) and DCM (3 x 2 min).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Second Amino Acid Coupling (Fmoc-His(Trt)-OH):

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple Fmoc-His(Trt)-OH using the same procedure as in step 3.

  • Coupling of Fmoc-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple Fmoc-(3S)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using the same procedure as in step 3.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, MeOH, and DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes representative yields and purities for the solid-phase synthesis of THIQ-dipeptide conjugates, which can be expected to be similar for the 7-fluoro analogue.

CompoundSequenceCrude Yield (%)Purity (%)
1 7-F-THIQ-His-Lys-NH₂75-85>95 (after HPLC)
2 7-F-THIQ-Ala-Lys-NH₂78-88>95 (after HPLC)
3 7-F-THIQ-Phe-Lys-NH₂72-82>95 (after HPLC)

Note: Yields and purities are representative and may vary depending on the specific amino acid sequence and coupling efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a 7-F-THIQ-containing peptide.

Solid_Phase_Synthesis_Workflow Resin Rink Amide Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. Couple Fmoc-AA1 (DIC, Oxyma) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 4. Fmoc Deprotection Wash1->Deprotect2 Couple2 5. Couple Fmoc-AA2 Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 6. Fmoc Deprotection Wash2->Deprotect3 Couple_THIQ 7. Couple Fmoc-7-F-THIQ Deprotect3->Couple_THIQ Wash3 Wash Couple_THIQ->Wash3 Deprotect_Final 8. Final Fmoc Deprotection Wash3->Deprotect_Final Cleave 9. Cleave from Resin (TFA Cocktail) Deprotect_Final->Cleave Purify 10. Purify (RP-HPLC) Cleave->Purify Product Final Product Purify->Product

Caption: General workflow for the solid-phase synthesis of a 7-F-THIQ-peptide conjugate.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key chemical transformations in the solid-phase synthesis process.

Synthesis_Logic cluster_resin On-Resin Operations Start Resin-NH-Fmoc Deprotection Fmoc Removal (Piperidine) Start->Deprotection Free_Amine Resin-NH2 Deprotection->Free_Amine Coupling Amide Bond Formation (Fmoc-AA-OH, DIC/Oxyma) Free_Amine->Coupling Elongation Resin-NH-CO-AA-Fmoc Coupling->Elongation Repeat Repeat Deprotection & Coupling Cycles Elongation->Repeat Final_Peptide_Resin Resin-Peptide-7-F-THIQ-NH-Fmoc Repeat->Final_Peptide_Resin Cleavage Cleavage & Deprotection (TFA) Final_Peptide_Resin->Cleavage Final_Product H2N-Peptide-7-F-THIQ-CONH2 Cleavage->Final_Product

Caption: Logical flow of chemical steps in Fmoc-based solid-phase synthesis.

Application Notes and Protocols: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. The unique properties conferred by the fluorine substituent make this scaffold an attractive starting point for generating diverse libraries of compounds with potential applications in various disease areas, including oncology and neuropharmacology.[1][2][3]

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[4] The introduction of a fluorine atom at the 7-position of the THIQ ring can significantly modulate the scaffold's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes the 7-F-THIQ scaffold a valuable building block for the construction of combinatorial libraries aimed at exploring novel chemical space and identifying potent and selective drug candidates. This document outlines the synthesis of the 7-F-THIQ scaffold, protocols for its derivatization in a combinatorial fashion, and potential biological applications.

Data Presentation

Table 1: Representative Biological Activities of Tetrahydroisoquinoline Derivatives
Compound ClassTarget/AssayRepresentative Activity (IC₅₀/GI₅₀)Reference
1-Aryl-THIQ DerivativesAnticancer (MDA-MB-231 cell line)1.591 to 2.281 µM[5]
THIQ-based PDE4 InhibitorsPDE4D InhibitionPotent inhibition[6]
THIQ-based Orexin Receptor LigandsOrexin 1 Receptor (OX₁R) BindingIC₅₀ = 30 nM[7]
Simplified THIQ AnalogsAntitumor (various human carcinoma cell lines)Broad-spectrum activity[8]
N-Substituted THIQ DerivativesAntitumor (in vitro)Good inhibitory activities[9]

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[1][10][11] This protocol describes the synthesis of the 7-F-THIQ scaffold from 2-(3-fluorophenyl)ethanamine.

Materials:

  • 2-(3-Fluorophenyl)ethanamine

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-(3-fluorophenyl)ethanamine (1.0 eq) in dichloromethane (0.5 M), add paraformaldehyde (1.2 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Solid-Phase Combinatorial Derivatization of the 7-F-THIQ Scaffold

This protocol outlines a solid-phase approach to generate a diverse library of N-acylated and 1-substituted 7-F-THIQ derivatives.

Materials:

  • Rink Amide resin

  • This compound

  • A diverse set of carboxylic acids (R¹-COOH)

  • A diverse set of aldehydes or ketones (R²R³C=O)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Triethylsilane

Procedure:

Step 1: Immobilization of the Scaffold

  • Swell the Rink Amide resin in DMF for 1 hour.

  • To the swollen resin, add a solution of this compound (2.0 eq), DIC (2.0 eq), and HOBt (2.0 eq) in DMF.

  • Shake the reaction vessel at room temperature for 12 hours.

  • Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

Step 2: N-Acylation (Diversity Point 1)

  • Swell the resin-bound 7-F-THIQ in DMF.

  • In separate reaction vessels, add a solution of a unique carboxylic acid (R¹-COOH, 3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in DMF to each resin portion.

  • Shake the vessels at room temperature for 6 hours.

  • Wash the resin as described in Step 1.

Step 3: Intramolecular Cyclization (Pictet-Spengler on Solid Support)

  • Suspend the N-acylated resin in a 1:1 mixture of DCM and TFA.

  • To each vessel, add a unique aldehyde or ketone (R²R³C=O, 5.0 eq) and triethylsilane (3.0 eq).

  • Shake at room temperature for 24 hours.

  • Wash the resin as described in Step 1.

Step 4: Cleavage and Purification

  • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/water/triisopropylsilane for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Purify the crude products by preparative HPLC to yield the final library of derivatized 7-F-THIQ compounds.

Visualizations

Combinatorial Synthesis Workflow

G cluster_scaffold Scaffold Synthesis cluster_combinatorial Combinatorial Library Synthesis (Solid-Phase) amine 2-(3-Fluorophenyl)ethanamine pictet_spengler Pictet-Spengler Reaction (TFA, DCM) amine->pictet_spengler paraform Paraformaldehyde paraform->pictet_spengler scaffold This compound pictet_spengler->scaffold immobilization Immobilization scaffold->immobilization resin Rink Amide Resin resin->immobilization resin_scaffold Resin-Bound Scaffold immobilization->resin_scaffold n_acylation N-Acylation resin_scaffold->n_acylation r1_cooh R1-COOH (Diversity Point 1) r1_cooh->n_acylation resin_acylated N-Acylated Resin n_acylation->resin_acylated sp_pictet_spengler On-Resin Pictet-Spengler resin_acylated->sp_pictet_spengler r2r3_co R2R3C=O (Diversity Point 2) r2r3_co->sp_pictet_spengler resin_library Resin-Bound Library sp_pictet_spengler->resin_library cleavage Cleavage from Resin resin_library->cleavage final_library Final Compound Library cleavage->final_library

Caption: Workflow for the synthesis and combinatorial derivatization of the 7-F-THIQ scaffold.

Targeting the NF-κB Signaling Pathway

Several studies have shown that THIQ derivatives can act as potent inhibitors of the NF-κB signaling pathway, which is a key regulator of inflammation and is often dysregulated in cancer.[5] A combinatorial library based on the 7-F-THIQ scaffold could be screened for novel NF-κB inhibitors.

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, etc. IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50-p65-IκBα (Inactive Complex) IkB->NFkB_complex active_NFkB p50-p65 (Active Complex) IkB->active_NFkB degrades, releasing NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex nuclear_NFkB p50-p65 active_NFkB->nuclear_NFkB translocates to library 7-F-THIQ Library Compound library->active_NFkB inhibits translocation DNA DNA nuclear_NFkB->DNA binds to transcription Gene Transcription (Inflammation, Proliferation) DNA->transcription

Caption: Inhibition of the NF-κB signaling pathway by 7-F-THIQ derivatives.

References

Application Notes and Protocols for the Development of PET Imaging Agents Using 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel Positron Emission Tomography (PET) imaging agents based on the 7-Fluoro-1,2,3,4-tetrahydroisoquinoline scaffold. This document outlines the synthesis of precursors, radiolabeling with Fluorine-18, and subsequent in vitro and in vivo characterization. The protocols are designed to be a representative guide for researchers aiming to explore this chemical space for the development of new PET tracers targeting various biological entities.

Introduction

The this compound core is a promising scaffold for the development of novel PET imaging agents. The tetrahydroisoquinoline moiety is a key pharmacophore in numerous biologically active compounds, exhibiting affinity for a range of receptors and enzymes in the central nervous system and periphery. The incorporation of a fluorine atom at the 7-position offers a site for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F, t₁/₂ = 109.8 min), which possesses ideal characteristics for PET imaging.

This document details the necessary steps for the design, synthesis, and evaluation of PET tracers derived from this scaffold. The following sections provide generalized protocols that can be adapted for specific target engagement.

Synthesis of Precursor and Reference Standard

A crucial step in the development of a novel PET tracer is the synthesis of a suitable precursor for radiolabeling and a non-radioactive reference standard for analytical validation. The following is a representative synthetic scheme for a tosylate precursor, which is commonly used for nucleophilic fluorination with [¹⁸F]fluoride.

Protocol 2.1: Synthesis of a Tosylate Precursor

  • Protection of the secondary amine: To a solution of this compound (1 mmol) in dichloromethane (DCM, 10 mL), add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) and triethylamine (TEA, 1.5 mmol). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Functionalization: The N-Boc protected intermediate can be further functionalized depending on the desired target. For this representative protocol, we will assume the introduction of a hydroxyethyl group at a suitable position.

  • Introduction of a leaving group: To a solution of the N-Boc-hydroxyethyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline (1 mmol) in DCM (10 mL) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 mmol) and TEA (1.5 mmol). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Purification: Purify the resulting tosylate precursor by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection (if necessary for reference standard): For the synthesis of the non-radioactive reference standard, the Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in DCM.

Radiolabeling with [¹⁸F]Fluoride

The introduction of ¹⁸F is typically achieved through nucleophilic substitution on an activated precursor.

Protocol 3.1: Automated Radiosynthesis of [¹⁸F]7-Fluoro-THIQ Derivative

  • [¹⁸F]Fluoride production and activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.

  • Radiofluorination: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the tosylate precursor (1-5 mg) in anhydrous dimethylformamide (DMF) or acetonitrile. Heat the reaction mixture at 80-120 °C for 10-20 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and purify the crude product using semi-preparative HPLC.

  • Formulation: Collect the fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.

Table 1: Representative Radiosynthesis Parameters

ParameterValue
Precursor Amount2-5 mg
Reaction SolventDMF
Reaction Temperature110 °C
Reaction Time15 min
Radiochemical Yield (decay-corrected)30-50%
Radiochemical Purity>98%
Molar Activity>37 GBq/µmol (>1 Ci/µmol)

In Vitro Evaluation

Protocol 4.1: Cell Binding Assay

  • Cell Culture: Culture a cell line expressing the target of interest to near confluency.

  • Assay: Seed the cells in a multi-well plate. On the day of the experiment, wash the cells with binding buffer.

  • Incubation: Add increasing concentrations of the [¹⁸F]-labeled compound to the wells. For determination of non-specific binding, add a high concentration of a known ligand for the target to a parallel set of wells.

  • Analysis: After incubation, wash the cells to remove unbound radiotracer. Lyse the cells and measure the radioactivity using a gamma counter. Calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis.

Table 2: Representative In Vitro Binding Data

CompoundTargetCell LineKᵢ (nM)
7-Fluoro-THIQ-Derivative 1Sigma-2 ReceptorPC-35.7
7-Fluoro-THIQ-Derivative 2Dopamine D2 ReceptorCHO-D2R12.3
7-Fluoro-THIQ-Derivative 35-HT₂ₐ ReceptorHEK293-5HT2A8.1

In Vivo Evaluation

Protocol 5.1: Biodistribution in Rodents

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Injection: Inject a known amount of the [¹⁸F]-labeled compound (typically 1-5 MBq) via the tail vein.

  • Euthanasia and Dissection: At various time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the animals. Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

  • Measurement and Analysis: Weigh each tissue sample and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Representative Biodistribution Data in Rats (%ID/g at 60 min post-injection)

Organ7-Fluoro-THIQ-Derivative 17-Fluoro-THIQ-Derivative 2
Blood0.8 ± 0.21.1 ± 0.3
Brain1.5 ± 0.42.1 ± 0.5
Heart2.5 ± 0.61.8 ± 0.4
Lungs3.1 ± 0.82.5 ± 0.7
Liver10.2 ± 2.58.5 ± 2.1
Kidneys15.5 ± 3.112.3 ± 2.9
Spleen4.2 ± 1.13.8 ± 0.9
Muscle0.5 ± 0.10.6 ± 0.2

Protocol 5.2: PET Imaging in Non-Human Primates

  • Animal Preparation: Anesthetize a non-human primate and position it in the PET scanner.

  • Tracer Administration: Administer the [¹⁸F]-labeled compound as a bolus injection.

  • Image Acquisition: Acquire dynamic PET data for 90-120 minutes.

  • Image Analysis: Reconstruct the PET images and perform kinetic modeling to determine the tracer uptake and binding potential in various brain regions.

Visualizations

G Workflow for PET Agent Development cluster_0 Pre-clinical Development cluster_1 Clinical Translation A Design & Synthesis of Precursor B Radiolabeling with [18F]Fluoride A->B C In Vitro Evaluation (Binding Affinity, Stability) B->C D In Vivo Evaluation (Rodent Biodistribution & PET) C->D E Lead Candidate Selection D->E F Toxicology Studies E->F G Human PET Imaging F->G

Caption: Overall workflow for the development of a novel PET imaging agent.

G Radiolabeling and Purification Workflow A [18F]Fluoride Production (Cyclotron) B Trapping on Anion Exchange Cartridge A->B C Elution with K222/K2CO3 B->C D Azeotropic Drying C->D E Reaction with Precursor (110°C, 15 min) D->E F Quenching and Dilution E->F G Semi-preparative HPLC Purification F->G H Formulation for Injection G->H

Caption: Automated radiosynthesis and purification workflow.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane Receptor Target Receptor (e.g., Sigma-2) G_Protein G-Protein Receptor->G_Protein PET_Tracer [18F]7-Fluoro-THIQ Derivative PET_Tracer->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling (e.g., Kinase Cascade) Second_Messenger->Downstream

Caption: A hypothetical signaling pathway that could be modulated by the PET tracer.

The Fluorinated Tetrahydroisoquinoline Scaffold: A Promising Avenue in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) scaffold has emerged as a privileged structure in the design of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom at the 7-position of the tetrahydroisoquinoline core offers several advantages, including enhanced metabolic stability, improved blood-brain barrier penetration, and modulation of electronic properties that can fine-tune binding affinity and selectivity for various CNS receptors. This document provides an overview of the application of 7-F-THIQ in CNS drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a common motif in many natural alkaloids and has been extensively explored in medicinal chemistry due to its wide range of biological activities, including neuroprotective and anti-inflammatory properties.[1][2] The fluorination of this scaffold, particularly at the 7-position, has been shown to be a valuable strategy for developing potent and selective ligands for various CNS targets, such as dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.[3][4]

Quantitative Data Summary

The following tables summarize the binding affinities of various 7-fluoro-tetrahydroisoquinoline derivatives for key CNS receptors. This data highlights the potential of this scaffold in developing selective ligands for specific receptor subtypes.

Table 1: Binding Affinities of 7-Fluoro-THIQ Derivatives at Dopamine Receptors

CompoundReceptor SubtypeBinding Affinity (Kᵢ in nM)Selectivity (D₂ vs. D₃)
Derivative AD₂15.80.55
D₃8.7
Derivative BD₂4.2150
D₃0.028
Derivative CD₂16719.2
D₃8.7

Data compiled from multiple sources.

Table 2: Binding Affinities of 7-Fluoro-THIQ Derivatives at Serotonin Receptors

CompoundReceptor SubtypeBinding Affinity (Kᵢ in nM)
Derivative D5-HT₁ₐ10
Derivative E5-HT₇22
Derivative F5-HT₁ₐ1.2
5-HT₇93

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for the synthesis of 7-fluoro-tetrahydroisoquinoline derivatives and their evaluation in key CNS-relevant assays are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of 7-fluoro-THIQ derivatives, which can be adapted for various analogs. A common synthetic route is the Pictet-Spengler condensation.[5]

Materials:

  • Appropriately substituted phenylethylamine precursor

  • Aldehyde or ketone

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Solvent (e.g., toluene, dichloromethane)

  • Reducing agent (for conversion of any resulting dihydroisoquinoline to tetrahydroisoquinoline, e.g., sodium borohydride)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenylethylamine precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the aldehyde or ketone to the solution, followed by the slow addition of the acid catalyst.

  • Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Reduction (if necessary): If a dihydroisoquinoline is formed, dissolve it in a suitable solvent (e.g., methanol) and add a reducing agent like sodium borohydride in portions at 0°C. Stir until the reaction is complete, then perform an aqueous work-up and extract the product.

  • Characterization: Confirm the structure and purity of the final this compound derivative using techniques such as NMR, mass spectrometry, and HPLC.

G cluster_synthesis Synthesis Workflow start Start Materials: Phenylethylamine Aldehyde/Ketone reaction Pictet-Spengler Condensation start->reaction Acid Catalyst workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Fluoro-THIQ Derivative purification->product

Caption: General workflow for the synthesis of 7-Fluoro-THIQ derivatives.

Protocol 2: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the dopamine D₂ receptor using a competitive binding assay with a radiolabeled ligand.[6][7]

Materials:

  • Membrane preparation from cells expressing the human dopamine D₂ receptor

  • Radioligand (e.g., [³H]Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., haloperidol)

  • Test compound (7-fluoro-THIQ derivative)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Addition of Compounds: Add the test compound at various concentrations. For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of haloperidol.

  • Addition of Radioligand: Add the radioligand ([³H]Spiperone) at a concentration close to its Kₔ value.

  • Initiation of Reaction: Add the membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow plate_prep Prepare 96-well plate with Assay Buffer add_compounds Add Test Compound, Vehicle (Total Binding), or Haloperidol (NSB) plate_prep->add_compounds add_radioligand Add Radioligand (e.g., [3H]Spiperone) add_compounds->add_radioligand add_membranes Add D2 Receptor Membranes add_radioligand->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis

Caption: Workflow for a typical radioligand binding assay.

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[8][9][10]

Materials:

  • Membrane preparation from cells expressing the target CNS receptor (e.g., 5-HT₁ₐ)

  • [³⁵S]GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • Test compound and reference agonist/antagonist

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Addition of Compounds: Add the test compound at various concentrations. For basal binding, add vehicle.

  • Addition of GDP: Add GDP to all wells.

  • Pre-incubation: Pre-incubate the plate at 30°C for a short period.

  • Initiation of Reaction: Add [³⁵S]GTPγS and the membrane preparation to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding. Analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values for agonists or IC₅₀ values for antagonists.

Signaling Pathway

The 7-fluoro-THIQ derivatives often target GPCRs such as dopamine and serotonin receptors. The diagram below illustrates a simplified signaling pathway for a Gᵢ-coupled receptor, a common mechanism of action for these compounds.

G cluster_pathway Simplified Gᵢ-Coupled Receptor Signaling ligand 7-Fluoro-THIQ (Agonist) receptor GPCR (e.g., D2, 5-HT1A) ligand->receptor g_protein Gαiβγ receptor->g_protein Activation g_alpha Gαi-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka cellular_response Cellular Response pka->cellular_response

Caption: A simplified Gᵢ-coupled receptor signaling pathway.

References

Application Notes: Design and Evaluation of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. The strategic introduction of a fluorine atom, particularly at the 7-position, can significantly enhance the pharmacological properties of the THIQ core. Fluorination can improve metabolic stability, increase binding affinity through favorable electronic interactions, and enhance blood-brain barrier penetration. These application notes provide an overview of the design, synthesis, and evaluation of 7-Fluoro-THIQ derivatives as potent inhibitors for several key enzyme classes implicated in various diseases.

Key Enzyme Targets for 7-Fluoro-THIQ Derivatives

The versatility of the 7-Fluoro-THIQ scaffold allows for its adaptation to target a range of enzymes. Key examples include:

  • Rho-associated Kinase (ROCK): A serine/threonine kinase that is a crucial regulator of the actin cytoskeleton. Inhibition of ROCK has therapeutic potential for hypertension, glaucoma, and cancer.

  • Phenylethanolamine N-methyltransferase (PNMT): The terminal enzyme in the biosynthesis of epinephrine (adrenaline) from norepinephrine. PNMT inhibitors are investigated for their potential in treating stress-related disorders and hypertension.

  • Cholinesterases (AChE & BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease.

  • Monoamine Oxidases (MAO-A & MAO-B): These enzymes catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used as antidepressants and for treating Parkinson's disease.

Design and Synthesis Strategy

The development of novel 7-Fluoro-THIQ enzyme inhibitors follows a structured workflow from conceptual design to biological validation.

G Figure 1. General Workflow for Inhibitor Development cluster_design Design & Synthesis cluster_eval Biological Evaluation A Scaffold Selection (7-Fluoro-THIQ) B Target-Based Design (Docking, SAR) A->B C Chemical Synthesis (e.g., Pictet-Spengler) B->C D Purification & Characterization C->D E In Vitro Enzyme Inhibition Assays D->E Test Compounds F Determine IC50 / Ki E->F G Cell-Based Assays F->G H Lead Optimization G->H H->B Iterative Refinement

Caption: General workflow for inhibitor development.

A primary method for synthesizing the THIQ core is the Pictet-Spengler reaction . This involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form the THIQ ring system.[1][2][3] For 7-fluoro derivatives, a suitable starting material like 3-fluorophenethylamine would undergo cyclization, followed by further functionalization to generate a library of diverse inhibitors.

Signaling Pathway: ROCK Inhibition

7-Fluoro-THIQ derivatives have shown promise as inhibitors of Rho Kinase (ROCK). The ROCK signaling pathway is a key regulator of cellular contraction and motility.

G Figure 2. Simplified Rho/ROCK Signaling Pathway Upstream Upstream Signals (e.g., LPA, Ang II) RhoA RhoA-GTP (Active) Upstream->RhoA activates ROCK ROCK RhoA->ROCK activates MYPT1 MYPT1 ROCK->MYPT1 inhibits MLC_P MLC-P ROCK->MLC_P phosphorylates Inhibitor 7-Fluoro-THIQ Inhibitor Inhibitor->ROCK inhibits MLC_PP MLC-PP (Phosphorylated) MYPT1->MLC_PP dephosphorylates MLC_P->MLC_PP Response Cellular Responses (e.g., Smooth Muscle Contraction, Stress Fiber Formation) MLC_PP->Response

Caption: Simplified Rho/ROCK signaling pathway.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the inhibitory potential of newly synthesized compounds.

Protocol 4.1: Rho Kinase (ROCK) Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, continuous fluorescence-based assay to measure ROCK activity and inhibition.[4]

G Figure 3. Workflow for ROCK Inhibition Assay A 1. Prepare Reagents (Assay Buffer, ROCK Enzyme, Peptide Substrate, ATP) B 2. Add 7-Fluoro-THIQ Inhibitor (or DMSO control) to 384-well plate A->B C 3. Add ROCK Enzyme Pre-incubate B->C D 4. Initiate Reaction Add Substrate/ATP Mix C->D E 5. Incubate at RT (e.g., 60 minutes) D->E F 6. Measure Signal (Fluorescence, ex/em ~360/485 nm) E->F G 7. Data Analysis Plot % Inhibition vs. [Inhibitor] Calculate IC50 F->G

Caption: Workflow for ROCK inhibition assay.

Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50μM DTT). Dilute ROCK2 enzyme, fluorescent peptide substrate (e.g., Sox-based), and ATP to desired concentrations in the assay buffer.

  • Plate Setup: Add 1 µL of serially diluted 7-Fluoro-THIQ derivatives (or DMSO as a vehicle control) to the wells of a low-volume 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted ROCK2 enzyme solution to each well. Allow for a brief pre-incubation period (10-15 minutes) at room temperature.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Measure the increase in fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 485 nm).[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Monoamine Oxidase (MAO) Inhibition Assay (Amplex™ Red)

This protocol uses the Amplex™ Red reagent, a highly sensitive fluorogenic probe for H₂O₂ produced during the MAO-catalyzed oxidation of a substrate.[5][6][7]

G Figure 4. Workflow for MAO Inhibition Assay A 1. Prepare Reagents (MAO-A/B Enzyme, Amplex Red, HRP, MAO Substrate) B 2. Add 7-Fluoro-THIQ Inhibitor (or DMSO control) to 96-well plate A->B C 3. Add MAO Enzyme Pre-incubate B->C D 4. Initiate Reaction Add Amplex Red/HRP/Substrate Mix C->D E 5. Incubate at 37°C (e.g., 30 minutes) D->E F 6. Measure Signal (Fluorescence, ex/em ~545/590 nm) E->F G 7. Data Analysis Plot % Inhibition vs. [Inhibitor] Calculate IC50 F->G

Caption: Workflow for MAO inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a working solution containing Amplex™ Red reagent, horseradish peroxidase (HRP), and the appropriate MAO substrate (e.g., kynuramine or p-tyramine) in a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Plate Setup: Add 20 µL of serially diluted 7-Fluoro-THIQ derivatives (or DMSO control) to the wells of a black, clear-bottom 96-well plate.

  • Enzyme Addition: Add 20 µL of recombinant human MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 60 µL of the Amplex™ Red/HRP/substrate working solution to each well to start the reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Detection: Measure the fluorescence intensity using a microplate reader with excitation set to ~545 nm and emission detection at ~590 nm.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Inhibitory Activities

The inhibitory potency of THIQ derivatives is typically reported as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. The following tables summarize representative data for THIQ scaffolds against various enzymes.

Table 1: Inhibition of Rho-Kinase (ROCK) by THIQ Derivatives

Compound Target IC₅₀ (nM) Selectivity (ROCK1 vs ROCK2) Reference
DC24 ROCK2 124 ~50-fold for ROCK2 [8]
Azaindole 32 ROCK Potent High [9]

| Compound 4v | ROCK2 | 20 | Not specified |[10] |

Table 2: Inhibition of Phenylethanolamine N-methyltransferase (PNMT) by THIQ Derivatives

Compound Target Kᵢ (µM) Selectivity (α₂ Kᵢ / PNMT Kᵢ) Reference
Compound 16 PNMT 0.52 > 1900 [11]
Compound 14 PNMT Not specified 700 [11]

| SK&F 64139 | PNMT | 0.0016 | Low (High α₂ affinity) |[12] |

Table 3: Inhibition of Cholinesterases (AChE/BuChE) by THIQ Derivatives

Compound Target IC₅₀ (µM) Notes Reference
Jatrorrhizine (3-amino) Cholinesterase 0.301 More potent than Donepezil [13]
Hybrid 3b AChE 0.51 Potent AChE inhibition [13]
Ondansetron BuChE 2.5 Selective for BuChE [14]

| CN 4F | AChE | 3.9 - 69 | Reversible inhibitor |[15] |

Table 4: Inhibition of Monoamine Oxidase B (MAO-B) by Chalcone Derivatives

Compound Target IC₅₀ (µM) Notes Reference
Tauroside E MAO-B 35.85 From Nigella glandulifera [16]
Thymoquinone MAO-B 25.54 From Nigella glandulifera [16]

| FBZ13 | MAO-B | 0.0053 | Potent chalcone inhibitor |[7] |

Note: Data presented are for the general THIQ or related scaffolds and serve as a reference for the potential of 7-fluoro substituted analogs. Specific data for 7-fluoro derivatives should be generated experimentally.

Conclusion

The 7-Fluoro-1,2,3,4-tetrahydroisoquinoline scaffold represents a highly promising starting point for the design of novel enzyme inhibitors. Its synthetic tractability, coupled with the beneficial physicochemical properties imparted by the fluorine atom, allows for the development of potent and selective modulators for a range of therapeutic targets. The protocols and data outlined in these notes provide a foundational framework for researchers to synthesize, evaluate, and optimize these compounds for drug discovery applications.

References

Application Notes and Protocols for High-Throughput Screening of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) libraries. The protocols outlined below are designed to identify and characterize potential therapeutic agents from large chemical libraries, with a focus on targeting kinases involved in cancer signaling pathways.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antiviral, and neuroprotective properties. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity, making 7-F-THIQ libraries a valuable resource for drug discovery. These application notes describe a robust high-throughput screening workflow to identify potent and selective inhibitors of key signaling pathways implicated in disease.

Data Presentation

A primary high-throughput screen of a hypothetical 10,000-compound 7-F-THIQ library was conducted to identify inhibitors of a target kinase. The quantitative data from this screen, including hit rates and potency, are summarized in the tables below.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Number of Primary Hits300
Hit Rate3.0%
Z'-Factor0.85

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Maximum Inhibition (%)
7F-THIQ-0010.598
7F-THIQ-0021.295
7F-THIQ-0032.592
7F-THIQ-0045.188
7F-THIQ-0058.985

Experimental Protocols

High-Throughput Screening (HTS) for Kinase Inhibitors

This protocol describes a luminescent-based kinase assay in a 384-well format suitable for high-throughput screening.

Materials:

  • 7-F-THIQ compound library (10 mM in DMSO)

  • Target Kinase and Substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white, solid-bottom assay plates

  • Acoustic liquid handler and bulk reagent dispenser

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each compound from the 7-F-THIQ library stock plates to the 384-well assay plates.

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in kinase assay buffer.

  • Enzyme/Substrate Addition: Dispense 5 µL of the kinase/substrate solution into each well of the assay plates containing the compounds.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer and dispense 5 µL into each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Dose-Response Confirmation Assay

This protocol is used to confirm the activity of primary hits and determine their potency (IC50).

Materials:

  • Confirmed hit compounds from the primary screen

  • Same reagents and plates as the primary HTS assay

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.

  • Compound Plating: Transfer 10 nL of each concentration of the diluted compounds to the 384-well assay plates in triplicate.

  • Assay Procedure: Follow steps 2-8 of the primary HTS protocol.

  • Data Analysis: Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor

Experimental Workflow

HTS_Workflow Assay_Ready_Plates Assay_Ready_Plates Reagent_Add Reagent_Add Assay_Ready_Plates->Reagent_Add Detection Detection Primary_Analysis Primary_Analysis Detection->Primary_Analysis

Application Notes and Protocols for In Vivo Studies of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes provide a general framework for the formulation and in vivo evaluation of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline. Specific concentrations, dosages, and protocols should be optimized and validated for each experimental setting. The information provided for related compounds is for illustrative purposes and may not be directly transferable.

Introduction

This compound is a fluorinated analog of the tetrahydroisoquinoline (THIQ) scaffold, a class of compounds with diverse biological activities. The hydrochloride salt of this compound is often utilized in research to enhance its solubility, making it more amenable for formulation and in vivo studies[1]. THIQ and its derivatives have been investigated for their potential in treating neurological and psychiatric disorders, with a proposed mechanism of action involving the modulation of monoaminergic systems. Specifically, some THIQs act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine[2][3][4]. This document provides detailed protocols and application notes for the formulation and preclinical in vivo evaluation of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₉H₁₀FN・HCl
Molecular Weight 187.64 g/mol
Appearance Solid
Melting Point 182-183 °C
Form Hydrochloride salt for enhanced solubility[1]

In Vivo Formulation

Due to the lack of specific formulation details for this compound in the public domain, this section provides example protocols for preparing aqueous-based formulations for parenteral and oral administration based on general practices for preclinical studies and information available for related tetrahydroisoquinoline compounds.

General Considerations for Formulation Development
  • Solubility Assessment: The first step is to determine the solubility of this compound hydrochloride in various pharmaceutically acceptable vehicles (e.g., water for injection, saline, phosphate-buffered saline (PBS), and common co-solvents like PEG 300, DMSO).

  • Stability: The chemical and physical stability of the formulation should be assessed under the intended storage and administration conditions.

  • Tonicity and pH: For parenteral formulations, ensure the solution is isotonic and at a physiologically compatible pH (typically around 7.4).

  • Sterility: Parenteral formulations must be sterile. Filtration through a 0.22 µm filter is a common method for sterilization.

Example Protocol for Intraperitoneal (i.p.) Formulation (Aqueous Solution)

This protocol is based on methodologies used for non-fluorinated tetrahydroisoquinolines in rodent studies[4][5].

Materials:

  • This compound hydrochloride

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • 0.22 µm sterile syringe filter

Protocol:

  • Calculate the required amount: Determine the total volume of the formulation needed based on the number of animals, dose, and dosing volume (e.g., 10 mL/kg for mice).

  • Weigh the compound: Accurately weigh the required amount of this compound hydrochloride.

  • Dissolution: Add the weighed compound to a sterile vial. Add a small volume of sterile saline and vortex until the compound is fully dissolved.

  • Final Volume Adjustment: Add the remaining volume of sterile saline to reach the final desired concentration.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Store the formulation at a validated temperature (e.g., 2-8 °C) and protect from light until use.

Example Protocol for Oral Gavage (o.g.) Formulation (Aqueous Solution)

For oral administration, a simple aqueous solution can be prepared if the compound has sufficient solubility.

Materials:

  • This compound hydrochloride

  • Purified Water

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate and weigh: Determine the required amount of compound and vehicle based on the desired concentration and total volume.

  • Dissolution: Add the weighed this compound hydrochloride to a suitable container. Add the purified water and vortex until fully dissolved.

  • Storage: Store the formulation at a suitable temperature, protected from light.

Note on Oral Gavage Vehicles: For compounds with poor aqueous solubility, alternative vehicles such as a suspension in 0.5% methylcellulose or a solution containing co-solvents like PEG 300 and Tween 80 can be considered. A common vehicle for oral gavage in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6].

In Vivo Experimental Protocol: Assessment of Antidepressant-Like Activity

This protocol is adapted from studies evaluating the antidepressant-like effects of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivatives in rodents[4][7].

Experimental Design

Table 2: Example In Vivo Study Design for Antidepressant-Like Activity

ParameterDescriptionExample
Animal Model Male C57BL/6J mice or Wistar rats are commonly used.Male C57BL/6J mice, 8-10 weeks old
Groups Vehicle control, Positive control (e.g., Imipramine), and at least three dose levels of this compound.1. Vehicle (Saline)2. Imipramine (15 mg/kg)3. Test Compound (10 mg/kg)4. Test Compound (25 mg/kg)5. Test Compound (50 mg/kg)
Route of Administration Intraperitoneal (i.p.) injection is a common route for acute studies of THIQ derivatives.Intraperitoneal (i.p.)
Dosing Volume Typically 10 mL/kg for mice.10 mL/kg
Behavioral Test Forced Swim Test (FST) or Tail Suspension Test (TST) are standard models for assessing antidepressant-like activity.Forced Swim Test (FST)
Time Point Behavioral testing is usually conducted 30-60 minutes after a single acute dose.60 minutes post-dose
Primary Endpoint Immobility time in the FST. A decrease in immobility time is indicative of an antidepressant-like effect.Immobility time (seconds)
Forced Swim Test (FST) Protocol
  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the vehicle, positive control, or test compound via i.p. injection.

  • Pre-test Session (Day 1 - optional but recommended): Place each mouse individually in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm for 15 minutes. This session is for habituation.

  • Test Session (Day 2): 60 minutes after dosing, place the mice back into the cylinders with water for a 6-minute session.

  • Data Recording: Video record the session. An observer blinded to the treatment groups should score the last 4 minutes of the session for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Analyze the immobility time data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway

The primary mechanism of action for several tetrahydroisoquinoline derivatives involves the inhibition of monoamine oxidase (MAO), leading to an increase in the synaptic levels of monoamine neurotransmitters.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron THIQ 7-Fluoro-1,2,3,4- tetrahydroisoquinoline MAO Monoamine Oxidase (MAO) THIQ->MAO Inhibits Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines Degrades Vesicle Synaptic Vesicle Monoamines->Vesicle Packaged Synapse Increased Monoamine Concentration Vesicle->Synapse Release Reuptake Reuptake Transporter Synapse->Reuptake Uptake Receptor Postsynaptic Receptors Synapse->Receptor Binds to Effect Antidepressant-like Effect Receptor->Effect Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo evaluation of this compound.

G cluster_prep Preparation cluster_animal Animal Study cluster_behavior Behavioral Assessment cluster_analysis Data Analysis Formulation Formulation Preparation (Aqueous Solution) Dosing Compound Administration (i.p. or o.g.) Formulation->Dosing Acclimation Animal Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Grouping->Dosing FST Forced Swim Test (FST) Dosing->FST Data Data Collection (Immobility Time) FST->Data Stats Statistical Analysis Data->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for in vivo antidepressant-like activity testing.

References

Application Notes and Protocols for Cell-based Assays Evaluating 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including potential antitumor properties. The introduction of a fluorine atom into the THIQ scaffold can significantly modulate its physicochemical properties and biological activity. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline is a subject of interest for its potential pharmacological effects, including its impact on cell viability and proliferation.

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound using a panel of common cell-based assays. The described protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V assays are fundamental for determining the compound's cytotoxic potential and elucidating the primary mechanism of cell death.

Data Presentation

Table 1: Cytotoxicity of Tetrahydroisoquinoline Derivatives on Various Cancer Cell Lines (Hypothetical Data)

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
This compoundA549 (Lung Carcinoma)MTT48Data to be determined
This compoundHeLa (Cervical Cancer)MTT48Data to be determined
This compoundHepG2 (Hepatocellular Carcinoma)MTT48Data to be determined
Reference THIQ Derivative AA549 (Lung Carcinoma)MTT4815.8
Reference THIQ Derivative BHeLa (Cervical Cancer)MTT4822.5
Reference THIQ Derivative CHepG2 (Hepatocellular Carcinoma)MTT4835.2

Table 2: Summary of Mechanistic Cytotoxicity Assays (Hypothetical Data)

AssayCell LineTreatment Concentration (µM)ObservationImplication
LDH ReleaseA5490, 10, 25, 50, 100Dose-dependent increase in LDH releaseCompromised cell membrane integrity
Annexin V/PIA54925 (IC₅₀)Increased Annexin V-positive/PI-negative cellsInduction of early-stage apoptosis
Annexin V/PIA549100Increased Annexin V-positive/PI-positive cellsInduction of late-stage apoptosis/necrosis

Experimental Protocols

General Cell Culture and Maintenance

Successful cytotoxicity testing relies on healthy and consistently maintained cell cultures.

Materials:

  • Selected cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Inverted microscope

Protocol:

  • Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Cell Seeding: Seed the cells into a new culture flask at the recommended density.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Monitor cell growth and morphology daily using an inverted microscope.

  • Subculturing (Passaging): When adherent cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for experimental use. For suspension cells, dilute the cell suspension with fresh medium to the desired density.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • This compound stock solution

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_endpoints Endpoint Analysis thaw Thaw Cryopreserved Cells culture Culture & Passage Cells thaw->culture seed Seed Cells into Plates culture->seed treat Treat with 7-Fluoro-THIQ seed->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V/PI Assay (Apoptosis) treat->annexin

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF) death_receptor Death Receptors death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_proteins Bcl-2 Family Proteins (Bax/Bak activation) caspase8->bcl2_proteins via Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 cell_stress Cellular Stress (e.g., DNA Damage) cell_stress->bcl2_proteins mito Mitochondrial Outer Membrane Permeabilization bcl2_proteins->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis leading to programmed cell death.

Application Notes and Protocols for Testing 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative and psychiatric disorders.[1][2][3] Analogs of THIQ have demonstrated neuroprotective, anti-inflammatory, and antidepressant-like effects in various preclinical studies.[2][4][5][6] This document provides detailed application notes and protocols for evaluating the efficacy of a specific analog, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ), using established animal models. The substitution of a fluorine atom at the 7-position may modulate the compound's pharmacokinetic and pharmacodynamic properties, warranting a thorough investigation of its therapeutic potential.

The protocols outlined below are designed to assess the neuroprotective effects of 7-F-THIQ in a Parkinson's disease model and its antidepressant-like activity in a behavioral despair model. These models are widely used in preclinical drug development to provide insights into a compound's potential clinical utility.[7][8]

Section 1: Neuroprotective Efficacy in a Parkinson's Disease Model

Animal Model: MPTP-Induced Mouse Model of Parkinson's Disease.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a well-established and widely used model for Parkinson's disease research.[8][9] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[8] This model is suitable for testing the efficacy of potential neuroprotective agents.

Experimental Protocol: MPTP-Induced Neurodegeneration
  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.[8]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping:

    • Group 1: Vehicle control (Saline)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + 7-F-THIQ (Low Dose)

    • Group 4: MPTP + 7-F-THIQ (Medium Dose)

    • Group 5: MPTP + 7-F-THIQ (High Dose)

  • Drug Administration:

    • 7-F-THIQ or vehicle is administered intraperitoneally (i.p.) once daily for 7 consecutive days.

    • On day 3, one hour after the 7-F-THIQ or vehicle administration, MPTP (20 mg/kg, i.p.) is administered four times at 2-hour intervals.

  • Behavioral Assessments: Behavioral tests are conducted 7 days after the last MPTP injection.

  • Neurochemical and Histological Analysis: Following behavioral assessments, animals are euthanized for brain tissue analysis.

Behavioral Assessment Protocols
  • Rotarod Test: This test assesses motor coordination and balance.[10][11]

    • Mice are placed on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded.

    • Each mouse is subjected to three trials per day for three consecutive days.

  • Open Field Test: This test evaluates locomotor activity and anxiety-like behavior.[12][13]

    • Each mouse is placed in the center of a square arena (e.g., 50 cm x 50 cm).

    • Movement is tracked by an automated system for 10 minutes.

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[12][13]

Data Presentation: Hypothetical Neuroprotective Effects of 7-F-THIQ
GroupTreatmentRotarod Latency (s)Total Distance in Open Field (cm)Striatal Dopamine (ng/mg tissue)Substantia Nigra TH+ Neurons (count)
1Vehicle285 ± 153500 ± 25015.2 ± 1.88500 ± 450
2MPTP + Vehicle110 ± 121800 ± 2006.5 ± 0.94200 ± 380
3MPTP + 7-F-THIQ (10 mg/kg)165 ± 182400 ± 2208.9 ± 1.15800 ± 410
4MPTP + 7-F-THIQ (25 mg/kg)220 ± 202900 ± 26011.3 ± 1.47100 ± 430
5MPTP + 7-F-THIQ (50 mg/kg)260 ± 163200 ± 24013.8 ± 1.68100 ± 460
Neurochemical and Histological Protocols
  • High-Performance Liquid Chromatography (HPLC) for Dopamine Levels:

    • Striatal tissue is dissected and homogenized.

    • Dopamine and its metabolites are measured using HPLC with electrochemical detection.[5]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Brains are sectioned through the substantia nigra.

    • Sections are stained with an antibody against TH, a marker for dopaminergic neurons.

    • The number of TH-positive neurons is quantified using stereological methods.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase acclimatization Acclimatization (1 week) grouping Animal Grouping (n=5 groups) acclimatization->grouping drug_admin 7-F-THIQ/Vehicle Admin (Daily for 7 days) grouping->drug_admin mptp_injection MPTP Injection (Day 3) behavioral_tests Behavioral Tests (Day 10) mptp_injection->behavioral_tests euthanasia Euthanasia & Tissue Collection behavioral_tests->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis

Caption: Experimental workflow for assessing the neuroprotective efficacy of 7-F-THIQ.

signaling_pathway cluster_stress Cellular Stress cluster_protection Neuroprotection by 7-F-THIQ cluster_outcome Cellular Outcome MPTP MPTP ROS Reactive Oxygen Species (ROS) MPTP->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis induces THIQ 7-F-THIQ Nrf2 Nrf2 Activation THIQ->Nrf2 Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant Antioxidant->ROS scavenges Survival Neuronal Survival

Caption: Putative neuroprotective signaling pathway of 7-F-THIQ.

Section 2: Antidepressant-like Efficacy

Animal Model: Forced Swim Test (FST) in Mice.

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs.[5][14] The test is based on the observation that animals subjected to a short period of inescapable stress will become immobile. A decrease in the duration of immobility is indicative of an antidepressant-like effect.[5]

Experimental Protocol: Forced Swim Test
  • Animals: Male C57BL/6J mice (8-10 weeks old).[5]

  • Acclimatization: Animals are acclimatized for at least one week.

  • Grouping:

    • Group 1: Vehicle control (Saline)

    • Group 2: 7-F-THIQ (Low Dose)

    • Group 3: 7-F-THIQ (Medium Dose)

    • Group 4: 7-F-THIQ (High Dose)

    • Group 5: Imipramine (Positive Control, 15 mg/kg)[5]

  • Drug Administration:

    • 7-F-THIQ, vehicle, or imipramine is administered i.p. 60 minutes before the test.

  • Test Procedure:

    • Mice are individually placed in a cylinder (25 cm high, 10 cm in diameter) containing 15 cm of water (23-25°C).

    • The total duration of the test is 6 minutes.

    • The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[5]

Data Presentation: Hypothetical Antidepressant-like Effects of 7-F-THIQ
GroupTreatmentImmobility Time (s)
1Vehicle150 ± 10
27-F-THIQ (10 mg/kg)125 ± 8
37-F-THIQ (25 mg/kg)95 ± 7
47-F-THIQ (50 mg/kg)70 ± 6
5Imipramine (15 mg/kg)75 ± 5
Neurochemical Analysis Protocol
  • Monoamine Level Analysis:

    • Immediately after the FST, animals are euthanized, and brain regions (e.g., prefrontal cortex, hippocampus) are dissected.

    • Levels of serotonin (5-HT) and norepinephrine (NA), and their metabolites are measured by HPLC with electrochemical detection to investigate the neurochemical mechanism of action.[5]

Logical Relationship Diagram

logical_relationship compound 7-F-THIQ Administration mechanism Potential Mechanism: - MAO Inhibition - Monoamine Reuptake Inhibition compound->mechanism neurochemical Increased Synaptic 5-HT & NA mechanism->neurochemical behavioral Decreased Immobility in FST neurochemical->behavioral outcome Antidepressant-like Effect behavioral->outcome

Caption: Logical relationship of 7-F-THIQ's potential antidepressant-like action.

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound's efficacy in animal models of Parkinson's disease and depression. The successful demonstration of neuroprotective and antidepressant-like effects in these models would provide a strong rationale for further development of this compound as a novel therapeutic agent for neurological and psychiatric disorders. It is crucial to conduct these experiments with appropriate ethical considerations and rigorous scientific methodology to ensure the validity and reproducibility of the findings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pictet-Spengler Reaction for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it used for synthesizing this compound?

The Pictet-Spengler reaction is a chemical process that involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[1][2] This reaction is a powerful tool for constructing the tetrahydroisoquinoline core, a structural motif present in many biologically active compounds and pharmaceuticals.[3][4] For the synthesis of this compound, the reaction proceeds by reacting 2-(4-fluorophenyl)ethanamine with a formaldehyde source.

Q2: What are the main challenges when synthesizing this compound using the Pictet-Spengler reaction?

The primary challenge arises from the electron-withdrawing nature of the fluorine atom on the phenyl ring.[5][1] The Pictet-Spengler reaction is an electrophilic aromatic substitution, and the fluorine substituent deactivates the aromatic ring, making it less nucleophilic and thus slowing down the cyclization step.[5][1] This often necessitates harsher reaction conditions, which can lead to lower yields and the formation of side products.[5][1]

Q3: What are the typical starting materials and reagents for this synthesis?

  • β-arylethylamine: 2-(4-fluorophenyl)ethanamine

  • Aldehyde source: Formaldehyde, paraformaldehyde, or 1,3,5-trioxane.[6] 1,3,5-trioxane is a stable solid that decomposes to formaldehyde under acidic conditions and is often preferred for its ease of handling.[6]

  • Acid catalyst: Brønsted acids (e.g., hydrochloric acid, sulfuric acid, trifluoroacetic acid) or Lewis acids (e.g., boron trifluoride etherate).[7]

  • Solvent: Aprotic solvents like dichloromethane or toluene are common, although protic solvents have also been used.[5]

Q4: What are some potential side products in this reaction?

Potential side products can include:

  • N-formylation of the starting amine or the product.

  • Polymerization of formaldehyde.

  • Incomplete cyclization , leading to the isolation of the intermediate imine or enamine.

  • Formation of isomers if other positions on the aromatic ring are reactive, although this is less likely with a single fluorine substituent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently activated aromatic ring: The electron-withdrawing fluorine atom deactivates the ring, hindering the electrophilic cyclization.[5][1] 2. Ineffective catalyst: The chosen acid catalyst may not be strong enough to promote the reaction under the applied conditions. 3. Low reaction temperature: The activation energy for the cyclization of a deactivated substrate may not be reached.[5][1] 4. Decomposition of starting material or product: Harsher conditions can lead to degradation.1. Increase reaction temperature: Refluxing the reaction mixture is often necessary for deactivated substrates.[1] 2. Use a stronger acid catalyst: Consider using superacids or a combination of Brønsted and Lewis acids. However, be cautious as this can also promote side reactions. A screen of different acids may be necessary. 3. Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Consider a two-step procedure: Pre-form the imine before adding a stronger acid for the cyclization step.[7]
Formation of Multiple Products 1. Side reactions: N-formylation, polymerization, or other side reactions may be occurring. 2. Impure starting materials: Impurities in the 2-(4-fluorophenyl)ethanamine or formaldehyde source can lead to byproducts.1. Control stoichiometry: Use a slight excess of the amine to minimize side reactions involving the aldehyde. 2. Purify starting materials: Ensure the purity of your starting materials before beginning the reaction. 3. Optimize reaction conditions: A lower temperature or a less harsh acid might reduce the formation of certain byproducts.
Difficulty in Product Purification 1. Similar polarity of product and starting material: The product and unreacted amine may have similar polarities, making chromatographic separation challenging. 2. Presence of highly polar byproducts: Acidic workup can lead to salts that are difficult to remove.1. Acid-base extraction: Utilize the basicity of the tetrahydroisoquinoline nitrogen to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. Then, basify the aqueous layer and extract the product back into an organic solvent. 2. Crystallization: The hydrochloride salt of the product is a solid and can often be purified by recrystallization.[8] 3. Column chromatography: Use a silica gel column with a suitable eluent system, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of a basic modifier (like triethylamine) to prevent streaking.
Reaction Stalls/Incomplete Conversion 1. Catalyst deactivation: The catalyst may be consumed by side reactions or neutralized. 2. Equilibrium: The reaction may have reached equilibrium before completion.1. Add more catalyst: A fresh portion of the acid catalyst can be added to restart the reaction. 2. Remove water: Use a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction, which can drive the equilibrium towards the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pictet-Spengler Cyclization of Deactivated Phenethylamines (Illustrative)

EntryStarting AmineAldehyde SourceAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-PhenylethanamineParaformaldehydeHClEthanolReflux1275Fictional
22-(4-Fluorophenyl)ethanamineParaformaldehydeHClEthanolReflux2445Fictional
32-(4-Fluorophenyl)ethanamine1,3,5-TrioxaneTFADichloromethaneReflux1860Fictional
42-(4-Fluorophenyl)ethanamine1,3,5-TrioxaneBF₃·OEt₂Toluene1001265Fictional
52-(4-Nitrophenyl)ethanamineParaformaldehydeH₂SO₄Acetic Acid1103630Fictional

Note: The data in this table is illustrative and intended to show the trend of lower yields and the need for stronger acids and higher temperatures with more deactivated substrates. Actual yields will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound using Trifluoroacetic Acid (TFA)
  • To a solution of 2-(4-fluorophenyl)ethanamine (1.0 eq) in dichloromethane (0.1 M), add 1,3,5-trioxane (0.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate with 1% triethylamine) or by crystallization of the hydrochloride salt.

Protocol 2: Synthesis of this compound hydrochloride
  • Follow steps 1-10 of Protocol 1 to obtain the crude free base.

  • Dissolve the crude this compound in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[8]

Visualizations

pictet_spengler_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_cyclization Cyclization cluster_product Product Amine 2-(4-Fluorophenyl)ethanamine Imine Imine Formation Amine->Imine + Aldehyde - H₂O Aldehyde Formaldehyde Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Attack Electrophilic Aromatic Substitution Iminium->Attack Intramolecular Attack Intermediate Cationic Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation - H⁺ Product 7-Fluoro-1,2,3,4- tetrahydroisoquinoline Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler Reaction.

experimental_workflow A 1. Mix Amine and Formaldehyde Source B 2. Add Acid Catalyst at 0°C A->B C 3. Reflux and Monitor Reaction B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Dry and Concentrate D->E F 6. Purification E->F G Column Chromatography F->G Option 1 H Salt Formation & Recrystallization F->H Option 2 I Pure Product G->I H->I

Caption: Experimental Workflow for Synthesis.

troubleshooting_logic Start Low Yield? CheckPurity Are starting materials pure? Start->CheckPurity Yes IncreaseTemp Increase Temperature CheckPurity->IncreaseTemp Yes PurifySM Purify Starting Materials CheckPurity->PurifySM No StrongerAcid Use Stronger Acid IncreaseTemp->StrongerAcid IncreaseTime Increase Reaction Time StrongerAcid->IncreaseTime End Re-run Reaction IncreaseTime->End PurifySM->End

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, with a primary focus on overcoming low product yields.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve specific issues that may arise during the synthesis.

Issue 1: Low or No Product Formation in Pictet-Spengler Reaction

Question: I am attempting a Pictet-Spengler reaction to synthesize this compound, but I am observing very low yields or no product at all. What are the potential causes and solutions?

Answer:

Low yields in the Pictet-Spengler synthesis of this compound can stem from several factors related to the reactivity of the starting materials and reaction conditions. The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound.[1][2]

Potential Causes and Solutions:

  • Deactivated Aromatic Ring: The fluorine atom on the aromatic ring is an electron-withdrawing group, which can deactivate the ring towards the necessary intramolecular electrophilic aromatic substitution.[3]

    • Solution: Employ stronger acidic conditions to promote the reaction. Superacid-catalyzed reactions have been shown to be effective for less activated substrates.[3] Consider using a stronger Brønsted or Lewis acid catalyst.

  • Iminium Ion Formation: Inefficient formation of the key iminium ion intermediate can stall the reaction.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium ion. The choice of carbonyl source is also critical; formaldehyde or its equivalents like paraformaldehyde are commonly used.

  • Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Solution: Microwave-assisted Pictet-Spengler reactions have been reported to significantly improve yields and reduce reaction times.[2] A systematic optimization of temperature and reaction duration should be performed.

Issue 2: Poor Yields in Bischler-Napieralski Reaction

Question: My synthesis of this compound via the Bischler-Napieralski reaction is resulting in a low yield. How can I improve this?

Answer:

The Bischler-Napieralski reaction is a two-step process involving the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, followed by reduction to the tetrahydroisoquinoline.[4][5] Low yields can occur at either stage.

Potential Causes and Solutions:

  • Cyclization Step: The cyclization is an intramolecular electrophilic substitution that requires a dehydrating agent.[4][6]

    • Solution: The choice and amount of the dehydrating agent are critical. Phosphoryl chloride (POCl₃) is common, but for deactivated substrates like those containing fluorine, stronger reagents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ might be necessary.[4] The use of trifluoromethanesulfonic anhydride has also been reported.[2]

  • Reduction Step: Incomplete reduction of the intermediate 3,4-dihydroisoquinoline will lower the final product yield.

    • Solution: Sodium borohydride (NaBH₄) in methanol is a standard and effective reducing agent for this transformation.[7] Ensure the reaction goes to completion by monitoring via TLC or LC-MS.

  • Side Reactions: The formation of styrenes as byproducts can occur, especially at elevated temperatures.[5]

    • Solution: Optimize the reaction temperature. Microwave-assisted procedures can sometimes offer better control and higher yields.[3]

Frequently Asked Questions (FAQs)

Q1: Which is the more suitable method for synthesizing this compound: Pictet-Spengler or Bischler-Napieralski?

A1: Both the Pictet-Spengler and Bischler-Napieralski reactions are viable methods.[8] The choice often depends on the availability of starting materials and the specific substitution pattern desired. The Pictet-Spengler reaction is a more direct, one-pot synthesis to the tetrahydroisoquinoline core.[9] The Bischler-Napieralski reaction is a two-step process that first yields a dihydroisoquinoline, which then needs to be reduced.[5] For substrates with electron-withdrawing groups like fluorine, the reaction conditions for both methods may require optimization, such as using stronger acids or dehydrating agents.[3][4]

Q2: What are some common side reactions to be aware of that can lower the yield?

A2: In the Pictet-Spengler reaction, potential side reactions include the formation of N-formyl species if the reaction with the carbonyl compound is incomplete or if reaction conditions are not optimal. For the Bischler-Napieralski reaction, a significant side reaction can be the retro-Ritter reaction, leading to the formation of styrenes.[5] Over-oxidation of the desired tetrahydroisoquinoline to the corresponding isoquinoline can also occur if not handled carefully during workup and purification.

Q3: How can I purify the final this compound product effectively?

A3: Purification is typically achieved through column chromatography on silica gel. The hydrochloride salt of the product can also be prepared to facilitate purification by crystallization, as it is often a crystalline solid with enhanced solubility in certain solvents.[10][11]

Q4: Are there any alternative synthetic routes to this compound?

A4: Yes, other methods exist, although they are less common. These can include transition metal-catalyzed reactions, such as tandem conjugate addition-Mannich cyclization reactions, or Diels-Alder reactions of imines.[12] Additionally, methods involving directed ortho-lithiation have been described for the synthesis of substituted fluoro-tetrahydroisoquinolines.[7]

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines (Microwave-Assisted)

This protocol is adapted from a general procedure for microwave-assisted Pictet-Spengler reactions.[2]

  • To a microwave vial, add 2-(3-fluorophenyl)ethan-1-amine (1 mmol) and the desired aldehyde (1.2 mmol).

  • Add trifluoroacetic acid (TFA) (1.5 mmol).

  • Seal the vial and irradiate in a microwave reactor at 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Synthesis and Subsequent Reduction

This protocol is a general representation of the Bischler-Napieralski reaction followed by reduction.[4][7]

Step A: Synthesis of N-(2-(3-fluorophenyl)ethyl)acetamide

  • Dissolve 2-(3-fluorophenyl)ethan-1-amine (1 mmol) in a suitable solvent like dichloromethane.

  • Add a base such as triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the amide.

Step B: Cyclization to 7-Fluoro-3,4-dihydroisoquinoline

  • Dissolve the amide from Step A (1 mmol) in a dry, high-boiling solvent like toluene or acetonitrile.

  • Add a dehydrating agent such as phosphoryl chloride (POCl₃, 3-5 mmol).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and carefully quench with ice-water.

  • Basify with a suitable base (e.g., NaOH or NH₄OH) and extract with an organic solvent.

  • Dry and concentrate the organic extracts to yield the crude dihydroisoquinoline.

Step C: Reduction to this compound

  • Dissolve the crude dihydroisoquinoline from Step B (1 mmol) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2 mmol) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry, filter, and concentrate the organic extracts.

  • Purify the final product by column chromatography.

Data Summary

Table 1: Comparison of Reaction Conditions and Reported Yields for Tetrahydroisoquinoline Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentConditionsYield (%)Reference
Pictet-Spengler2-(3,4-dimethoxyphenyl)ethylamine, BenzaldehydeTrifluoroacetic Acid (TFA)Microwave, 15 min98%[2]
Pictet-SpenglerPhenylethylamine, DimethoxymethaneConcentrated HCl100 °C40%[2]
Bischler-NapieralskiN-phenylethylamidesPOCl₃RefluxVariable[4]
Bischler-NapieralskiN-phenylethylamidesP₂O₅, POCl₃RefluxEffective for deactivated rings[4]
Pictet-SpenglerLess activated imines of 2-phenethylamineSuperacid-Moderate to High[3]

Visualizations

G General Workflow for this compound Synthesis cluster_PS Pictet-Spengler Route cluster_BN Bischler-Napieralski Route start_PS 2-(3-Fluorophenyl)ethylamine + Aldehyde/Ketone iminium Iminium Ion Formation start_PS->iminium Acid Catalyst cyclization_PS Intramolecular Electrophilic Aromatic Substitution iminium->cyclization_PS product_PS This compound cyclization_PS->product_PS start_BN N-Acyl-2-(3-fluorophenyl)ethylamine cyclization_BN Cyclization (Dehydrating Agent) start_BN->cyclization_BN dihydroisoquinoline 7-Fluoro-3,4-dihydroisoquinoline cyclization_BN->dihydroisoquinoline reduction Reduction (e.g., NaBH4) dihydroisoquinoline->reduction product_BN This compound reduction->product_BN

Caption: Synthetic routes to this compound.

G Pictet-Spengler Reaction Mechanism amine β-Arylethylamine imine Schiff Base/Imine amine->imine + Carbonyl carbonyl Carbonyl Compound carbonyl->imine iminium Iminium Ion imine->iminium Protonation cyclization Electrophilic Attack on Aromatic Ring iminium->cyclization spirocycle Spirocyclic Intermediate cyclization->spirocycle rearrangement Rearrangement & Proton Loss spirocycle->rearrangement product Tetrahydroisoquinoline rearrangement->product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

G Troubleshooting Low Yield action_node action_node low_yield Low Yield Observed? reaction_type Which Reaction? low_yield->reaction_type Yes ps_issue Pictet-Spengler Issues reaction_type->ps_issue Pictet-Spengler bn_issue Bischler-Napieralski Issues reaction_type->bn_issue Bischler-Napieralski ps_catalyst Increase acid strength (e.g., superacid) ps_issue->ps_catalyst ps_conditions Optimize T° & time (Consider microwave) ps_issue->ps_conditions bn_cyclization Use stronger dehydrating agent (e.g., P2O5/POCl3) bn_issue->bn_cyclization bn_reduction Ensure complete reduction (Monitor with TLC/LC-MS) bn_issue->bn_reduction

Caption: Decision tree for troubleshooting low product yields.

References

Technical Support Center: Purification of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound derivatives?

The main challenges stem from the physicochemical properties imparted by the fluorine atom and the tetrahydroisoquinoline scaffold. These include:

  • Co-elution with related impurities: Starting materials, intermediates, and side-products often have similar polarities to the target compound, making separation by standard chromatography difficult.

  • Separation of positional isomers: The synthesis can sometimes yield a mixture of regioisomers (e.g., 5-fluoro, 6-fluoro, or 8-fluoro derivatives) which are notoriously difficult to separate due to their very similar properties.[1]

  • Chiral separation: For derivatives with a chiral center at the 1-position, resolving the enantiomers requires specialized chiral chromatography techniques.

  • Compound instability: The presence of the fluorine atom can, in some cases, make the C-F bond susceptible to cleavage under certain conditions, leading to degradation products.[2] Additionally, the tetrahydroisoquinoline core can be sensitive to oxidation.

  • Poor peak shape in chromatography: Secondary interactions between the basic nitrogen of the tetrahydroisoquinoline ring and the stationary phase can lead to peak tailing.[3]

Q2: What are the most common impurities encountered during the synthesis and purification of these derivatives?

Common impurities can be categorized as follows:

  • Unreacted starting materials: Such as the corresponding fluorinated β-phenylethylamine or aldehyde/ketone.

  • Incomplete cyclization products: Intermediates from the Pictet-Spengler or Bischler-Napieralski reaction.

  • Over-alkylation or acylation products: If the secondary amine of the tetrahydroisoquinoline is further derivatized.

  • Oxidation products: Formation of the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline.

  • Positional isomers: As mentioned above, different fluoro-substituted isomers can be formed depending on the synthetic route.[1]

  • Des-fluoro impurity: An impurity where the fluorine atom has been replaced by a hydrogen, which can be difficult to remove by recrystallization due to similar solubility profiles.[4]

Q3: How does the fluorine atom affect the chromatographic behavior of tetrahydroisoquinoline derivatives?

The highly electronegative fluorine atom can influence chromatographic behavior in several ways:

  • Increased polarity: This can lead to stronger interactions with polar stationary phases like silica gel.

  • Altered pKa: The fluorine atom can lower the pKa of the basic nitrogen, affecting its ionization state and interaction with the stationary phase, which can sometimes improve peak shape.

  • Dipole-dipole interactions: The C-F bond introduces a dipole moment that can be exploited for separation on certain stationary phases.

  • Potential for self-disproportionation of enantiomers: In some cases, fluorine-containing chiral compounds can undergo self-disproportionation on achiral chromatography, which can affect the purity of the collected fractions.[5]

Troubleshooting Guides

Issue 1: Poor Separation of the Target Compound from a Non-polar Impurity in Flash Column Chromatography

Symptoms:

  • Broad peaks with significant overlap in TLC and flash chromatography.

  • Fractions contain a mixture of the desired product and a less polar impurity.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Solvent System 1. Decrease the polarity of the eluent. 2. Try a different solvent system with alternative selectivity (e.g., replace ethyl acetate with dichloromethane/methanol or use a toluene-based system).Improved separation between the product and the impurity.
Column Overload 1. Reduce the amount of crude material loaded onto the column. 2. Use a larger diameter column for the same amount of sample.Sharper peaks and better resolution.
Dry Loading Issues 1. Ensure the sample is fully dissolved before adsorbing onto silica for dry loading. 2. Use the minimum amount of silica for dry loading to avoid a broad initial band.[6]A more concentrated band at the start of the chromatography, leading to better separation.
Issue 2: Tailing Peaks During HPLC Purification

Symptoms:

  • Asymmetric peaks with a pronounced "tail" in the chromatogram.

  • Difficulty in obtaining pure fractions of the target compound.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Secondary Interactions with Silica 1. Add a basic modifier to the mobile phase (e.g., 0.1% triethylamine or ammonia) to compete with the basic nitrogen of your compound for interaction with residual silanols.[3] 2. Use an end-capped HPLC column.Symmetrical, sharper peaks.
Mobile Phase pH close to pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[3]Improved peak shape and consistent retention time.
Metal Chelation If using a phosphate buffer, metal ions in the system can sometimes chelate with the compound. Consider using a different buffer system or adding a chelating agent like EDTA.Reduction in peak tailing.
Issue 3: Difficulty in Separating Enantiomers by Chiral Chromatography

Symptoms:

  • Co-elution of enantiomers on a chiral HPLC or SFC column.

  • Poor resolution (Rs < 1.5).

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Incorrect Chiral Stationary Phase (CSP) 1. Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based). Polysaccharide-based CSPs are often a good starting point for chiral SFC.[7] 2. Consult literature for successful separations of similar compounds.Identification of a CSP that provides baseline separation of the enantiomers.
Suboptimal Mobile Phase 1. For SFC, vary the co-solvent (e.g., methanol, ethanol, isopropanol) and the additive (e.g., diethylamine, trifluoroacetic acid).[8] 2. For HPLC, systematically vary the mobile phase composition and additives.Improved resolution and selectivity.
Temperature Effects Optimize the column temperature. Lower temperatures often lead to better resolution, but higher temperatures can improve peak shape and reduce analysis time.Enhanced separation efficiency.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purification

This protocol is a general guideline and should be optimized for each specific derivative.

  • TLC Analysis: Develop a TLC solvent system that provides a good separation of your target compound from impurities, with an Rf value for the target compound between 0.2 and 0.4. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Column Packing: Select an appropriately sized silica gel column. Pack the column using the chosen eluent as a slurry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[6]

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution: Begin elution with the solvent system determined by TLC. If necessary, a gradient elution can be employed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral SFC for Enantiomeric Separation

This is a representative method for the chiral separation of a 7-fluoro-1-substituted-1,2,3,4-tetrahydroisoquinoline.

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol) with a basic additive (e.g., 0.1% diethylamine).

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Temperature: 35-40 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic mixture in the mobile phase modifier.

    • Inject the sample onto the column.

    • Run the separation under isocratic conditions.

    • Optimize the percentage of the modifier to achieve baseline separation.

Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Further Separation Crude_Product Crude 7-Fluoro-THIQ Derivative Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Initial Cleanup Purity_Check Purity Check (NMR, LC-MS) Flash_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Recrystallization If solid & >95% pure Purity_Check->Prep_HPLC If mixture or oil Chiral_SFC Chiral SFC/HPLC Purity_Check->Chiral_SFC If racemic Pure_Enantiomers Isolated Pure Enantiomers Chiral_SFC->Pure_Enantiomers

Caption: General purification workflow for 7-Fluoro-THIQ derivatives.

Troubleshooting_Logic Start Poor Purification Result Problem_Type Identify Problem Type Start->Problem_Type Poor_Separation Poor Separation Problem_Type->Poor_Separation Co-elution Tailing_Peaks Tailing Peaks Problem_Type->Tailing_Peaks Asymmetric Peaks Low_Recovery Low Recovery Problem_Type->Low_Recovery Material Loss Solvent_System Optimize Solvent System Poor_Separation->Solvent_System Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase Add_Modifier Add Mobile Phase Modifier Tailing_Peaks->Add_Modifier Check_Stability Check Compound Stability Low_Recovery->Check_Stability

Caption: Troubleshooting logic for purification issues.

References

Preventing side reactions during the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important fluorinated heterocyclic compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Issue 1: Low or No Product Yield in Pictet-Spengler Reaction

Question: I am attempting the Pictet-Spengler synthesis of this compound from 3-fluorophenethylamine and formaldehyde, but I am observing very low to no yield of the desired product. What are the possible causes and solutions?

Answer:

Low yields in the Pictet-Spengler reaction for the synthesis of this compound are often attributed to the deactivating effect of the fluorine substituent on the aromatic ring. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the benzene ring, making the intramolecular electrophilic aromatic substitution step more challenging.

Possible Causes and Troubleshooting Steps:

  • Insufficiently Strong Acid Catalyst: Standard acidic conditions used for electron-rich aromatic rings may not be sufficient.

    • Solution: Employ stronger acid catalysts. Superacid-catalyzed reactions have been shown to be effective for less activated substrates.[1] Consider using trifluoroacetic acid (TFA), methanesulfonic acid, or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

  • Reaction Temperature is Too Low: The activation energy for the cyclization of the deactivated ring is likely higher.

    • Solution: Increase the reaction temperature. Refluxing conditions in solvents like toluene or xylene may be necessary. Microwave-assisted synthesis can also be explored to achieve higher temperatures and shorter reaction times.[1]

  • Formation of Side Products: Incomplete cyclization or polymerization of the starting materials can occur.

    • Solution: Ensure slow addition of the aldehyde to the reaction mixture containing the amine and acid to keep the concentration of the intermediate iminium ion low, minimizing polymerization.

  • Water Scavenging: The presence of water can hinder the reaction by reacting with the acid catalyst and preventing the formation of the iminium ion.

    • Solution: Use anhydrous solvents and reagents. The addition of a dehydrating agent, such as molecular sieves, may be beneficial.

Issue 2: Formation of Regioisomers

Question: I have successfully synthesized a fluoro-tetrahydroisoquinoline, but I am seeing evidence of a mixture of isomers. How can I control the regioselectivity of the reaction?

Answer:

In the synthesis of this compound from 3-fluorophenethylamine, cyclization can theoretically occur at either the C6 or C2 position of the aromatic ring relative to the ethylamine substituent, leading to the formation of 5-fluoro- or this compound. The fluorine atom at the meta position directs the electrophilic attack primarily to the para position (C6), making the 7-fluoro isomer the major product. However, the formation of the 5-fluoro isomer as a minor byproduct is possible.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: While not directly applicable to the fluorine substituent, the choice of the aldehyde component in the Pictet-Spengler reaction can influence regioselectivity in related systems. For the synthesis of the unsubstituted C1 position (using formaldehyde), this is not a controlling factor.

  • Directed Ortho-Metalation: For alternative synthetic routes, a directed ortho-metalation strategy can provide excellent regiocontrol. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been achieved with high regioselectivity through a lithiation-based approach.[2] A similar strategy could potentially be adapted for the 7-fluoro isomer.

  • Purification: If a mixture of regioisomers is formed, careful purification by column chromatography is typically required to isolate the desired 7-fluoro isomer.

Issue 3: Side Reactions in the Bischler-Napieralski Reaction

Question: I am using the Bischler-Napieralski route to synthesize 7-Fluoro-3,4-dihydroisoquinoline, which I plan to reduce to the final product. I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[3][4] The electron-withdrawing fluorine substituent can make the aromatic ring less reactive, potentially leading to side reactions.

Common Side Reactions and Prevention:

  • Retro-Ritter Reaction: This is a significant side reaction where the nitrilium ion intermediate fragments to form a styrene derivative.[3]

    • Prevention:

      • Use of Milder Reagents: Instead of harsh dehydrating agents like P₂O₅/POCl₃ at high temperatures, consider using milder conditions such as triflic anhydride (Tf₂O) and a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures.[5]

      • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[3]

  • Polymerization: The starting amide or intermediate species can polymerize under the strong acidic conditions.

    • Prevention: Maintain a controlled temperature and reaction time. Slow addition of the dehydrating agent can also be beneficial.

  • Incomplete Cyclization: The deactivated ring may be resistant to cyclization, leading to the recovery of starting material or decomposed intermediates.

    • Prevention: Ensure the use of a sufficiently strong dehydrating agent and optimal reaction temperature. For deactivated systems, a combination of P₂O₅ in refluxing POCl₃ is often effective.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this compound: Pictet-Spengler or Bischler-Napieralski?

A1: Both the Pictet-Spengler and Bischler-Napieralski reactions are viable routes, and the "better" method often depends on the available starting materials, desired scale, and laboratory capabilities.

  • The Pictet-Spengler reaction offers a more direct route to the final tetrahydroisoquinoline product. However, due to the deactivating effect of the fluorine atom, it may require harsher conditions (stronger acids, higher temperatures) than for electron-rich systems.[1]

  • The Bischler-Napieralski reaction first yields a 3,4-dihydroisoquinoline, which then requires a subsequent reduction step (e.g., with sodium borohydride) to obtain the desired tetrahydroisoquinoline.[4][6] This two-step process might seem less direct, but the cyclization can sometimes be more facile for deactivated systems with potent dehydrating agents.

A comparative summary is provided in the table below.

Q2: What are the typical starting materials for each route?

A2:

  • Pictet-Spengler: The key starting materials are 2-(3-fluorophenyl)ethylamine and an aldehyde (typically formaldehyde or its equivalent, like paraformaldehyde or dimethoxymethane, to yield an unsubstituted C1 position).[6]

  • Bischler-Napieralski: The synthesis starts with the corresponding N-acylated β-phenylethylamine. For an unsubstituted C1 position, this would be N-[2-(3-fluorophenyl)ethyl]formamide.[6]

Q3: What are the recommended purification methods for this compound?

A3: this compound is a basic compound.

  • Extraction: After quenching the reaction, the product can be extracted from an aqueous basic solution (e.g., using sodium hydroxide or sodium carbonate to deprotonate the amine) with an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Purification by silica gel column chromatography is a standard method to remove impurities and any potential side products. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of a basic modifier (like triethylamine or ammonia) is often used to prevent tailing of the amine product on the silica gel.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step. The hydrochloride salt can also be prepared and crystallized.

Q4: How does the fluorine substituent affect the reaction conditions compared to the synthesis of unsubstituted 1,2,3,4-tetrahydroisoquinoline?

A4: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Consequently, the synthesis of this compound generally requires more forcing (harsher) reaction conditions compared to its non-fluorinated analog.[1] This can include higher temperatures, longer reaction times, and the use of stronger acids or dehydrating agents.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials 2-(3-fluorophenyl)ethylamine and formaldehyde (or equivalent)N-[2-(3-fluorophenyl)ethyl]formamide
Key Reagents Strong protic acid (e.g., TFA, H₂SO₄) or Lewis acidDehydrating agent (e.g., POCl₃, P₂O₅)
Intermediate Product Iminium ionNitrilium ion or similar activated species
Initial Product This compound7-Fluoro-3,4-dihydroisoquinoline
Number of Steps One step to the final productTwo steps (cyclization then reduction)
Typical Conditions Can require high temperatures and strong acids for deactivated ringsOften requires refluxing in strong acid/dehydrating agent
Potential Side Reactions Regioisomer formation (5-fluoro isomer), polymerizationRetro-Ritter reaction, polymerization
Yield Variable, can be moderate to low for deactivated substratesCan be moderate to good, but requires an additional reduction step

Experimental Protocols

Please note: These are generalized protocols based on known procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Pictet-Spengler Synthesis of this compound
  • Reaction Setup: To a solution of 2-(3-fluorophenyl)ethylamine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene), add a strong acid catalyst such as trifluoroacetic acid (2-3 equivalents).

  • Aldehyde Addition: Add paraformaldehyde (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by adding it to a cooled aqueous solution of a base (e.g., 10% NaOH) until the pH is >10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane with 1% triethylamine).

Protocol 2: Bischler-Napieralski Synthesis and Subsequent Reduction

Step A: Synthesis of 7-Fluoro-3,4-dihydroisoquinoline

  • Reaction Setup: In a round-bottom flask, dissolve N-[2-(3-fluorophenyl)ethyl]formamide (1 equivalent) in an anhydrous solvent such as toluene.

  • Cyclization: Add a dehydrating agent like phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude 7-fluoro-3,4-dihydroisoquinoline can be purified by chromatography or used directly in the next step.

Step B: Reduction to this compound

  • Reduction: Dissolve the crude 7-fluoro-3,4-dihydroisoquinoline from Step A in a protic solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography as described in Protocol 1.

Mandatory Visualization

pictet_spengler_pathway cluster_start Starting Materials 3-Fluorophenethylamine 3-Fluorophenethylamine Iminium Ion Formation Iminium Ion Formation 3-Fluorophenethylamine->Iminium Ion Formation Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Formation Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Iminium Ion Formation->Electrophilic Aromatic Substitution Intramolecular Cyclization Deprotonation Deprotonation Electrophilic Aromatic Substitution->Deprotonation 7-Fluoro-THIQ 7-Fluoro-THIQ Deprotonation->7-Fluoro-THIQ

Caption: Pictet-Spengler reaction pathway for 7-Fluoro-THIQ synthesis.

bischler_napieralski_pathway N-formyl-3-fluorophenethylamine N-formyl-3-fluorophenethylamine Nitrilium Ion Formation Nitrilium Ion Formation N-formyl-3-fluorophenethylamine->Nitrilium Ion Formation Dehydrating Agent Cyclization Cyclization Nitrilium Ion Formation->Cyclization 7-Fluoro-3,4-dihydroisoquinoline 7-Fluoro-3,4-dihydroisoquinoline Cyclization->7-Fluoro-3,4-dihydroisoquinoline Reduction Reduction 7-Fluoro-3,4-dihydroisoquinoline->Reduction e.g., NaBH4 7-Fluoro-THIQ 7-Fluoro-THIQ Reduction->7-Fluoro-THIQ

Caption: Bischler-Napieralski reaction pathway for 7-Fluoro-THIQ synthesis.

troubleshooting_logic Start Start Low/No Yield? Low/No Yield? Start->Low/No Yield? Increase Acid Strength/Temp Increase Acid Strength/Temp Low/No Yield?->Increase Acid Strength/Temp Yes Side Products? Side Products? Low/No Yield?->Side Products? No Increase Acid Strength/Temp->Side Products? Optimize Reagent Addition Optimize Reagent Addition Side Products?->Optimize Reagent Addition Yes Purification Purification Side Products?->Purification No Use Milder Conditions Consider Milder Reagents/Conditions Optimize Reagent Addition->Use Milder Conditions Use Milder Conditions->Purification End End Purification->End

Caption: Troubleshooting logic for synthesis optimization.

References

Improving the stability of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound is a secondary amine and is likely more stable in acidic conditions due to the formation of a more stable protonated salt. Basic conditions may lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light: Exposure to UV or ambient light can potentially induce photodegradation.

  • Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, which may be catalyzed by trace metals or exposure to air.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally preferred for long-term storage of stock solutions.

Q2: My solution of this compound has turned a yellow or brown color. What could be the cause?

A2: Discoloration of your solution is often an indication of degradation. The most probable cause is oxidation of the tetrahydroisoquinoline ring system. This can be initiated by exposure to air (oxygen), light, or the presence of trace metal impurities in your solvent or on your glassware.

Q3: I am observing precipitation in my aqueous solution of this compound hydrochloride. What should I do?

A3: Precipitation could be due to a few reasons:

  • Solubility Limit Exceeded: You may have prepared a solution that is above the solubility limit of the compound in your chosen solvent system.

  • pH Shift: If the pH of your aqueous solution has shifted towards neutral or basic, the free base form of the compound may be precipitating, as it is generally less water-soluble than the hydrochloride salt.

  • Degradation: A degradant product that is insoluble in your solvent system may be forming and precipitating out of solution.

To troubleshoot, you can try gently warming the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If not, or if it reappears upon cooling, consider adjusting the pH to be more acidic (e.g., pH 3-5) or filtering the solution and analyzing the precipitate to identify it.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: For optimal stability, stock solutions should be:

  • Stored at 2-8 °C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Blanketed with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

  • Prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF if for long-term storage. For aqueous solutions, use a slightly acidic buffer.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A rapid decrease in the concentration of this compound as determined by HPLC analysis.

  • Appearance of new peaks in the chromatogram.

  • Noticeable change in the color of the solution.

Potential Causes & Solutions:

Potential CauseRecommended Action
Oxidative Degradation Purge the solvent with an inert gas (argon or nitrogen) before preparing the solution. Store the solution under an inert atmosphere. Consider adding a small amount of an antioxidant like BHT or ascorbic acid, but verify compatibility with your experimental system first.
Inappropriate pH If using an aqueous solvent, ensure the pH is in the acidic range (e.g., pH 3-5) to maintain the more stable protonated form of the amine.
Photodegradation Protect the solution from light at all times by using amber vials or covering the container with aluminum foil.
High Temperature Prepare and store solutions at low temperatures (2-8 °C). Avoid repeated freeze-thaw cycles if the solution is frozen for storage.
Reactive Solvent Use high-purity, anhydrous solvents. Avoid solvents with known impurities that could react with the compound.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental results between different batches of the compound solution.

  • Loss of biological activity over time.

Potential Causes & Solutions:

Potential CauseRecommended Action
Solution Instability Prepare fresh solutions immediately before each experiment. If using a stock solution, perform a quick purity check by HPLC before use to confirm its integrity.
Adsorption to Labware The compound may adsorb to the surface of plastic or glass containers. Consider using low-adsorption microplates or silanized glassware.
Interaction with Media Components Components of your cell culture or assay buffer could be reacting with the compound. Perform a stability study of the compound in your experimental media to assess its stability over the time course of your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase A.

3. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl24 h60 °C5.218.5
0.1 M NaOH24 h60 °C15.8210.2, 12.1
3% H₂O₂24 hRoom Temp25.339.8, 11.5, 13.4
Heat (Solid)48 h80 °C2.118.5
LightICH Q1BAmbient8.929.1, 10.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal (Solid) (80°C) stock_solution->thermal photo Photodegradation (ICH Q1B) stock_solution->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_factors Stability Influencing Factors compound 7-Fluoro-1,2,3,4- tetrahydroisoquinoline (in solution) degradation Degradation Products compound->degradation leads to ph pH ph->compound temp Temperature temp->compound light Light light->compound oxygen Oxygen oxygen->compound solvent Solvent solvent->compound loss Loss of Potency degradation->loss results in

Caption: Factors influencing the stability of the compound in solution.

Addressing off-target effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a common feature in a variety of natural products and synthetic compounds with diverse biological activities.[1][2][3] This particular compound is primarily utilized as a key intermediate and building block in pharmaceutical development and neuroscience research, especially for targeting neurological disorders.[4][5]

Q2: What are the potential off-target effects of compounds containing a tetrahydroisoquinoline scaffold?

A2: The tetrahydroisoquinoline scaffold is known to interact with a broad range of biological targets. Therefore, off-target effects are a possibility. Known interactions of THIQ derivatives include various receptors such as adrenergic, dopamine, and orexin receptors, as well as G-protein-coupled receptors (GPCRs) and certain kinases.[6][7][8][9] The fluorine substitution in this compound may alter its binding profile and selectivity compared to other THIQ analogs.

Q3: How can I determine if the observed effects in my assay are due to off-target binding of this compound?

A3: A systematic approach is necessary to distinguish on-target from off-target effects. This typically involves a combination of:

  • Dose-response analysis: Compare the concentration at which the unexpected phenotype is observed with the known potency of the compound for its primary target. A significant deviation may suggest an off-target effect.

  • Use of structurally unrelated inhibitors: If another inhibitor for the primary target with a different chemical structure is available, its use can help confirm if the observed phenotype is target-related.

  • Rescue experiments: If feasible, expressing a drug-resistant mutant of the primary target should reverse on-target effects. Persistence of the phenotype would strongly indicate an off-target mechanism.

  • Direct off-target screening: Employing broad screening panels, such as kinome scans or receptor profiling assays, can directly identify unintended targets.[10][11]

Q4: Are there databases where I can check for known off-targets of this compound?

A4: While comprehensive public databases dedicated to the off-target profiles of all specific chemical compounds are not exhaustive, resources like PubChem and ChEMBL may contain some bioactivity data. However, for a specific compound like this compound, which is often used as a synthetic intermediate, such data may be limited. The most reliable method to determine its specific off-target profile is through experimental screening.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cell Viability/Cytotoxicity Changes

Question: I am observing significant cytotoxicity or unexpected changes in cell proliferation at concentrations where my primary target is not expected to induce such effects. What should I do?

Answer: This is a common indication of an off-target effect. Follow these troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that the compound is engaging its intended target in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[12][13] A lack of target engagement might point to issues with compound solubility or cell permeability.

  • Perform a Thorough Dose-Response Curve: Establish a detailed dose-response curve for the cytotoxic effect and compare the EC50 of the cytotoxicity with the IC50/EC50 for the on-target activity. A large discrepancy suggests an off-target is responsible for the cytotoxicity.

  • Investigate Common Off-Target Pathways:

    • Kinases: Many kinases are involved in cell survival and proliferation pathways. Off-target inhibition of essential kinases like AKT or ERK can lead to cell death.[11] Consider performing a broad kinome scan to identify potential off-target kinases.

    • GPCRs: Certain GPCRs can also influence cell viability. A receptor profiling screen may be informative.

  • Control Experiments:

    • Use a negative control compound with a similar chemical structure but known to be inactive against the primary target.

    • Test the compound in a cell line that does not express the primary target. If cytotoxicity persists, it is likely an off-target effect.

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Confirm On-Target Engagement (e.g., CETSA) A->B C Perform Dose-Response for Cytotoxicity B->C Engagement Confirmed H Problem with Compound or Assay Setup B->H No Engagement D EC50 (Cytotoxicity) >> EC50 (On-Target)? C->D E Investigate Off-Targets D->E Yes I Issue Likely On-Target D->I No F Kinome Scan E->F G Receptor Profiling E->G J Off-Target Effect Confirmed F->J G->J

Workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Inconsistent or Unexplained Phenotypic Changes

Question: My experimental results show a biological phenotype (e.g., changes in morphology, differentiation, or signaling pathways) that is not consistent with the known function of the primary target. How can I investigate this?

Answer: Unexplained phenotypic changes strongly suggest the involvement of one or more off-targets. A systematic investigation is key:

  • Characterize the Phenotype: Quantify the unexpected phenotype at various concentrations of this compound.

  • Pathway Analysis: Perform pathway analysis (e.g., Western blotting for key signaling molecules, RNA sequencing) to understand the molecular changes underlying the observed phenotype. This can provide clues about the potential off-target pathways.

  • Broad Off-Target Screening: This is the most direct approach to identify the cause.

    • Kinome Profiling: A kinome scan can reveal inhibition of kinases in the pathways identified in the previous step.[14][15]

    • Receptor Binding Assays: A broad panel of receptor binding assays can identify interactions with GPCRs, ion channels, and other receptors.[16][17]

  • Validate Potential Hits: Once potential off-targets are identified from screens, validate their involvement using orthogonal approaches:

    • Use known selective inhibitors for the identified off-target to see if they replicate the unexpected phenotype.

    • Use techniques like siRNA or CRISPR to knock down the identified off-target and see if this prevents the phenotype when this compound is added.

G cluster_1 Investigating Inconsistent Phenotypes A Inconsistent Phenotype Observed B Characterize and Quantify Phenotype A->B C Pathway Analysis (WB, RNA-seq) B->C D Hypothesize Off-Target Pathways C->D E Broad Off-Target Screening D->E F Kinome Scan E->F G Receptor Profiling E->G H Validate Hits F->H G->H I Use Selective Inhibitor for Off-Target H->I J siRNA/CRISPR of Off-Target H->J K Off-Target Confirmed I->K J->K

Workflow for investigating inconsistent phenotypes.

Data Presentation

The following tables are templates for organizing and presenting your experimental data when investigating the on- and off-target effects of this compound.

Table 1: On-Target vs. Off-Target Potency

Assay TypeTarget/PhenotypeIC50 / EC50 (µM)
On-Target
Enzymatic AssayPrimary Target
Cell-Based AssayPrimary Target
Off-Target
Cytotoxicity AssayCell Line X
Kinase AssayOff-Target Kinase 1
Receptor BindingOff-Target Receptor A

Table 2: Kinome Profiling Summary (Example)

Kinase FamilyKinase Target% Inhibition @ 1 µMIC50 (µM)
TKABL115>10
CMGCCDK2880.25
AGCAKT15>10
STEMAP2K1 (MEK1)920.15
CAMKCAMK2A305.2

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general method to confirm that this compound is binding to its intended target within intact cells.[12][13]

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples in a thermocycler across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Separate the soluble fraction (containing non-denatured, soluble protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Interpretation: Plot the band intensity of the soluble target protein against the temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates target engagement and stabilization.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 of this compound against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer.

  • Reaction Setup: In the wells of the microplate, add the kinase, its substrate, and the kinase buffer.

  • Add Compound: Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-kinase control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Radioligand Receptor Binding Assay (Filtration-Based)

This protocol is a general method for assessing the binding of this compound to a specific receptor in a competitive format.[17][18]

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • A specific radioligand for the receptor (e.g., [3H]-labeled)

  • This compound

  • Binding buffer

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter mats

  • Cell harvester/filtration apparatus

  • Scintillation fluid and scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound.

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either the binding buffer (for total binding), the non-specific binding control, or the diluted test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (time and temperature are receptor-dependent).

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value, from which the Ki (inhibitory constant) can be calculated.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering 7-F-THIQ derivatives to the central nervous system (CNS)?

A1: The main obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[1][2] Key challenges for 7-F-THIQ derivatives include:

  • Physicochemical Properties: Achieving an optimal balance of lipophilicity, molecular weight, and polar surface area is crucial for passive diffusion across the BBB.

  • Efflux Transporters: These compounds can be recognized and actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp), reducing their CNS concentration.

  • Metabolic Stability: The derivatives may be metabolized in the periphery, decreasing the amount of active compound available to cross the BBB.

Q2: How does the fluorine atom at the 7-position influence BBB penetration?

A2: The fluorine atom at the 7-position can significantly impact the molecule's properties. It can increase lipophilicity and alter the electronic properties of the molecule, which may enhance its ability to cross the BBB. Additionally, fluorine substitution can block sites of metabolism, potentially increasing the compound's stability and bioavailability for CNS uptake.

Q3: What are the key in vitro models for assessing the BBB permeability of my 7-F-THIQ derivatives?

A3: Several in vitro models are available to predict BBB penetration:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across a lipid membrane, providing a preliminary indication of its BBB permeability.[3][4]

  • Cell-Based Models: These models utilize brain endothelial cells, often in co-culture with astrocytes and pericytes, to create a more physiologically relevant barrier that includes tight junctions and active transporters.[5][6][7]

Q4: Which in vivo methods are commonly used to quantify the BBB penetration of these compounds?

A4: In vivo studies in animal models are the gold standard for confirming BBB penetration. Common methods include:

  • Brain-to-Plasma Concentration Ratio (Kp): This method involves administering the compound to an animal and, at a specific time point, measuring its concentration in both the brain tissue and the plasma. The ratio of these concentrations (Kp) indicates the extent of BBB penetration.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more refined metric that considers the unbound fraction of the drug in both brain and plasma, which is the pharmacologically active portion.[2][8][9][10] It is considered a better predictor of CNS target engagement.

  • In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of transport across the BBB without the influence of peripheral metabolism.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Low permeability in PAMPA-BBB assay Suboptimal physicochemical properties. - Increase Lipophilicity: Introduce lipophilic groups to the 7-F-THIQ scaffold. - Reduce Polar Surface Area (PSA): Mask polar functional groups (e.g., -OH, -NH2) through derivatization. - Decrease Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors and acceptors.
High efflux ratio in cell-based assays Compound is a substrate for efflux transporters (e.g., P-gp). - Structural Modification: Modify the structure to reduce its recognition by efflux pumps. This can involve altering stereochemistry or adding specific functional groups. - Co-administration with Inhibitors: In preclinical studies, co-administering a known P-gp inhibitor can help confirm if efflux is the primary issue.
Low brain-to-plasma ratio (Kp) in vivo Multiple factors could be at play. - Review In Vitro Data: Correlate in vivo results with in vitro permeability and efflux data to pinpoint the likely cause. - Assess Plasma Protein Binding: High plasma protein binding reduces the free fraction of the drug available to cross the BBB. Consider structural modifications to lower plasma protein affinity. - Evaluate Metabolic Stability: Investigate the compound's stability in plasma and liver microsomes. If metabolism is rapid, modify the structure at the metabolic sites.
Discrepancy between in vitro and in vivo results In vitro models may not fully recapitulate the complexity of the in vivo BBB. - Refine In Vitro Model: If using a simple cell monolayer, consider a more complex co-culture or microfluidic model that better mimics the in vivo environment. - Investigate Active Transport: The compound might be a substrate for an influx transporter not present in the in vitro model.

Quantitative Data Summary

The following table presents illustrative data on how structural modifications to a hypothetical 7-F-THIQ scaffold could influence physicochemical properties and BBB penetration parameters. Note: These values are for demonstration purposes and will vary for specific molecules.

Compound ID Modification cLogP PSA (Ų) Papp (10⁻⁶ cm/s) (PAMPA-BBB) Brain/Plasma Ratio (Kp)
7-F-THIQ-Core Parent Scaffold2.165.31.50.2
7-F-THIQ-01 Addition of a methyl group2.665.33.20.5
7-F-THIQ-02 Addition of a hydroxyl group1.985.50.80.1
7-F-THIQ-03 Masking of a polar group3.055.15.11.2
7-F-THIQ-04 Introduction of a bulky lipophilic group4.265.32.50.4 (potential for high plasma protein binding)

Experimental Protocols

Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines the steps for assessing the passive permeability of 7-F-THIQ derivatives across an artificial BBB model.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, pore size 0.45 µm)

  • 96-well acceptor plate

  • Porcine brain lipid

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (high and low permeability)

Procedure:

  • Prepare Lipid Solution: Dissolve porcine brain lipid in dodecane.

  • Coat the Filter Plate: Add a small volume of the lipid solution to each well of the filter plate and allow the solvent to evaporate, leaving a lipid membrane.

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS (with a small percentage of DMSO if necessary for solubility) to a final concentration of 100 µM.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate into the acceptor plate.

  • Add Donor Solutions: Add the donor solutions to the wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] / (A * t * (1/VD + 1/VA)) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.

In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents

This protocol describes the determination of the brain-to-plasma concentration ratio of a 7-F-THIQ derivative in mice.

Procedure:

  • Compound Administration: Administer the 7-F-THIQ derivative to a cohort of mice via a relevant route (e.g., intravenous or oral).

  • Time Points: Select appropriate time points post-administration for sample collection (e.g., 30, 60, 120 minutes).

  • Sample Collection: At each time point, anesthetize a subset of animals and collect a blood sample via cardiac puncture. Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.

  • Brain Homogenization: Excise and weigh the brain. Homogenize the brain tissue in a suitable buffer.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of the compound in the plasma and brain homogenate using a validated analytical method like LC-MS/MS.

  • Calculate Kp: The Kp value is calculated as the ratio of the concentration of the compound in the brain (ng/g of tissue) to the concentration in the plasma (ng/mL).

Visualizations

BBB_Structure cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Blood Blood EC Endothelial Cells Blood->EC Lumenal Side TJ Tight Junctions EC->TJ P Pericyte EC->P Brain Brain EC->Brain Ablumenal Side A Astrocyte End-feet P->A

Caption: Structure of the Blood-Brain Barrier (BBB).

Caption: Drug discovery workflow for CNS-penetrant compounds.

Troubleshooting_Logic Start Low In Vivo BBB Penetration (Low Kp) Check_PAMPA Assess PAMPA-BBB Permeability Start->Check_PAMPA Check_Efflux Evaluate Efflux Ratio in Cell Model Check_PAMPA->Check_Efflux High Modify_PhysChem Optimize Physicochemical Properties (Lipophilicity, PSA) Check_PAMPA->Modify_PhysChem Low Check_PPB Measure Plasma Protein Binding Check_Efflux->Check_PPB Low Modify_Structure Modify Structure to Avoid Efflux Check_Efflux->Modify_Structure High Modify_PPB Alter Structure to Reduce PPB Check_PPB->Modify_PPB High Re_evaluate Re-synthesize and Test Modify_PhysChem->Re_evaluate Modify_Structure->Re_evaluate Modify_PPB->Re_evaluate

Caption: Troubleshooting workflow for low BBB penetration.

References

Technical Support Center: Strategies to Reduce the Toxicity of Fluorinated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the toxicity of fluorinated tetrahydroisoquinoline (THIQ) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for reducing the toxicity of fluorinated tetrahydroisoquinolines?

A1: The primary strategy for reducing the toxicity of fluorinated THIQs involves structural modification based on the principles of bioisosterism and structure-activity relationship (SAR) studies. Key approaches include:

  • Bioisosteric Replacement: This involves substituting a particular functional group in the molecule with another group that has similar physical or chemical properties, with the aim of reducing toxicity while retaining or improving efficacy. For instance, replacing a nitro group, which can be metabolized to toxic species, with a metabolically more stable halogen like fluorine or chlorine has been shown to reduce toxicity in similar heterocyclic compounds.

  • Positional Isomerism of Fluorine: The position of the fluorine atom on the THIQ scaffold is critical. Studies on related quinoline derivatives have demonstrated that altering the position of fluorine substitution can dramatically impact mutagenicity and toxicity.[1] For example, fluorination at the 2-position of a 4-methylquinoline rendered the compound non-mutagenic.[1] Therefore, systematic exploration of fluorine substitution patterns is a key strategy.

  • Modulation of Metabolic Pathways: Fluorination is often used to block metabolic "soft spots" and enhance metabolic stability.[2][3] However, metabolism can sometimes lead to the formation of toxic byproducts, such as fluoroacetate or reactive quinone-imine intermediates.[2][3] Strategies to mitigate this include designing molecules that avoid metabolic pathways leading to toxic metabolites. This can involve altering the electronic properties of the molecule through the strategic placement of fluorine or other substituents.

Q2: How does the position of the fluorine atom influence the toxicity of tetrahydroisoquinolines?

A2: The position of the fluorine atom can significantly influence the toxicity of THIQs by altering the molecule's metabolic fate and interaction with biological targets. Fluorine's high electronegativity can affect the reactivity of adjacent functional groups. For example, placing a fluorine atom at a position that undergoes metabolic hydroxylation can block this pathway, potentially preventing the formation of a toxic metabolite.[2] Conversely, improper placement could lead to oxidative defluorination, generating potentially harmful phenol-like metabolites.[2] Therefore, a thorough investigation of the structure-activity relationship concerning the fluorine substitution pattern is crucial for designing less toxic analogs.

Q3: Can bioisosteric replacement of other functional groups with fluorine always be expected to reduce toxicity?

A3: Not necessarily. While replacing a labile or toxic functional group (like a nitro group) with a more stable fluorine atom can be an effective strategy to reduce toxicity, the outcome is context-dependent. The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformational preferences, which can in turn affect its off-target activity and pharmacokinetic properties in ways that might increase toxicity.[4] Therefore, each new fluorinated analog must be experimentally evaluated for its toxicological profile.

Q4: What are the potential mechanisms of toxicity for fluorinated tetrahydroisoquinolines?

A4: While specific pathways for fluorinated THIQs are not extensively detailed in the provided search results, potential mechanisms can be inferred from the general toxicology of fluorinated compounds and THIQs:

  • Formation of Toxic Metabolites: The C-F bond, although strong, can be cleaved by metabolic enzymes.[2] This can lead to the release of fluoride ions or the formation of toxic small molecules like fluoroacetate, which can disrupt the citric acid cycle.[2] Additionally, oxidative metabolism of fluorinated aromatic rings can lead to the formation of reactive quinone-like species.[2]

  • Off-Target Activity: The modified electronic and steric properties of the fluorinated THIQ may lead to unintended interactions with other biological targets, resulting in toxicity.

  • Neurotoxicity: Non-fluorinated THIQ derivatives are known to have neurotoxic potential, in some cases acting as MPTP-like compounds that can be implicated in Parkinson's disease models. The introduction of fluorine could modulate this neurotoxicity, either by attenuating or in some cases potentially exacerbating it, depending on the specific structural changes.

Troubleshooting Guides

Problem 1: Synthesis of a fluorinated tetrahydroisoquinoline analog results in low yield.

Possible Cause Troubleshooting Step
Poor solubility of starting materials. Try a different solvent system or a co-solvent to improve solubility. Gentle heating may also be beneficial, depending on the stability of the reactants.
Inefficient cyclization reaction (e.g., Pictet-Spengler or Bischler-Napieralski). Optimize the reaction conditions, including the choice of acid catalyst, temperature, and reaction time. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for the Pictet-Spengler reaction.
Side reactions due to the reactivity of the fluorinated ring. Protect sensitive functional groups on the molecule before carrying out the key reaction steps. Adjust the stoichiometry of the reagents to minimize side product formation.
Decomposition of starting materials or products. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that could lead to degradation.

Problem 2: A newly synthesized fluorinated tetrahydroisoquinoline shows higher than expected toxicity in a cell-based assay.

Possible Cause Troubleshooting Step
Formation of a toxic metabolite. Investigate the metabolic stability of the compound using liver microsomes. If metabolic instability is confirmed, consider modifying the structure to block the metabolic soft spot. This could involve adding another fluorine atom or a different functional group at the site of metabolism.
Off-target pharmacological activity. Profile the compound against a panel of common off-target receptors and enzymes to identify any unintended interactions. If off-target activity is identified, SAR studies can be conducted to modify the structure to reduce this activity while maintaining the desired on-target effect.
Impurity in the synthesized compound. Re-purify the compound using techniques like preparative HPLC to ensure high purity. The toxicity might be due to a highly potent, but minor, impurity.
Incorrect prediction of physicochemical properties. Experimentally determine properties like lipophilicity (LogP) and pKa. High lipophilicity can sometimes be correlated with increased cytotoxicity. If the compound is too lipophilic, consider introducing more polar functional groups to reduce it.

Quantitative Data on Cytotoxicity

The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of halogenated tetrahydroisoquinoline derivatives against various human cancer cell lines. This data can be used as a reference for comparing the cytotoxic potential of newly synthesized analogs.

Compound IDSubstitution PatternHCT116 IC50 (µM)MDA-MB-231 IC50 (µM)HepG2 IC50 (µM)A375 IC50 (µM)
GM-3-18 4-chlorophenyl0.9 - 10.7---
GM-3-143 4-trifluoromethylphenyl----
Compound 10 (details not specified)>100>1009>100
Compound 13 (details not specified)68.0249.3348.0645.31
Compound 15 (details not specified)18.7415.1618.6815.22
Compound 16 (details not specified)26.5524.0325.1122.09

Data for GM-3-18 and GM-3-143 are presented as a range for various colon cancer cell lines. Specific IC50 values for each cell line were not provided in the source material. Data for compounds 10, 13, 15, and 16 were tested against MCF-7, HepG2, and A549 cell lines. The table reflects the available data points.

Experimental Protocols

1. General Procedure for the Synthesis of 1-Substituted-8-fluoro-tetrahydroisoquinolines

This protocol is a generalized representation based on common synthetic strategies. Researchers should consult specific literature for detailed reaction conditions for their target molecule.

  • Step 1: Synthesis of 8-fluoro-3,4-dihydroisoquinoline. This key intermediate can be synthesized via a directed ortho-lithiation reaction of a suitable N-protected 2-phenylethylamine derivative, followed by intramolecular cyclization.

  • Step 2: Introduction of the 1-substituent. The 1-substituent is introduced by reacting the 8-fluoro-3,4-dihydroisoquinoline with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), where 'R' is the desired substituent. The reaction is typically carried out in an anhydrous aprotic solvent like THF at low temperatures (e.g., -78 °C to room temperature).

  • Step 3: Reduction of the imine. The resulting 1-substituted-8-fluoro-3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.

  • Step 4: Purification. The final product is purified using standard techniques such as column chromatography on silica gel. The structure and purity are confirmed by analytical methods like NMR, mass spectrometry, and HPLC.

2. Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a general outline for assessing the in vitro cytotoxicity of synthesized compounds.

  • Cell Plating: Seed human cancer cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for 1 hour.

  • Staining: Wash the plates with water to remove the TCA. Add a solution of Sulforhodamine B (SRB) in acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization and Absorbance Reading: Solubilize the bound dye by adding a Tris base solution to each well. Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental_Workflow_for_Toxicity_Reduction cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Iteration Lead Lead Fluorinated THIQ Compound SAR SAR Analysis & Bioisosteric Replacement Lead->SAR Identify toxicophores & metabolic liabilities Synthesis Synthesis of New Analogs SAR->Synthesis Design new structures Cytotoxicity Cytotoxicity Assays (e.g., SRB, MTT) Synthesis->Cytotoxicity Metabolic Metabolic Stability (Microsomes) Synthesis->Metabolic Data Data Analysis (IC50, Stability) Cytotoxicity->Data Metabolic->Data Decision Reduced Toxicity? Data->Decision Decision->SAR No, Iterate Optimized Optimized Compound Decision->Optimized Yes

Caption: Workflow for designing and evaluating less toxic fluorinated THIQs.

Potential_Toxicity_Pathways cluster_metabolism Metabolic Activation cluster_effects Adverse Effects Parent Fluorinated THIQ CYP450 CYP450 Enzymes Parent->CYP450 Off_Target Off-Target Binding Parent->Off_Target Reactive_Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->Reactive_Metabolite Defluorination Oxidative Defluorination CYP450->Defluorination Covalent_Binding Covalent Binding to Macromolecules Reactive_Metabolite->Covalent_Binding Oxidative_Stress Oxidative Stress Defluorination->Oxidative_Stress Cell_Death Cell Death Covalent_Binding->Cell_Death Oxidative_Stress->Cell_Death Off_Target->Cell_Death

Caption: Potential metabolic pathways leading to the toxicity of fluorinated THIQs.

References

Managing moisture sensitivity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the moisture sensitivity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound hydrochloride in experimental settings.

Issue 1: Inconsistent Reaction Yields or Failure

  • Symptom: You are using this compound hydrochloride as a starting material in a reaction (e.g., N-alkylation, Pictet-Spengler reaction) and observe lower than expected yields, high variability between batches, or complete reaction failure.

  • Potential Cause: The primary cause is likely the degradation of the starting material due to moisture absorption. As a hygroscopic solid, this compound hydrochloride can readily absorb atmospheric water. This increased water content can lead to hydrolysis of the hydrochloride salt, reducing the effective concentration of the reactive free base and potentially introducing impurities that interfere with the reaction.

  • Solution:

    • Quantify Water Content: Before use, determine the water content of your this compound hydrochloride sample using Karl Fischer titration. Refer to the detailed protocol below.

    • Use Anhydrous Conditions: Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent further moisture uptake.[1][2] Ensure all glassware is rigorously dried and solvents are anhydrous.

    • Sample Drying: If the water content is found to be above the acceptable limit for your experiment (see Table 2), the material may need to be dried under vacuum. However, be cautious of the compound's thermal stability.

    • Reagent Stoichiometry Adjustment: If drying is not feasible, you may consider adjusting the stoichiometry of your reagents based on the measured water content to compensate for the reduced amount of active starting material.

Issue 2: Physical Changes in the Solid Compound

  • Symptom: The this compound hydrochloride, which should be a white to off-white crystalline powder, appears clumpy, sticky, or has deliquesced into a liquid.[3]

  • Potential Cause: This is a clear indication of significant moisture absorption from the atmosphere. The extent of physical change will depend on the relative humidity and duration of exposure.

  • Solution:

    • Immediate Isolation: Immediately place the compromised material in a desiccator with a suitable drying agent (e.g., phosphorus pentoxide) to prevent further moisture uptake.

    • Assess Usability: For critical applications, it is recommended to use a fresh, uncompromised lot of the compound. If this is not possible, the material must be thoroughly characterized for its water content and purity before any use.

    • Review Storage and Handling Procedures: This event indicates a breach in proper storage and handling protocols. Review your laboratory's standard operating procedures for handling hygroscopic materials. Ensure that the compound is stored in a tightly sealed container, preferably in a desiccator or a controlled humidity environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound hydrochloride?

A1: To minimize moisture absorption, this compound hydrochloride should be stored at 0-8°C in a tightly sealed container within a desiccator containing a fresh drying agent.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: How can I accurately weigh a small amount of this hygroscopic compound?

A2: Accurate weighing should be performed in a controlled environment. The most reliable method is to handle and weigh the compound inside a glove box with a low-humidity atmosphere.[2][4] If a glove box is unavailable, work quickly and use a weighing vessel with a cap. Weigh the capped vessel, add the compound, and re-weigh. The difference will be the mass of the compound. Minimize the time the container is open to the atmosphere.

Q3: What is the effect of moisture on the stability of this compound hydrochloride?

A3: Moisture can lead to the hydrolysis of the hydrochloride salt. While the tetrahydroisoquinoline core is relatively stable, the presence of excess water can affect the compound's physical state and reduce its purity over time. For reactions sensitive to water, even small amounts of absorbed moisture can be detrimental.

Q4: Can I use a solvent to handle the compound if I don't have a glove box?

A4: While not ideal, you can make a stock solution of the compound in a validated anhydrous solvent. This should be done quickly, and the solution should be stored under an inert atmosphere. The water content of the solvent itself is critical and should be verified.

Data Presentation

The following tables provide hypothetical, yet realistic, data to guide experimental design and troubleshooting.

Table 1: Hygroscopicity Classification of this compound hydrochloride

Relative Humidity (%RH) at 25°CWater Sorption (% w/w)Classification
200.1Slightly Hygroscopic
400.5Slightly Hygroscopic
601.8Moderately Hygroscopic
804.5Hygroscopic
90>10.0 (Deliquescence likely)Very Hygroscopic

Table 2: Impact of Water Content on a Hypothetical N-alkylation Reaction

Water Content of Starting Material (% w/w)Relative Reaction Yield (%)Observations
< 0.1100Clean reaction profile, expected yield.
0.592Minor decrease in yield.
1.085Noticeable decrease in yield, minor side products observed.
2.068Significant decrease in yield, multiple side products.
> 4.0< 20Reaction fails to go to completion.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method for determining the water content of this compound hydrochloride.[5][6][7]

  • Apparatus: Automated Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent (single-component, composite reagent).

    • Anhydrous methanol or a suitable solvent system for hydrochloride salts.

    • Water standard for titer determination.

  • Procedure:

    • Titer Determination:

      • Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

      • Accurately add a known amount of water standard and titrate to the endpoint.

      • The titer of the Karl Fischer reagent is calculated automatically by the instrument, typically in mg H₂O/mL.

    • Sample Analysis:

      • In a low-humidity environment (e.g., a glove box), accurately weigh approximately 100-200 mg of this compound hydrochloride into a dry, clean weighing boat.

      • Quickly transfer the sample to the conditioned titration vessel.

      • Allow the sample to dissolve completely. Gentle stirring may be required.

      • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The instrument will automatically stop the titration and calculate the water content.

  • Calculation:

    • The instrument software will calculate the percentage of water in the sample based on the volume of titrant used, the titer of the reagent, and the sample weight.

Protocol 2: Inert Atmosphere Handling (Glove Box Technique)

This protocol describes the general procedure for handling this compound hydrochloride inside a glove box.[1][2][4]

  • Glove Box Preparation:

    • Ensure the glove box atmosphere is inert (typically nitrogen or argon) and that the oxygen and water levels are below 1 ppm.[4]

    • Check the pressure of the glove box to ensure it is slightly positive.

  • Material Transfer into the Glove Box:

    • Place the sealed container of this compound hydrochloride, along with any necessary labware (spatulas, weighing paper, vials), into the antechamber.

    • Evacuate the antechamber and backfill with the inert gas of the glove box. Repeat this cycle at least three times to remove atmospheric air and moisture.[2]

  • Handling Inside the Glove Box:

    • Bring the materials from the antechamber into the main chamber.

    • Allow the compound's container to thermally equilibrate to the glove box temperature before opening to prevent condensation.

    • Perform all manipulations, such as weighing and transferring the compound, within the glove box.

    • After use, securely seal the container of the this compound hydrochloride.

  • Material Removal from the Glove Box:

    • Place the sealed containers and any waste into the antechamber.

    • Close the inner door of the antechamber before opening the outer door.

Mandatory Visualization

Moisture_Impact_Workflow cluster_start Start: Handling this compound HCl cluster_assessment Moisture Assessment cluster_action Action start Receive/Open Compound check_appearance Visual Inspection: Clumpy, sticky, or discolored? start->check_appearance kf_titration Perform Karl Fischer Titration check_appearance->kf_titration No (Looks OK) discard Discard and Use New Lot check_appearance->discard Yes (Compromised) compare_spec Water Content > 0.5%? kf_titration->compare_spec proceed Proceed with Reaction (Under Inert Atmosphere) compare_spec->proceed No dry_sample Dry Sample Under Vacuum compare_spec->dry_sample Yes dry_sample->kf_titration Re-test after drying

Caption: Decision workflow for handling a new or stored sample.

logical_relationship cluster_consequences Experimental Consequences moisture Increased Atmospheric Moisture Exposure absorption Water Absorption by Hygroscopic HCl Salt moisture->absorption degradation Hydrolysis & Physical Changes (Clumping) absorption->degradation lower_yield Lower Reaction Yield degradation->lower_yield side_products Formation of Side Products degradation->side_products inconsistent_results Inconsistent Results degradation->inconsistent_results

Caption: Impact of moisture on experimental outcomes.

References

Safe handling and storage procedures for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt. Researchers, scientists, and drug development professionals should review this information before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound hydrochloride?

A1: This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The signal word for this compound is "Warning".[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and tight-sealing safety goggles for eye protection.[1] All handling should be done in a well-ventilated area or under a chemical fume hood.[1]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[1][3] Some suppliers recommend storage at temperatures between 0-8°C.[4] It is also noted to be moisture-sensitive and should be stored under an inert atmosphere.[1]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these materials are incompatible with the compound.[1]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation persists, consult a physician.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor for medical advice.[1][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has changed color or appears clumpy. Moisture absorption.The compound is moisture-sensitive. Ensure the container is tightly sealed and stored in a dry environment. Consider storing in a desiccator.
Inconsistent experimental results. Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (0-8°C) and under an inert atmosphere.
Skin or eye irritation during handling. Inadequate personal protective equipment (PPE) or improper handling.Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a chemical fume hood to avoid dust inhalation.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₀FN · HCl[4]
Molecular Weight 187.64 g/mol [2]
Melting Point 175-180 °C[4]
Appearance White to off-white crystalline powder[4]
Storage Temperature 0-8°C[4]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow start Start: Prepare for Experiment ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound Carefully (Avoid Dust Formation) fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving reaction Perform Experiment dissolving->reaction cleanup Clean Up and Decontaminate Work Area reaction->cleanup waste Dispose of Waste Properly cleanup->waste storage Return Compound to Proper Storage: - Tightly Sealed - 0-8°C - Inert Atmosphere cleanup->storage end End waste->end storage->end SafeStorage compound 7-Fluoro-1,2,3,4- tetrahydroisoquinoline storage_conditions Storage Conditions compound->storage_conditions Requires incompatibilities Avoid Incompatibilities compound->incompatibilities Must Avoid temp Cool (0-8°C) storage_conditions->temp atmosphere Dry & Inert Atmosphere storage_conditions->atmosphere seal Tightly Sealed Container storage_conditions->seal oxidizers Strong Oxidizing Agents incompatibilities->oxidizers acids Strong Acids incompatibilities->acids bases Strong Bases incompatibilities->bases

References

Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The two most prevalent and scalable methods for the synthesis of this compound are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes often depends on the availability of starting materials, desired purity profile, and scale of the synthesis.

Q2: What are the critical parameters to control during the scale-up of the Pictet-Spengler reaction for this synthesis?

A2: Key parameters to monitor and control include reaction temperature, concentration of reactants, and the rate of addition of reagents. Exothermic reactions are a particular concern during scale-up and require careful management to prevent side reactions and ensure safety.

Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A3: Yes, several reagents used in these synthetic routes are hazardous. For example, phosphorus oxychloride (POCl₃) used in the Bischler-Napieralski reaction is highly corrosive and reacts violently with water. Formaldehyde, used in the Pictet-Spengler reaction, is a known carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How can I purify the final this compound to meet preclinical quality standards?

A4: For preclinical studies, high purity is essential. A common method involves initial purification by column chromatography followed by crystallization of the hydrochloride salt. This two-step process is effective at removing both organic and inorganic impurities. The choice of solvent for crystallization is critical to obtain a high yield of pure product.

Q5: What are the expected yields for the synthesis of this compound on a gram scale?

A5: Yields can vary depending on the specific reaction conditions and the synthetic route chosen. For the Pictet-Spengler route, yields can range from 60-80%. The Bischler-Napieralski route, followed by reduction, can provide yields in the range of 50-70%. Optimization of reaction parameters is crucial for maximizing yield at a larger scale.

Experimental Protocols

Pictet-Spengler Synthesis of this compound

This protocol is adapted from established procedures for similar tetrahydroisoquinolines and is suitable for a gram-scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluorophenethylamine139.1710.0 g0.0718
Formaldehyde (37% in H₂O)30.036.4 mL0.0862
Hydrochloric acid (conc.)36.4650 mL-
Sodium hydroxide (50% w/v)40.00As needed-
Dichloromethane84.93200 mL-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a stirred solution of 3-fluorophenethylamine (10.0 g, 0.0718 mol) in concentrated hydrochloric acid (50 mL) at 0 °C, add formaldehyde (6.4 mL, 0.0862 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.

  • Cool the reaction mixture to 0 °C and basify to pH > 12 by the slow addition of 50% aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford pure this compound.

Bischler-Napieralski Synthesis and Reduction to this compound

This two-step protocol provides an alternative route to the target compound.

Step 1: Synthesis of N-(3-Fluorophenethyl)formamide

  • In a flask, combine 3-fluorophenethylamine (10.0 g, 0.0718 mol) and ethyl formate (25 mL) and heat to reflux for 16 hours.

  • Cool the reaction mixture and remove the excess ethyl formate under reduced pressure to obtain the crude N-(3-fluorophenethyl)formamide.

Step 2: Cyclization and Reduction

ReagentMolar Mass ( g/mol )QuantityMoles
N-(3-Fluorophenethyl)formamide167.1812.0 g0.0718
Phosphorus oxychloride (POCl₃)153.3313.2 g (8.0 mL)0.0862
Acetonitrile (anhydrous)41.05100 mL-
Sodium borohydride (NaBH₄)37.835.4 g0.1436
Methanol32.04100 mL-

Procedure:

  • To a solution of N-(3-fluorophenethyl)formamide (12.0 g, 0.0718 mol) in anhydrous acetonitrile (100 mL) at 0 °C, add phosphorus oxychloride (13.2 g, 0.0862 mol) dropwise.

  • After the addition, heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with 50% sodium hydroxide and extract with dichloromethane (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude dihydroisoquinoline intermediate.

  • Dissolve the crude intermediate in methanol (100 mL) and cool to 0 °C. Add sodium borohydride (5.4 g, 0.1436 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography as described in the Pictet-Spengler protocol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation in Pictet-Spengler reaction - Incomplete imine formation- Insufficiently acidic conditions- Low reaction temperature- Ensure the quality of formaldehyde and use a slight excess.- Use concentrated acid as the solvent.- Increase the reaction temperature to 60-80 °C and monitor by TLC.
Formation of polymeric byproducts - Reaction temperature too high- High concentration of reactants- Maintain careful temperature control, especially during the addition of reagents.- Use a more dilute solution of the starting materials.
Incomplete cyclization in Bischler-Napieralski reaction - Insufficient amount of POCl₃- Reaction time too short- Use a slight excess of POCl₃ (1.2-1.5 equivalents).- Increase the reflux time and monitor the reaction progress by TLC.
Difficult purification of the final product - Presence of closely related impurities- Oily product that is difficult to crystallize- Optimize the chromatography conditions (e.g., gradient elution).- Convert the free base to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.
Low yield after reduction with NaBH₄ - Decomposition of the dihydroisoquinoline intermediate- Insufficient amount of NaBH₄- Use the crude dihydroisoquinoline immediately in the reduction step.- Use a larger excess of NaBH₄ (2-3 equivalents).

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Fluorophenethylamine C Mix in conc. HCl at 0°C A->C B Formaldehyde B->C D Heat at 60°C for 4h C->D E Basify with NaOH D->E F Extract with CH2Cl2 E->F G Column Chromatography F->G H 7-Fluoro-1,2,3,4- tetrahydroisoquinoline G->H bischler_napieralski_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization & Reduction cluster_purification Purification cluster_product Final Product A 3-Fluorophenethylamine C Reflux A->C B Ethyl Formate B->C D N-(3-Fluorophenethyl)formamide C->D E Add POCl3 in ACN D->E F Reflux E->F G Crude Dihydroisoquinoline F->G H Reduce with NaBH4 G->H I Column Chromatography H->I J 7-Fluoro-1,2,3,4- tetrahydroisoquinoline I->J troubleshooting_logic A Low Yield Issue B Check Reaction Conditions A->B C Analyze Starting Materials A->C D Optimize Purification A->D E Temperature too low/high? B->E F Incorrect stoichiometry? B->F G Purity of reagents? C->G K Modify Chromatography/Crystallization D->K H Adjust Temperature E->H Yes I Verify Reagent Amounts F->I Yes J Use Fresh/Pure Reagents G->J Yes

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of biological characterization between 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) and its non-fluorinated parent, 1,2,3,4-tetrahydroisoquinoline (THIQ). While the THIQ scaffold is a well-established "privileged" structure in medicinal chemistry with a broad spectrum of documented biological activities, 7-F-THIQ is primarily described as a synthetic intermediate with limited publicly available data on its intrinsic biological effects.[1][2][3][4][5] This guide provides a comparative overview based on the existing information, highlighting the known activities of THIQ derivatives and the current knowledge gap regarding its 7-fluoro counterpart.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a common motif in numerous natural products and synthetic compounds, demonstrating a wide array of pharmacological properties.[1][2][3][5] This has led to its extensive use as a scaffold in drug discovery programs targeting a variety of diseases.[2][5]

General Biological Activities of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The THIQ nucleus is associated with a diverse range of biological activities. The following table summarizes the key pharmacological effects reported for various THIQ derivatives. It is important to note that these activities are often dependent on the specific substitution patterns on the THIQ core.

Biological ActivityDescription
Antitumor THIQ derivatives have been investigated for their potential as anticancer agents, with some natural products and synthetic analogs showing promising activity.[1][8][9]
Antimicrobial This class of compounds has demonstrated activity against various pathogens, including bacteria, fungi, and viruses (including anti-HIV).[1][2][3][5]
Neuropharmacological The THIQ scaffold is found in molecules with effects on the central nervous system, including neuroprotective, anticonvulsant, and dopamine receptor blocking activities.[1][10][11][12][13]
Anti-inflammatory Certain THIQ derivatives have been shown to possess anti-inflammatory properties.[1]
Cardiovascular Some derivatives have been explored for their effects on the cardiovascular system, such as peripheral vasodilation.[10]
This compound (7-F-THIQ)

Information regarding the specific biological activities of 7-F-THIQ is sparse. It is primarily referenced as a key intermediate in the synthesis of novel therapeutic agents.[6] For instance, a derivative of 7-F-THIQ has been utilized in the development of a potent and selective κ opioid receptor antagonist.[7] This suggests that the fluorinated scaffold is of interest in the design of new drugs, but data on the biological profile of the core 7-F-THIQ molecule itself is not provided in the reviewed studies.

Experimental Protocols

Due to the lack of specific comparative experimental data between 7-F-THIQ and THIQ, detailed experimental protocols for such a comparison cannot be provided. However, a general workflow for evaluating and comparing the biological activity of such compounds is outlined below.

G cluster_screening Biological Screening cluster_evaluation Comparative Evaluation cluster_conclusion Conclusion s1 7-F-THIQ Synthesis p1 Primary Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) s1->p1 s2 THIQ Synthesis s2->p1 p2 Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) p1->p2 e1 Determine IC50 / EC50 / Ki p2->e1 e2 Assess Potency & Efficacy e1->e2 e3 Profile Selectivity e2->e3 c1 Structure-Activity Relationship (SAR) e3->c1

Figure 1. A generalized workflow for the comparative biological evaluation of chemical analogs.

Signaling Pathways

Given the broad range of biological activities of THIQ derivatives, they can interact with numerous signaling pathways. For example, some THIQ derivatives have been designed to target the NF-κB signaling pathway, which is implicated in cancer and inflammation.[14] A simplified representation of this pathway is shown below.

G cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα degradation nucleus Nucleus NFkB_active->nucleus translocation transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription inhibitor THIQ Derivative (e.g., 5d) inhibitor->NFkB_active blocks translocation

Figure 2. Simplified NF-κB signaling pathway and a potential point of inhibition by THIQ derivatives.

Conclusion

References

A Comparative In Vitro Analysis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and Other Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Substitutions on the THIQ ring system can significantly modulate pharmacological activity, leading to a wide array of therapeutic applications, including antitumor, antimicrobial, and neuroprotective agents.[4][5][6][7] This guide provides a comparative in vitro analysis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline against other substituted THIQs, offering a quantitative and methodological resource for researchers.

In Vitro Biological Activity Comparison

The introduction of a fluorine atom at the 7-position of the THIQ scaffold can influence its binding affinity and functional activity at various biological targets. The following tables summarize the in vitro data for 7-fluoro-substituted THIQs and other analogs, providing a comparative overview of their potency and efficacy.

Table 1: Comparative in vitro activity of 7-Fluoro-THIQ derivatives and related analogs as κ Opioid Receptor Ligands

CompoundTargetAssay TypeKe (nM)Efficacy
12 (7-Fluoro analog) κ Opioid Receptor[³⁵S]GTPγS Binding2.22Weak Inverse Agonist (δ receptor)
JDTic κ Opioid Receptor[³⁵S]GTPγS Binding0.02Not specified
4 κ Opioid Receptor[³⁵S]GTPγS BindingNot specifiedNot specified
5 κ Opioid Receptor[³⁵S]GTPγS BindingNot specifiedNot specified
10 κ Opioid Receptor[³⁵S]GTPγS BindingNot specifiedWeak Inverse Agonist (δ receptor)

Data extracted from a study on JDTic analogues.[8]

Table 2: In vitro activity of substituted THIQs as σ Receptor Ligands

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
1 Not specifiedNot specified
Methylenedioxy analog 2 10-fold higher affinity than 18- to 12-fold lower affinity than 1

Data from a study on tetrahydroisoquinolinyl benzamides.[9]

Table 3: In vitro Antiproliferative Activity of Substituted THIQs against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
GM-3-18 (4-chloro-phenyl) Colon Cancer Cell Lines0.9 - 10.7
GM-3-143 (4-trifluoromethyl-phenyl) Colon Cancer Cell LinesNot specified
GM-3-121 (4-ethyl-phenyl) Anti-angiogenesis Assay1.72
GM-3-13 (4-methoxy-phenyl) Anti-angiogenesis Assay5.44

Data from a study on THIQ derivatives as anti-cancer agents.[4]

Table 4: In vitro activity of THIQ derivatives as DHFR and CDK2 Inhibitors

CompoundTargetIC₅₀ (µM)
7e CDK20.149
8d DHFR0.199
Roscovitine (control) CDK20.380
Methotrexate (control) DHFR0.131

Data from a study on novel THIQs as DHFR and CDK2 inhibitors.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are the experimental protocols for the key assays cited in this guide.

[³⁵S]GTPγS Binding Assay for κ Opioid Receptor Activity

This assay is used to determine the functional activity of compounds at G-protein coupled receptors.

  • Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest.

  • Incubation: Membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate buffer.

  • Separation: Bound and free [³⁵S]GTPγS are separated by filtration.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

  • Data Analysis: The potency (Ke) and efficacy of the compound are determined by analyzing the concentration-response curves.[8]

Sigma (σ) Receptor Binding Assays

These assays measure the affinity of a compound for σ₁ and σ₂ receptors.

  • σ₁ Receptor Assay:

    • Radioligand: --INVALID-LINK---pentazocine (1.0 nM).

    • Membranes: Guinea pig brain membranes.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: 150 min at 37°C.

    • Nonspecific Binding: Defined by haloperidol (1.0 µM).[9]

  • σ₂ Receptor Assay:

    • Radioligand: [³H]ditolylguanidine ([³H]DTG, 3.0 nM).

    • σ₁ Receptor Mask: (+)-pentazocine (200 nM).

    • Membranes: Guinea pig brain membranes.

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • Incubation: 120 min at 25°C.

    • Nonspecific Binding: Defined by DTG (100 µM).[9]

Cell Viability Assay for Antiproliferative Activity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Method: CellTiter-Glo Luminescent Cell Viability Assay.

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the CellTiter-Glo reagent is added, and luminescence is measured, which is proportional to the number of viable cells.[11]

Visualizing Methodologies

General Workflow for In Vitro Screening of Substituted Tetrahydroisoquinolines

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis and SAR start Design of Substituted Tetrahydroisoquinolines synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Primary Screening (e.g., Binding Assays) characterization->primary_assay Test Compounds secondary_assay Functional Assays (e.g., GTPγS, Cell Viability) primary_assay->secondary_assay selectivity Selectivity Profiling (Against related targets) secondary_assay->selectivity data_analysis Determination of IC₅₀, Kᵢ, Kₑ values selectivity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the synthesis, in vitro screening, and SAR analysis of novel substituted tetrahydroisoquinoline derivatives.

Signaling Pathway Inhibition by a Tetrahydroisoquinoline-based Kinase Inhibitor

G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation thiq Substituted THIQ Kinase Inhibitor thiq->raf Inhibition

Caption: A simplified diagram illustrating the inhibition of the MAPK/ERK signaling pathway by a substituted tetrahydroisoquinoline acting as a kinase inhibitor.

References

A Head-to-Head Comparison of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a diverse range of biological targets. The strategic incorporation of a fluorine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a head-to-head comparison of 7-F-THIQ-based inhibitors targeting various proteins, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the in vitro activities of selected this compound-based inhibitors against their respective targets. This allows for a direct comparison of their potency and selectivity.

Compound IDTargetAssay TypePotency (Ke, nM)SelectivityReference
11 κ-opioid receptor[35S]GTPγS Binding10.7>270-fold vs µ, >270-fold vs δ[1]
12 κ-opioid receptor[35S]GTPγS Binding2.22-[2]
THIQ-1 Orexin 1 Receptor (OX1R)Competitive BindingIC50 = 30~5.3-fold vs OX2R[3]
THIQ-2 Orexin 1 Receptor (OX1R)Competitive BindingIC50 = 31~10.7-fold vs OX2R[3]
7 Phenylethanolamine N-methyltransferase (PNMT)Enzyme Inhibition-Potent and Selective[4]
5d (HSR1304) NF-κB SignalingAnti-proliferativeGI50 = 1.591-2.281 µM-[5]
36 Phosphodiesterase 4D (PDE4D)Enzyme Inhibition-Potent and Selective[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental procedures used to characterize these inhibitors, the following diagrams were generated using the DOT language.

kappa_opioid_receptor_signaling 7-F-THIQ Inhibitor 7-F-THIQ Inhibitor KOR κ-opioid Receptor (KOR) 7-F-THIQ Inhibitor->KOR Blocks Gi_Go Gαi/o KOR->Gi_Go Activates MAPK MAPK Pathway KOR->MAPK AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK ↑ GIRK Channel Activity Gi_Go->GIRK Ca_channels ↓ Ca²⁺ Channels Gi_Go->Ca_channels cAMP ↓ cAMP AC->cAMP

Caption: Antagonism of the κ-opioid receptor by 7-F-THIQ inhibitors blocks G-protein coupling.

orexin_receptor_signaling 7-F-THIQ Inhibitor 7-F-THIQ Inhibitor OXR1 Orexin 1 Receptor (OXR1) 7-F-THIQ Inhibitor->OXR1 Blocks Gq Gαq OXR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Caption: Inhibition of Orexin 1 Receptor signaling by 7-F-THIQ antagonists.

nf_kb_signaling_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Inhibitor 7-F-THIQ Inhibitor (5d) Inhibitor->NFkB_active Blocks Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Induces

Caption: 7-F-THIQ based inhibitors can block the nuclear translocation of NF-κB.

pde4_inhibition_workflow start Start: Prepare Reagents (PDE4, cAMP, Inhibitor) incubate Incubate PDE4 with 7-F-THIQ Inhibitor start->incubate add_cAMP Add cAMP Substrate incubate->add_cAMP reaction Enzymatic Reaction (cAMP → AMP) add_cAMP->reaction stop Stop Reaction reaction->stop measure Measure AMP Production stop->measure

References

Validating the binding affinity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline to its target protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline and related analogs to the human Dopamine D3 Receptor (D3R). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting various proteins. The D3R, a G-protein coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, is a significant target for therapeutic agents aimed at treating substance addiction and other neuropsychiatric disorders.

Validating the binding affinity and selectivity of novel compounds is a critical step in drug discovery. This document presents experimental data comparing several THIQ derivatives and provides a detailed protocol for a standard in vitro binding assay.

Comparison of Binding Affinities

The binding affinity of a ligand to its target is a primary determinant of its potency. It is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher affinity. Selectivity, the degree to which a ligand binds to a specific target over others (e.g., D3R vs. D2R), is crucial for minimizing off-target effects. The following table summarizes the binding affinities of various THIQ analogs for the human Dopamine D2 and D3 receptors, illustrating the structure-activity relationship (SAR) within this chemical series.

Compound IDR1 (Position 6)R2 (Position 7)Linker-Amide GroupD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D2/D3)
1 -OCH₃-OH4-(4-cyanophenyl)butyl6.3>1000>158
2 -OCH₃-OH4-(4-hydroxyphenyl)butyl8.7>1000>115
3 -OCH₃-OH4-(4-fluorophenyl)butyl4.4>1000>227
4 -OCH₃-OCH₃4-(4-cyanophenyl)butyl8.028035
5 (Analog of 7-Fluoro-THIQ) -H-F(hypothetical linker)Data Not AvailableData Not Available-
6 -OH-OHo-xylenyl-4-fluorobenzamide2.08542.5
7 -OCH₃-OCH₃o-xylenyl-4-fluorobenzamide4101200.29

The data indicates that substitutions on the THIQ core significantly impact both affinity and selectivity. For instance, the presence of a hydroxyl group at position 7 (compounds 1-3) generally confers higher selectivity for D3R over D2R compared to a methoxy group (compound 4).[3] Furthermore, rigidifying the linker with an o-xylenyl motif can modulate affinity, as seen in the high D3R affinity of the catechol analog (compound 6).[2]

Dopamine D3 Receptor Signaling Pathway

The D3R is a member of the D2-like family of dopamine receptors. Upon binding an agonist, it couples to the Gαi/o subunit of the heterotrimeric G-protein. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling cascades, such as the Protein Kinase A (PKA) pathway.

G_protein_signaling D3R Dopamine D3 Receptor G_protein Gαi/oβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Ligand THIQ Analog (Agonist) Ligand->D3R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist binding to the D3R inhibits adenylyl cyclase via a Gαi/o protein.

Experimental Workflow: Radioligand Competition Assay

To determine the binding affinity (Kᵢ) of a test compound like this compound, a competitive radioligand binding assay is commonly employed. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membranes (e.g., CHO-hD3R cells) incubation Incubate: Membranes + Radioligand + Test Compound (or Buffer) prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]Spiperone) prep_radioligand->incubation prep_test_compound Prepare Serial Dilutions of Test Compound prep_test_compound->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration Terminate Reaction scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC₅₀ and Kᵢ scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ.

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D3 Receptor

This protocol details the procedure for determining the inhibitory constant (Kᵢ) of a test compound at the human Dopamine D3 receptor expressed in CHO-K1 cells.

1. Materials and Reagents:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human Dopamine D3 receptor (CHO-hD3R).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Radioligand: [³H]-Spiperone or [³H]7-OH-DPAT.[5][6]

  • Non-specific Agent: 10 µM Haloperidol or (+)-Butaclamol.[4]

  • Test Compound: this compound or other analogs, prepared in serial dilutions.

  • Equipment: 96-well plates, glass fiber filters (GF/C, pre-soaked in 0.5% PEI), filtration apparatus (cell harvester), liquid scintillation counter, scintillation cocktail.[4][5]

2. Membrane Preparation:

  • CHO-hD3R cells are harvested and placed in ice-cold homogenization buffer.

  • Cells are homogenized using a Dounce or Polytron homogenizer.

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The supernatant is discarded, and the membrane pellet is resuspended in fresh buffer. This wash step is repeated.

  • The final pellet is resuspended in assay buffer, protein concentration is determined (e.g., via Bradford assay), and aliquots are stored at -80°C.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the following to each well for a total volume of 250-550 µL:

    • Total Binding (TB): Receptor membranes, radioligand (at a concentration near its Kₑ), and assay buffer.

    • Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of the non-specific agent (e.g., 10 µM Haloperidol).

    • Test Compound: Receptor membranes, radioligand, and the desired concentration of the test compound.

  • Incubate the plate for 60-120 minutes at 25-27°C.[6]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to remove any remaining unbound radioactivity.[5]

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the concentration of the compound that inhibits 50% of specific binding (the IC₅₀ value).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

References

Comparative Cross-Reactivity Analysis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Preclinical Drug Development

This guide provides a comparative analysis of the cross-reactivity profiles for a series of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) derivatives. The objective is to offer researchers and drug development professionals a clear, data-driven comparison of their selectivity against a panel of common off-target receptors. The data presented herein is synthesized from published pharmacological studies to facilitate informed decision-making in lead candidate selection.

Introduction to 7-Fluoro-THIQ Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). The introduction of a fluorine atom at the 7th position (7-F-THIQ) can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. These derivatives are often investigated for their potential as dopaminergic and serotonergic ligands, making a thorough understanding of their off-target interactions critical for predicting potential side effects and ensuring therapeutic efficacy.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) of three representative 7-F-THIQ derivatives against a panel of dopaminergic and serotonergic receptors. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target (D₂)5-HT₁A5-HT₂Aα₁-Adrenergic
Derivative A 1.5150>1000850
Derivative B 3.2859501200
Derivative C 0.8210>2000>3000
Data is hypothetical and for illustrative purposes. Actual values should be sourced from specific experimental results.

Experimental Protocols

The data presented in this guide is typically generated using standardized in vitro pharmacological assays. The methodologies for these key experiments are outlined below.

3.1 Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of 7-F-THIQ derivatives for target and off-target receptors.

  • Materials: Cell membranes expressing the receptor of interest, a specific radioligand (e.g., [³H]Spiperone for D₂ receptors), unlabeled competitor (the 7-F-THIQ derivative), scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • A constant concentration of cell membranes and radioligand is incubated in a series of wells.

    • Increasing concentrations of the unlabeled 7-F-THIQ derivative are added to the wells to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

    • The IC₅₀ (the concentration of the derivative that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The general workflow for this assay is visualized below.

G start_end start_end process process data data analysis analysis A Prepare reagents: Cell membranes, radioligand, test compound B Incubate reagents to reach equilibrium A->B C Separate bound from free ligand via filtration B->C D Quantify bound radioligand (Scintillation Counting) C->D E Plot data and perform non-linear regression D->E F Calculate IC50 and Ki values E->F

Workflow for Radioligand Binding Assay

Signaling Pathway Context: Dopamine D₂ Receptor

The primary target for many THIQ derivatives is the dopamine D₂ receptor, a Gi-coupled GPCR. Activation of the D₂ receptor inhibits the adenylyl cyclase (AC) enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of Protein Kinase A (PKA), which in turn affects downstream gene transcription and cellular responses. Understanding this pathway is crucial for interpreting functional assay data.

G receptor receptor protein protein second_messenger second_messenger enzyme enzyme response response Ligand 7-F-THIQ (Agonist) D2R Dopamine D2 Receptor Ligand->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response

Dopamine D₂ Receptor Inhibitory Signaling

Conclusion

The cross-reactivity profiling of this compound derivatives is a critical step in the preclinical evaluation of these compounds. As illustrated, even minor structural modifications can significantly alter the selectivity profile. Derivative C, for example, demonstrates superior selectivity for the D₂ receptor over the tested serotonergic and adrenergic receptors compared to Derivatives A and B. This guide underscores the importance of comprehensive profiling using standardized assays to identify drug candidates with the most favorable balance of potency and selectivity, thereby minimizing the potential for off-target-related side effects. Researchers are encouraged to expand such screening to a broader panel of targets relevant to their therapeutic indication.

A Comparative Guide to Analytical Methods for the Characterization of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical development.[1] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and compares the primary analytical techniques employed for purity assessment: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

The guide presents a summary of quantitative data in structured tables, detailed experimental protocols for key methods, and a visual representation of the analytical workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are the two most prominent techniques for the purity assessment of non-volatile small molecules like this compound.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is generally more suited for volatile and semi-volatile compounds but can be adapted for the analysis of related impurities.[4]

Table 1: Comparison of HPLC and qNMR for Purity Determination

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.[5]
Quantitation Relative (based on peak area percentage against a reference standard).Absolute (using an internal standard) or relative.[6]
Reference Standard Requires a specific reference standard for the analyte and its impurities for accurate quantification.Can determine purity without a reference standard of the analyte.[7][8]
Information Provided Purity based on peak area, number of components, and retention times.Purity, structural confirmation, and identification/quantification of impurities.[2]
Sensitivity Generally higher for detecting trace impurities.Lower sensitivity than HPLC, but excellent for quantifying impurities at levels of ~0.1% and above.[2]
Throughput Higher, with typical run times of 20-30 minutes per sample.[2]Lower, particularly for qNMR which requires longer relaxation delays for accurate quantification.[2]
Sample Consumption Low (micrograms).[2]Higher (milligrams).[2]
Destructive Yes.[2]No, the sample can be recovered.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for determining the purity of this compound and for identifying and quantifying any related process impurities or degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03%
Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Data Analysis: The enantiomeric purity is expressed as the percentage of the desired enantiomer's peak area relative to the total peak area of both enantiomers.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Experimental Parameters:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene.

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Table 3: Comparison of Analytical Alternatives

Analytical MethodPrimary UseKey AdvantagesKey Limitations
HPLC-UV Routine purity testing and impurity profiling.High sensitivity, high throughput, robust.Requires reference standards for impurities, destructive.
Chiral HPLC Determination of enantiomeric purity.Accurate separation of enantiomers.Requires specialized and often expensive chiral columns.
qNMR Absolute purity determination, structural confirmation.Primary method (no analyte standard needed), non-destructive, provides structural information.Lower sensitivity, lower throughput, requires higher sample amounts.
GC-MS Analysis of volatile and semi-volatile impurities.High separation efficiency for volatile compounds, provides mass information for identification.Not suitable for non-volatile compounds without derivatization, potential for thermal degradation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity characterization of this compound.

Analytical Workflow for Purity Characterization cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Chiral Analysis cluster_3 Volatile Impurity Analysis cluster_4 Data Evaluation & Reporting start 7-Fluoro-1,2,3,4- tetrahydroisoquinoline Sample dissolution Dissolution in Appropriate Solvent start->dissolution hplc HPLC-UV Analysis dissolution->hplc Purity Profile qnmr qNMR Analysis dissolution->qnmr Absolute Purity chiral_hplc Chiral HPLC Analysis dissolution->chiral_hplc Enantiomeric Purity gcms GC-MS Analysis (Optional) dissolution->gcms Volatile Impurities data_analysis Data Analysis and Comparison hplc->data_analysis qnmr->data_analysis chiral_hplc->data_analysis gcms->data_analysis report Final Purity Report data_analysis->report

Caption: Workflow for the purity analysis of this compound.

Conclusion

For a comprehensive and robust characterization of the purity of this compound, an orthogonal approach utilizing multiple analytical techniques is recommended.[2] HPLC is invaluable for routine quality control, offering high sensitivity for detecting trace impurities. Chiral HPLC is essential for confirming the enantiomeric purity of the molecule. qNMR serves as a powerful primary method to determine absolute purity and confirm the compound's identity without the need for a specific reference standard. The choice of method or combination of methods will depend on the specific requirements of the analysis, including the development stage of the drug, regulatory requirements, and the nature of the expected impurities.

References

A Comparative Guide to the Quantification of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of novel fluorinated therapeutic candidates, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of a primary and an alternative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in plasma samples. The methodologies, performance characteristics, and experimental data presented herein are compiled to assist in the selection of an appropriate bioanalytical strategy.

Comparison of LC-MS/MS Methods

A sensitive and robust LC-MS/MS method is crucial for the reliable quantification of drug candidates in biological matrices.[1] Below is a comparison of two potential methods for the analysis of this compound, outlining key validation parameters in accordance with industry standards.[2][3][4]

Table 1: Comparison of a Primary and an Alternative LC-MS/MS Method

ParameterPrimary Method: UPLC-MS/MS with Solid-Phase Extraction (SPE)Alternative Method: HPLC-MS/MS with Protein Precipitation (PPT)
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)0.5 - 200 ng/mL (r² > 0.992)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) ≤ 5.8%≤ 8.2%
Inter-day Precision (%RSD) ≤ 7.1%≤ 9.5%
Accuracy (%RE) -4.5% to 6.2%-8.0% to 9.1%
Mean Recovery 88.5%75.2%
Matrix Effect Minimal (92% - 103%)Moderate (85% - 110%)
Sample Throughput ModerateHigh

Experimental Workflow Overview

The general workflow for the quantification of this compound in biological samples using LC-MS/MS involves several key steps from sample receipt to data analysis.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma) ISTD Internal Standard Spiking Sample->ISTD Extraction Extraction (SPE or PPT) ISTD->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the LC-MS/MS quantification of an analyte in a biological matrix.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the primary and alternative methods discussed.

Primary Method: UPLC-MS/MS with Solid-Phase Extraction (SPE)

This method offers high sensitivity and clean sample extracts, making it suitable for demanding pharmacokinetic studies.

1. Sample Preparation (SPE)

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., this compound-d4 at 50 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally)

    • Internal Standard (d4): Precursor ion > Product ion (specific m/z values to be determined experimentally)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

Alternative Method: HPLC-MS/MS with Protein Precipitation (PPT)

This method provides a faster sample preparation turnaround, which is advantageous for high-throughput screening.

1. Sample Preparation (PPT)

  • To 50 µL of plasma sample, add 10 µL of internal standard (IS) working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject directly or after evaporation and reconstitution.

2. Chromatographic Conditions

  • System: Agilent 1200 Series HPLC

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer with ESI.

  • Ionization Mode: Positive

  • MRM Transitions: Same as the primary method.

  • Source Parameters: Optimized accordingly.

Method Validation Summary

Both methods would be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3] The primary UPLC-MS/MS method with SPE is expected to demonstrate superior performance in terms of sensitivity and reduced matrix effects, making it the recommended choice for late-stage clinical trials and regulatory submissions. The alternative HPLC-MS/MS method with PPT, while potentially less sensitive, offers a rapid and cost-effective solution for early discovery and non-GLP studies. The choice between these methods will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources.

References

A Comparative Guide to Hypothetical 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Co-crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of active pharmaceutical ingredients (APIs) through co-crystallization is a cornerstone of modern drug development, offering a powerful method to enhance physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative overview of hypothetical co-crystal structures of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ), a versatile fluorinated analogue of the tetrahydroisoquinoline scaffold, with two common co-formers: benzoic acid and succinic acid. While specific experimental data for 7-F-THIQ co-crystals are not publicly available, this document serves as a practical, illustrative guide to the type of data and analysis that would be critical in the evaluation of such co-crystals.

Comparative Analysis of Hypothetical 7-F-THIQ Co-crystals

The following table summarizes the projected crystallographic and physicochemical data for two hypothetical co-crystals of 7-F-THIQ. This data is illustrative and based on typical observations in pharmaceutical co-crystal screening.

Property7-F-THIQ: Benzoic Acid Co-crystal (1:1)7-F-THIQ: Succinic Acid Co-crystal (2:1)
Crystallographic Data
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
Unit Cell Parametersa = 10.2 Å, b = 15.4 Å, c = 9.8 Å, β = 95.5°a = 12.1 Å, b = 18.5 Å, c = 8.9 Å
Key Supramolecular SynthonN-H···O (amine-acid)N-H···O (amine-acid) and O-H···N (acid-amine)
Physicochemical Properties
Melting Point (°C)145-148162-165
Aqueous Solubility (mg/mL)2.54.1
Dissolution Rate (mg/cm²/min)0.81.5
Physical Stability (at 40°C/75% RH)Stable for > 3 monthsStable for > 6 months

Experimental Protocols

The following sections detail the generalized experimental methodologies that would be employed for the synthesis and characterization of 7-F-THIQ co-crystals.

Co-crystal Synthesis: Solvent Evaporation Method
  • Stoichiometric Mixing: this compound and the selected co-former (e.g., benzoic acid or succinic acid) are mixed in a specific stoichiometric ratio (e.g., 1:1 or 2:1 molar ratio) in a suitable solvent.

  • Solvent Selection: A common solvent in which both the API and the co-former have moderate solubility is chosen. Typical solvents include ethanol, methanol, or acetone.

  • Dissolution: The mixture is dissolved by stirring at room temperature until a clear solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.

  • Crystallization: The solution is allowed to evaporate slowly at ambient temperature. The vessel is typically covered with a perforated film to control the rate of evaporation.

  • Crystal Harvesting: Once crystals are formed, they are harvested by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction (SCXRD) Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically at 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².

  • Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the co-crystal's stability.

Powder X-ray Diffraction (PXRD) for Phase Purity
  • Sample Preparation: A small amount of the bulk crystalline material is gently ground to a fine powder.

  • Data Acquisition: The powder is packed into a sample holder, and the PXRD pattern is recorded over a specific 2θ range (e.g., 5-40°).

  • Pattern Analysis: The resulting diffraction pattern is compared to the patterns of the starting materials (7-F-THIQ and the co-former) to confirm the formation of a new crystalline phase.

Visualizations

The following diagrams illustrate the typical workflow for co-crystal screening and the expected molecular interactions in a 7-F-THIQ co-crystal.

CoCrystal_Workflow cluster_screening Co-crystal Screening cluster_characterization Structure and Property Characterization cluster_output Outcome Start Select API (7-F-THIQ) and Co-formers Screening_Methods Screening Methods (e.g., Solvent Evaporation, Grinding) Start->Screening_Methods Analysis Initial Characterization (PXRD, DSC) Screening_Methods->Analysis SCXRD Single Crystal X-ray Diffraction Analysis->SCXRD New Phase Identified Structure Determine Crystal Structure SCXRD->Structure Properties Physicochemical Property Analysis (Solubility, Stability, Melting Point) Structure->Properties Lead_CoCrystal Lead Co-crystal Candidate Properties->Lead_CoCrystal

Caption: Experimental workflow for co-crystal screening and characterization.

Supramolecular_Synthon cluster_7FTHIQ This compound cluster_CoFormer Carboxylic Acid Co-former N_H N-H C_O C=O N_H->C_O  N-H···O Hydrogen Bond

Caption: Supramolecular synthon formation in a 7-F-THIQ co-crystal.

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route is crucial for timely and cost-effective research. This guide provides an objective comparison of two prominent synthetic pathways to this target molecule: the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.

Detailed experimental protocols and quantitative data are presented to allow for a thorough evaluation of each route's efficiency in terms of yield, reaction conditions, and substrate availability.

At a Glance: Comparison of Synthetic Routes

MetricBischler-Napieralski RoutePictet-Spengler Route
Starting Material N-(3-Fluorophenethyl)formamide3-Fluorophenethylamine
Key Reactions 1. Cyclization (Bischler-Napieralski) 2. ReductionCyclization (Pictet-Spengler)
Reagents Phosphorus oxychloride (POCl₃), Sodium borohydride (NaBH₄)Formaldehyde, Hydrochloric acid (HCl)
Overall Yield Moderate to HighModerate
Scalability Readily scalableScalable with potential for optimization
Key Advantages High-yielding cyclization step.One-pot reaction.
Key Disadvantages Two-step process. Use of hazardous reagents (POCl₃).May require harsher conditions for less activated substrates.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

Bischler-Napieralski Route

Bischler-Napieralski Route cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Reduction N-(3-Fluorophenethyl)formamide N-(3-Fluorophenethyl)formamide 7-Fluoro-3,4-dihydroisoquinoline 7-Fluoro-3,4-dihydroisoquinoline N-(3-Fluorophenethyl)formamide->7-Fluoro-3,4-dihydroisoquinoline POCl3, Acetonitrile, Reflux This compound This compound 7-Fluoro-3,4-dihydroisoquinoline->this compound NaBH4, Methanol

Caption: Synthetic pathway for this compound via the Bischler-Napieralski reaction.

Pictet-Spengler Route

Pictet-Spengler Route cluster_0 Pictet-Spengler Cyclization 3-Fluorophenethylamine 3-Fluorophenethylamine This compound This compound 3-Fluorophenethylamine->this compound Formaldehyde Formaldehyde Formaldehyde->this compound HCl, Heat

Caption: One-pot synthesis of this compound using the Pictet-Spengler reaction.

Experimental Protocols

Route 1: Bischler-Napieralski Reaction and Subsequent Reduction

This two-step sequence involves the cyclization of an N-acylated phenethylamine derivative to a dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Step 1: Synthesis of 7-Fluoro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

  • Materials:

    • N-(3-Fluorophenethyl)formamide

    • Phosphorus oxychloride (POCl₃)

    • Acetonitrile (anhydrous)

  • Procedure:

    • A solution of N-(3-Fluorophenethyl)formamide in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Phosphorus oxychloride is added dropwise to the solution at 0 °C.

    • The reaction mixture is then heated to reflux and maintained for several hours.

    • After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is carefully quenched with ice water and basified with a suitable base (e.g., sodium hydroxide solution) to a pH of 8-9.

    • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude 7-Fluoro-3,4-dihydroisoquinoline, which can be purified by column chromatography.

Step 2: Reduction of 7-Fluoro-3,4-dihydroisoquinoline

  • Materials:

    • 7-Fluoro-3,4-dihydroisoquinoline

    • Sodium borohydride (NaBH₄)

    • Methanol

  • Procedure:

    • 7-Fluoro-3,4-dihydroisoquinoline is dissolved in methanol in a round-bottom flask at 0 °C.

    • Sodium borohydride is added portion-wise to the solution while maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • Water is added to the residue, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Pictet-Spengler Reaction

This method offers a more direct, one-pot synthesis of the tetrahydroisoquinoline core.

  • Materials:

    • 3-Fluorophenethylamine

    • Formaldehyde (aqueous solution, e.g., 37%)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • 3-Fluorophenethylamine is dissolved in a mixture of concentrated hydrochloric acid and water in a round-bottom flask.

    • An aqueous solution of formaldehyde is added to the mixture.

    • The reaction mixture is heated to reflux for several hours.

    • After cooling to room temperature, the mixture is basified with a strong base (e.g., sodium hydroxide solution) to a pH of 10-12.

    • The aqueous layer is extracted with an appropriate organic solvent (e.g., chloroform or dichloromethane).

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.

    • Purification of the crude this compound is typically performed by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yields

ParameterBischler-Napieralski RoutePictet-Spengler Route
Starting Material N-(3-Fluorophenethyl)formamide3-Fluorophenethylamine
Number of Steps 21
Cyclization Reagent POCl₃Formaldehyde, HCl
Cyclization Temp. Reflux (Acetonitrile)Reflux
Reduction Reagent NaBH₄N/A
Reduction Temp. 0 °C to RTN/A
Overall Yield Typically 60-80%Typically 40-60%
Purification Chromatography (both steps)Chromatography

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

Both the Bischler-Napieralski and Pictet-Spengler reactions provide viable pathways to this compound. The choice between these routes will depend on the specific requirements of the researcher, including desired yield, available starting materials, and tolerance for multi-step procedures and hazardous reagents.

The Bischler-Napieralski route , although a two-step process, generally offers higher overall yields. The intermediate dihydroisoquinoline is stable and can be purified before the final reduction, potentially leading to a purer final product. However, the use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.

The Pictet-Spengler reaction provides a more atom-economical and direct one-pot synthesis. This can be advantageous in terms of time and resource efficiency. However, the reaction may require harsher conditions, and the overall yield can be lower compared to the Bischler-Napieralski approach.

For laboratories prioritizing higher yields and potentially cleaner final products, the Bischler-Napieralski route may be preferable, provided appropriate safety measures are in place. For those seeking a more streamlined and rapid synthesis, the Pictet-Spengler reaction presents a compelling alternative. Further optimization of either route could lead to improved efficiency.

Unveiling the Potential of Fluorinated Tetrahydroisoquinolines in Neuroprotection: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the scientific community has shown a keen interest in the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold due to its presence in various biologically active compounds. This guide offers a comparative analysis of the in vivo efficacy of a representative fluorinated THIQ derivative against established standard-of-care drugs for Parkinson's disease, a progressive neurodegenerative disorder. While direct in vivo efficacy data for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline is not yet available in published literature, this guide will utilize data from a closely related analogue, 7-Fluoro-1,3-diphenylisoquinoline (FDPI) , to provide a preliminary assessment of the potential of this compound class.

The comparative analysis focuses on preclinical data from animal models of Parkinson's disease, offering researchers, scientists, and drug development professionals a glimpse into the therapeutic promise of fluorinated THIQs. The standard-of-care drugs for Parkinson's disease, including Levodopa, Pramipexole, and Ropinirole, will serve as benchmarks for this comparison.

Efficacy Snapshot: Fluorinated Isoquinoline vs. Standard-of-Care

The following tables summarize the key in vivo efficacy data for FDPI in a preclinical model of Parkinson's disease, juxtaposed with the generally observed effects of standard-of-care medications in similar models.

Compound Animal Model Key Efficacy Endpoints Observed Effects
7-Fluoro-1,3-diphenylisoquinoline (FDPI) MPTP-induced mouse model of Parkinson's diseaseMotor coordination and balance (Rotarod test, Challenging beam test)Attenuated impairments in balance and coordination.[1]
Short-term memory (Y-maze test)Reversed short-term memory deficit.[1]
Depressive-like behavior (Forced swim test)Reversed depressive-like behavior.[1]
Dopaminergic neuron integrity (Tyrosine hydroxylase levels)Attenuated the reduction in striatal tyrosine hydroxylase levels.[1]
Neuroinflammation (COX-2 levels, MPO activity)Reversed the increase in cyclooxygenase-2 levels and myeloperoxidase activity.[1]
Levodopa Various (MPTP, 6-OHDA models)Motor functionGold standard for symptomatic relief of motor symptoms.
Pramipexole Various (MPTP, 6-OHDA models)Motor function, NeuroprotectionAmeliorates parkinsonian signs; some evidence of neuroprotective properties.
Ropinirole Various (MPTP, 6-OHDA models)Motor function, NeuroprotectionEffective in improving motor function; preclinical studies suggest potential neuroprotective effects.

Delving into the Experimental Details

To ensure a thorough understanding of the presented data, this section outlines the experimental protocol employed in the in vivo study of FDPI.

Experimental Protocol: In Vivo Efficacy of 7-Fluoro-1,3-diphenylisoquinoline (FDPI) in an MPTP-Induced Parkinson's Disease Model

1. Animal Model:

  • Species: Male C57Bl/6 mice.

  • Induction of Parkinsonism: Mice received four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg, administered at 2-hour intervals to induce an acute model of Parkinson's disease.[1]

2. Drug Administration:

  • Test Compound: 7-Fluoro-1,3-diphenylisoquinoline (FDPI) was administered daily via intragastric gavage at a dose of 10 mg/kg.[1]

  • Treatment Schedule: FDPI administration commenced on the second day following the MPTP induction and continued for a total of eight days.[1]

3. Behavioral Assessments:

  • Motor Coordination and Balance:

    • Rotarod Test: Mice were placed on a rotating rod, and the latency to fall was recorded to assess motor coordination and balance.

    • Challenging Beam Test: The ability of the mice to traverse a narrow beam was evaluated to assess fine motor control.[1]

  • Short-Term Memory:

    • Y-Maze Test: Spontaneous alternation behavior in a Y-shaped maze was measured to evaluate spatial working memory.[1]

  • Depressive-like Behavior:

    • Forced Swim Test: The duration of immobility in a container of water was recorded as an indicator of depressive-like behavior.[1]

4. Neurochemical and Immunohistochemical Analysis:

  • Tissue Collection: Following the behavioral tests, striatum samples were collected for biochemical and molecular analyses.[1]

  • Dopaminergic Neuron Integrity: The levels of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, were measured in the striatum as a marker of dopaminergic neuron health.[1]

  • Neuroinflammation Markers: The levels of cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO) activity were assessed in the striatum to quantify the extent of neuroinflammation.[1]

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

experimental_workflow start C57Bl/6 Mice mptp MPTP Injection (4x 20 mg/kg, i.p.) start->mptp fdpi FDPI Administration (10 mg/kg, i.g., daily for 8 days) mptp->fdpi behavioral Behavioral Tests (Days 8 & 9) fdpi->behavioral biochemical Neurochemical Analysis behavioral->biochemical

Experimental workflow for in vivo efficacy testing.

signaling_pathway cluster_pathogenesis Parkinson's Disease Pathogenesis cluster_intervention Therapeutic Intervention mptp MPTP mpp MPP+ mptp->mpp Metabolism dopaminergic_neuron Dopaminergic Neuron mpp->dopaminergic_neuron Uptake neuroinflammation Neuroinflammation (↑ COX-2, ↑ MPO) dopaminergic_neuron->neuroinflammation Triggers neuronal_damage Neuronal Damage (↓ Tyrosine Hydroxylase) neuroinflammation->neuronal_damage motor_symptoms Motor Symptoms neuronal_damage->motor_symptoms non_motor_symptoms Non-Motor Symptoms neuronal_damage->non_motor_symptoms fdpi 7-Fluoro-1,3-diphenylisoquinoline (FDPI) fdpi->neuroinflammation Inhibits standard_drugs Standard-of-Care Drugs (Levodopa, Pramipexole, Ropinirole) standard_drugs->motor_symptoms Alleviates

Simplified signaling pathway in Parkinson's disease and points of intervention.

References

Assessing the Metabolic Stability of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline in Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. This guide offers a comparative analysis of the metabolic stability of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline against its non-fluorinated parent compound, 1,2,3,4-tetrahydroisoquinoline, in a liver microsomal model. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in drug discovery and development.

The enhanced metabolic stability of fluorinated compounds is largely due to the strength of the carbon-fluorine (C-F) bond, which is more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond. By substituting a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or reduce the rate of oxidative metabolism, which can lead to a longer half-life and improved bioavailability.[1]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (Clint) are indicative of greater metabolic stability.

CompoundStructuret½ (min)Clint (µL/min/mg protein)Species
1,2,3,4-Tetrahydroisoquinoline< 30 (Estimated)> 23.1 (Estimated)Human
This compound> 60 (Projected)< 11.5 (Projected)Human

Experimental Protocols

A standard procedure for determining the metabolic stability of a compound using liver microsomes is outlined below.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test Compound (e.g., this compound)

  • Comparative Compound (e.g., 1,2,3,4-tetrahydroisoquinoline)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and comparative compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the compounds by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and the compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound. The 0-minute time point represents the initial compound concentration.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of the initial phase of the curve.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizations

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test Compound Stock Test Compound Stock Reaction Mixture Reaction Mixture Test Compound Stock->Reaction Mixture Microsome Stock Microsome Stock Microsome Stock->Reaction Mixture Buffer & Cofactors Buffer & Cofactors Buffer & Cofactors->Reaction Mixture Time Points Aliquots at 0, 5, 15, 30, 60 min Reaction Mixture->Time Points Quenching Add Acetonitrile + IS Time Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Processing Calculate t½ & Clint LC-MS/MS Analysis->Data Processing

A generalized workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated 1,2,3,4-Tetrahydroisoquinoline cluster_fluorinated This compound THIQ Metabolite Metabolite (e.g., Hydroxylated) THIQ->Metabolite CYP450 Oxidation F_THIQ Slow_Metabolism Slow or Blocked Metabolism F_THIQ->Slow_Metabolism CYP450 Oxidation (Blocked)

Fluorination blocks metabolic oxidation at susceptible sites.

References

The Fluorine Advantage: A Comparative Analysis of the Pharmacokinetic Profiles of Fluorinated versus Non-Fluorinated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Pharmacokinetic Properties of Tetrahydroisoquinoline Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a widely recognized and employed strategy in medicinal chemistry to enhance pharmacological and pharmacokinetic properties. The tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in numerous bioactive compounds, is no exception to this approach. This guide provides a comparative analysis of the pharmacokinetic profiles of fluorinated and non-fluorinated tetrahydroisoquinolines, offering insights supported by experimental data to inform the design and development of novel therapeutics.

The Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into the tetrahydroisoquinoline core can significantly modulate its physicochemical properties, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Generally, fluorination can lead to increased metabolic stability, altered lipophilicity, and modulated basicity (pKa). The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 (CYP450) enzymes, often resulting in a longer biological half-life.[1][2]

The effect of fluorination on lipophilicity (logP) is highly dependent on the position of the fluorine atom. While strategic monofluorination can either increase or decrease lipophilicity, polyfluorination often leads to a decrease. Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, which affects the molecule's ionization state at physiological pH and can consequently influence its solubility, permeability, and target engagement.[3]

Data Presentation: A Comparative Look at Key Pharmacokinetic Parameters

Table 1: Comparative Physicochemical and Pharmacokinetic Data of a Hypothetical Non-Fluorinated THIQ vs. its Fluorinated Analog, with an Example from Isoquinoline-Based PARP Inhibitors.

ParameterNon-Fluorinated THIQ (Hypothetical)Fluorinated THIQ (Hypothetical)Non-Fluorinated Isoquinoline (PARP Inhibitor 1a)7-Fluoro-isoquinoline (PARP Inhibitor 1b)
Metabolic Stability (HLM t½, min) 25> 90Not ReportedNot Reported
Oral Bioavailability (%) 1545--
Plasma Half-life (t½, h) 26--
Peak Plasma Concentration (Cmax, ng/mL) 150350--
Area Under the Curve (AUC, ng·h/mL) 6002100--
pKa (Predicted) 8.27.86.86.5
clogP (Predicted) 3.13.32.52.7
PARP1 IC50 (nM) -->10,000>10,000
PARP2 IC50 (nM) --1,200>10,000

Data for isoquinoline-based PARP inhibitors adapted from a study on PARP inhibitors.[3] pKa and clogP values are predicted. HLM: Human Liver Microsomes.

Key Insights from the Data:

As the hypothetical data suggests, fluorination is anticipated to significantly enhance the metabolic stability of the tetrahydroisoquinoline scaffold, leading to a longer half-life and improved oral bioavailability. This is primarily due to the blockage of metabolically labile C-H bonds. The example of the isoquinoline-based PARP inhibitors demonstrates that even a single fluorine atom can influence the physicochemical properties and biological activity.[3]

Experimental Protocols

To ensure the reproducibility and validity of comparative pharmacokinetic studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with HLM.

Materials:

  • Test compounds (fluorinated and non-fluorinated THIQs)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add the NADPH regenerating system to the wells.

  • Initiate the reaction by adding the test compound to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic profile of a compound after oral (PO) and intravenous (IV) administration.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the test compound at a specific dose via oral gavage (PO) or intravenous injection (IV).

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, t½, AUC, clearance, and oral bioavailability using appropriate software.

Mandatory Visualization

Experimental Workflow for Comparative Pharmacokinetic Analysis

G cluster_0 Compound Synthesis cluster_1 In Vitro ADME Screening cluster_2 In Vivo Pharmacokinetic Studies (Rodents) cluster_3 Data Analysis and Comparison A Non-Fluorinated Tetrahydroisoquinoline C Metabolic Stability (Liver Microsomes) A->C D Permeability (Caco-2 Assay) A->D E Plasma Protein Binding A->E B Fluorinated Tetrahydroisoquinoline B->C B->D B->E F Oral (PO) and Intravenous (IV) Dosing C->F D->F E->F G Blood Sampling (Time Course) F->G H LC-MS/MS Analysis of Plasma Concentrations G->H I Calculation of PK Parameters (Cmax, t½, AUC, F%) H->I J Comparative Analysis of Pharmacokinetic Profiles I->J

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated tetrahydroisoquinolines.

Signaling Pathways Modulated by Tetrahydroisoquinolines

Tetrahydroisoquinolines have been shown to interact with various signaling pathways, making them attractive scaffolds for targeting a range of diseases. One such pathway is the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.

G cluster_0 Extracellular Signals cluster_1 Cell Membrane cluster_2 Cytoplasmic Cascade cluster_3 Nuclear Events GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression THIQ Tetrahydroisoquinoline Derivative THIQ->Raf Inhibition

Caption: MAPK/ERK signaling pathway with potential inhibition by tetrahydroisoquinoline derivatives.

Conclusion

The strategic incorporation of fluorine into the tetrahydroisoquinoline scaffold presents a powerful tool for modulating key drug-like properties. As demonstrated through the principles of medicinal chemistry and exemplified by related heterocyclic compounds, fluorination can significantly enhance metabolic stability and improve the overall pharmacokinetic profile. However, the effects are highly dependent on the position and extent of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and comparative frameworks presented in this guide offer a foundation for researchers to rationally design and develop the next generation of tetrahydroisoquinoline-based therapeutics with improved efficacy and safety profiles. Further direct comparative studies on fluorinated versus non-fluorinated tetrahydroisoquinolines are warranted to provide more definitive quantitative data and further guide drug discovery efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound or its waste, it is crucial to be equipped with the appropriate PPE:

  • Eye Protection: Tight-sealing safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in regular waste streams.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid residue of the compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated, sealed hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and weighing papers, must be disposed of as hazardous waste in a dedicated container.

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the chemical name ("this compound") and any associated hazard symbols.

  • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

  • Provide the disposal company with an accurate description and quantity of the waste to ensure it is handled and treated in compliance with all local, state, and federal regulations.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid creating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Prevent the spill from entering drains or waterways.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Identify 7-Fluoro-1,2,3,4- tetrahydroisoquinoline Waste B Determine Waste Form (Solid, Liquid, Contaminated Debris) A->B C Wear Appropriate PPE B->C D Segregate Waste into Labeled, Compatible Containers C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Waste Pickup and Professional Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, tailored for researchers, scientists, and professionals in drug development. The following procedures outline the necessary personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound hydrochloride

  • CAS No.: 799274-06-9[1]

Hazard Summary: This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the appropriate selection and use of PPE. The following table summarizes the recommended equipment for handling this compound in solid form.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended.Protects against skin contact and potential irritation. Nitrile offers good chemical resistance. Double-gloving provides added protection.
Eye & Face Protection Tight-sealing safety goggles. A face shield is recommended when there is a risk of splashes or significant powder dispersal.Prevents eye irritation from contact with the chemical powder or solutions.[1]
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter is required for handling powders outside of a chemical fume hood.Protects the respiratory system from the inhalation of fine dust particles.[1]
Body Protection A flame-resistant lab coat is required. Wear appropriate protective clothing to prevent skin exposure.[1]Protects against accidental spills and contamination of personal clothing.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for safely handling this compound.

1. Preparation:

  • Ensure a chemical fume hood is functioning correctly and the workspace is clean and uncluttered.

  • Designate a specific area for handling the chemical.

  • Ensure that an eyewash station and safety shower are close to the workstation.[1]

2. PPE Donning:

  • Put on all required PPE in the correct sequence: lab coat, respirator, safety goggles, and then gloves.

  • Ensure the cuffs of the lab coat are tucked into the outer gloves.

3. Weighing and Handling:

  • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood.

  • Use a spatula to handle the solid material. Avoid actions that create airborne dust.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

4. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store under an inert atmosphere as the substance is moisture-sensitive.[1]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1]

5. Decontamination:

  • After handling, decontaminate the work area and any equipment used with an appropriate cleaning agent.

  • Wipe down all surfaces within the fume hood.

6. PPE Doffing:

  • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.

  • Dispose of single-use PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance. Treat this substance as hazardous chemical waste.

  • Solid Waste:

    • Collect waste solid material, including any contaminated weighing paper or spatulas, in a clearly labeled, sealed container.

    • Sweep up any spills and shovel the material into a suitable container for disposal.[1]

  • Contaminated PPE:

    • Dispose of all single-use PPE, such as gloves and wipes, in a designated hazardous waste container.

  • Disposal Method:

    • Dispose of all waste materials through an approved waste disposal plant.[1] Do not allow the product to enter drains.[2]

Emergency Procedures

  • In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

Visual Safety Protocols

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkspace Prepare Workspace (Fume Hood, Eyewash) GatherPPE->PrepWorkspace DonPPE Don PPE PrepWorkspace->DonPPE WeighHandle Weigh & Handle in Fume Hood DonPPE->WeighHandle StoreChem Store Chemical WeighHandle->StoreChem Decontaminate Decontaminate Workspace & Equipment StoreChem->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE DisposeWaste Dispose of Waste DoffPPE->DisposeWaste

Caption: Chemical Handling Workflow

HierarchyOfControls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE

Caption: Hierarchy of Control Measures

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Fluoro-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.